molecular formula C5H8N2O3 B014511 N-Nitroso-L-proline CAS No. 7519-36-0

N-Nitroso-L-proline

Cat. No.: B014511
CAS No.: 7519-36-0
M. Wt: 144.13 g/mol
InChI Key: WLKPHJWEIIAIFW-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitroso-L-proline (NPRO) is a high-purity, fully characterized chemical reference standard essential for modern pharmaceutical analysis and carcinogenesis research. With the molecular formula C5H8N2O3 and a molecular weight of 144.13 g/mol, this compound serves a critical role in ensuring drug safety and advancing scientific understanding of endogenous nitrosation processes. Key Research Applications: Pharmaceutical Quality Control (QC): This standard is compliant with stringent regulatory guidelines set by the USP, EMA, and other pharmacopoeias. It is indispensable for Analytical Method Development (AMV), Method Validation, and routine QC testing to detect and quantify potentially carcinogenic nitrosamine impurities in Active Pharmaceutical Ingredients (APIs) and raw materials, supporting both New Drug Applications (NDA) and Abbreviated New Drug Applications (ANDA) . Biomarker for Endogenous Nitrosation: In nutritional and biochemical research, NPRO is widely used as a non-carcinogenic tracer to measure endogenous nitrosation capacity. The urinary excretion of NPRO following ingestion of its precursors (proline and nitrate) serves as a valuable non-invasive biomarker to study the formation of N-nitroso compounds in vivo and to evaluate the inhibitory effects of dietary components like ascorbic acid and garlic compounds on this process . Mechanistic and Analytical Studies: As an N-nitroso derivative of the secondary amine L-proline, this compound is a key subject in studies investigating the conditions and mechanisms of nitrosamine formation, stereochemistry, and conformational behavior . Its well-defined structure, characterized by techniques including X-ray crystallography, makes it a robust standard for sensitive analytical techniques like GC-MS and LC-MS, enabling precise quantification at trace levels . This product is provided with a Certificate of Analysis (COA) to guarantee its identity, purity, and concentration. It is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-nitrosopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKPHJWEIIAIFW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)N=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021061
Record name N-Nitrosoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow solid; [Toronto Research Chemicals MSDS]
Record name N-Nitrosoproline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21352
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

7519-36-0
Record name N-Nitroso-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7519-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosoproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007519360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-nitrosopyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-NITROSOPROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8MI03SGY0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Endogenous Formation of N-Nitroso-L-proline from Dietary Nitrate and Proline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-L-proline (NPRO) is a non-carcinogenic N-nitroso compound formed endogenously in the human body from the reaction of dietary nitrate (B79036) and the amino acid L-proline. Its formation and excretion are widely utilized as a reliable biomarker to assess in vivo nitrosation capacity, a process implicated in the etiology of some cancers through the formation of carcinogenic N-nitroso compounds. This technical guide provides a comprehensive overview of the formation of NPRO from dietary precursors, detailing the underlying chemistry, influencing factors, and quantitative data from human and animal studies. Furthermore, this guide includes detailed experimental protocols for the quantification of NPRO in biological matrices and for the synthesis of a reference standard, alongside visualizations of the key processes. While NPRO itself is considered biologically inert in terms of carcinogenicity, its role as an indicator of endogenous nitrosation makes its study critical for toxicological and pharmaceutical research.

Introduction

The endogenous formation of N-nitroso compounds is a significant area of research in toxicology and cancer epidemiology. These compounds are formed when a nitrosating agent, typically derived from nitrite (B80452), reacts with a secondary or tertiary amine. Dietary nitrate, abundant in vegetables and drinking water, can be reduced to nitrite by oral microflora, which then reacts with amines from the diet or endogenous sources in the acidic environment of the stomach to form N-nitroso compounds.

This compound (NPRO) has emerged as a key biomarker in this field. Unlike many other N-nitroso compounds, NPRO is not considered carcinogenic or mutagenic[1]. This property, combined with its rapid and almost complete excretion in urine following its formation, makes it an ideal, non-invasive tool to quantify an individual's capacity for endogenous nitrosation[1]. This guide will delve into the specifics of NPRO formation, its quantification, and its significance in research.

The Chemistry of this compound Formation

The formation of NPRO is a classic example of acid-catalyzed nitrosation. The process begins with the dietary intake of nitrate (NO₃⁻), which is then reduced to nitrite (NO₂⁻). In the acidic milieu of the stomach, nitrite is protonated to form nitrous acid (HNO₂), which is in equilibrium with various nitrosating agents, such as dinitrogen trioxide (N₂O₃). These agents then react with the secondary amine group of L-proline to form NPRO.

The overall reaction can be summarized as follows:

Dietary Nitrate (NO₃⁻) → Salivary Nitrite (NO₂⁻) → Gastric Nitrous Acid (HNO₂) + L-proline → this compound

The rate of this reaction is influenced by several factors, including the concentrations of nitrate and proline, gastric pH, and the presence of inhibitors or catalysts.

Diagram of this compound Formation Pathway

NPRO_Formation Dietary_Nitrate Dietary Nitrate (NO₃⁻) Salivary_Nitrite Salivary Nitrite (NO₂⁻) Dietary_Nitrate->Salivary_Nitrite Oral Microflora (Reduction) Gastric_Nitrous_Acid Gastric Nitrous Acid (HNO₂) Salivary_Nitrite->Gastric_Nitrous_Acid Acidic Stomach pH NPRO This compound (NPRO) Gastric_Nitrous_Acid->NPRO L_Proline L-Proline L_Proline->NPRO

Caption: The formation pathway of this compound from dietary nitrate and L-proline.

Quantitative Data on this compound Formation

Numerous studies have quantified the in vivo formation of NPRO in humans and animals under various dietary conditions. The amount of NPRO excreted in urine over a 24-hour period is directly proportional to the ingested doses of nitrate and proline.

Table 1: NPRO Excretion in Humans Following Nitrate and Proline Ingestion
Study CohortNitrate Dose (mg)Proline Dose (mg)Mean NPRO Excretion (µ g/24h )Inhibitor% InhibitionReference
Healthy Volunteers32550023.3--[2][3]
Healthy Volunteers325500Not specifiedAscorbic AcidSignificant[2][3]
Healthy Volunteers325500Not specifiedα-tocopherolSignificant[2][3]
Healthy Volunteers~172 (from salad)50010.8--[4]
Healthy Volunteers~172 (from salad)50015.8 vs 28.4Ascorbic Acid44%[4]
SmokersControlled diet3005.9 (vs 3.6 in non-smokers)--[5][6]
SmokersControlled diet300ReducedAscorbic AcidSignificant[5]
Table 2: Dose-Response of NPRO Formation in Rats
Proline Dose (in diet)Nitrite Dose (in drinking water)ObservationReference
VariedVariedLog of NPRO formed is proportional to the log of (proline dose x nitrite dose²)[7]

Experimental Protocols

Quantification of this compound in Human Urine by GC-MS

This protocol is adapted from a method developed for the sensitive quantification of NPRO in human urine.

4.1.1. Sample Collection and Storage

  • Collect 24-hour urine samples in containers with a preservative such as ammonium (B1175870) sulfamate (B1201201) to prevent artefactual nitrosation.

  • Measure the total volume and store aliquots at -20°C until analysis.

4.1.2. Materials and Reagents

  • This compound (NPRO) standard

  • ¹³C₅-NPRO (internal standard)

  • Hydrochloric acid (HCl)

  • Methanol

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Diazomethane (B1218177) (for derivatization - EXTREME CAUTION REQUIRED )

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

4.1.3. Extraction Procedure

  • Thaw a urine aliquot (e.g., 5 mL).

  • Spike with a known amount of ¹³C₅-NPRO internal standard.

  • Acidify the urine sample with HCl to approximately pH 1.

  • Apply the acidified sample to a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with acidified water.

  • Elute the NPRO and internal standard with methanol.

  • Dry the eluate under a stream of nitrogen.

4.1.4. Derivatization

  • Re-dissolve the dried extract in a small volume of methanol.

  • Add freshly prepared diazomethane solution dropwise until a faint yellow color persists.

  • Allow the reaction to proceed for 20 minutes at room temperature.

  • Remove excess diazomethane with a gentle stream of nitrogen.

4.1.5. GC-MS Analysis

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Use a suitable capillary column (e.g., DB-5ms).

  • Set the GC oven temperature program to achieve separation of the NPRO-methyl ester.

  • Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of the NPRO-methyl ester and its ¹³C₅-labeled internal standard.

  • Quantify the amount of NPRO in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Diagram of NPRO Quantification Workflow

NPRO_Quantification cluster_sample_prep Sample Preparation cluster_extraction Solid Phase Extraction (SPE) cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Spike_IS Spike with ¹³C₅-NPRO Urine_Sample->Spike_IS Acidify Acidify (pH 1) Spike_IS->Acidify SPE_Load Load onto C18 SPE Acidify->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute SPE_Dry Dry Eluate SPE_Elute->SPE_Dry Derivatize React with Diazomethane SPE_Dry->Derivatize Remove_Reagent Remove Excess Reagent Derivatize->Remove_Reagent GC_MS GC-MS Analysis (SIM) Remove_Reagent->GC_MS Quantification Quantification GC_MS->Quantification

Caption: Workflow for the quantification of this compound in urine by GC-MS.

Synthesis of this compound Reference Standard

This protocol describes a general method for the synthesis of NPRO.

4.2.1. Materials and Reagents

  • L-proline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ice

4.2.2. Synthesis Procedure

  • Dissolve L-proline in a minimal amount of dilute HCl in a flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the L-proline solution with constant stirring. Maintain the temperature below 5 °C.

  • Continue stirring in the ice bath for 1-2 hours after the addition is complete.

  • The formation of NPRO can be monitored by thin-layer chromatography (TLC).

  • Extract the product from the aqueous solution using an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude NPRO.

  • The crude product can be purified by recrystallization or column chromatography.

Biological Effects and Signaling Pathways

A thorough review of the current scientific literature indicates that this compound is predominantly considered non-carcinogenic and is primarily used as a biomarker for endogenous nitrosation. There is a lack of substantial evidence to suggest that NPRO directly interacts with and modulates key cellular signaling pathways such as the NF-κB or MAPK pathways. Its biological significance lies in its formation as an indicator of the potential for the endogenous synthesis of other, carcinogenic N-nitroso compounds.

One study noted that macrophage-mediated nitrosation can contribute to the formation of NPRO in the human body, but this describes a source of its formation rather than a downstream signaling effect of NPRO itself.

Conclusion

The formation of this compound from dietary nitrate and proline is a well-established in vivo process that serves as a valuable tool for assessing endogenous nitrosation. This guide has provided a detailed overview of the chemistry of NPRO formation, quantitative data from key studies, and robust experimental protocols for its analysis and synthesis. The provided visualizations aim to clarify the complex workflows and pathways involved. For researchers in toxicology, epidemiology, and drug development, a thorough understanding of NPRO formation and its quantification is essential for evaluating the risks associated with dietary and lifestyle factors that may influence the endogenous production of N-nitroso compounds. Future research may explore potential non-carcinogenic biological activities of NPRO, although current evidence in this area is limited.

References

The Endogenous Synthesis of N-Nitroso-L-proline in the Human Stomach: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-L-proline (NPRO) is a non-carcinogenic N-nitroso compound formed endogenously in the acidic environment of the stomach from the precursors L-proline and nitrite (B80452). The formation of NPRO is a significant biomarker for assessing in vivo nitrosation potential, a process linked to the etiology of certain cancers. This technical guide provides an in-depth overview of the mechanism of NPRO synthesis in the stomach, detailing the chemical pathways, influencing factors, quantitative data from key studies, and comprehensive experimental protocols. Visual diagrams of the core mechanisms and experimental workflows are included to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The Core Mechanism of this compound Synthesis

The synthesis of this compound in the stomach is a classic example of acid-catalyzed nitrosation. The primary precursors for this reaction are the amino acid L-proline, commonly found in the diet, and a nitrosating agent, which is endogenously formed from dietary nitrate (B79036).[1]

Precursor Availability
  • L-proline: An amino acid readily available from dietary protein sources.

  • Nitrate (NO₃⁻): Ingested primarily through vegetables and drinking water.[2][3] A portion of this dietary nitrate is absorbed, circulates in the blood, and is concentrated in the salivary glands.

  • Nitrite (NO₂⁻): Salivary bacteria reduce nitrate to nitrite, which is then swallowed with saliva, entering the acidic environment of the stomach.[1][4] In hypoacidic or achlorhydric stomachs, bacterial colonization can further reduce nitrate to nitrite directly within the stomach.[1][5]

The Chemical Reaction

In the acidic lumen of the stomach, nitrite is protonated to form nitrous acid (HNO₂). Nitrous acid then forms various nitrosating species, such as the nitrosonium ion (NO⁺) and dinitrogen trioxide (N₂O₃).[6][7] The secondary amine group of L-proline then acts as a nucleophile, attacking the nitrosating agent to form this compound.[6] The optimal pH for the nitrosation of proline is between 1.5 and 2.7.[1]

The overall reaction can be summarized as:

R₂NH (L-proline) + NO⁺ → R₂N-NO (this compound) + H⁺[6]

The rate of NPRO formation is proportional to the concentration of L-proline and the square of the nitrite concentration.[1][8]

cluster_precursors Precursors cluster_stomach Stomach (Acidic Environment) Dietary Nitrate (NO3-) Dietary Nitrate (NO3-) Salivary Nitrite (NO2-) Salivary Nitrite (NO2-) Dietary Nitrate (NO3-)->Salivary Nitrite (NO2-) Bacterial Reduction in Saliva L-Proline L-Proline This compound (NPRO) This compound (NPRO) L-Proline->this compound (NPRO) Nitrous Acid (HNO2) Nitrous Acid (HNO2) Salivary Nitrite (NO2-)->Nitrous Acid (HNO2) + H+ Nitrosating Agents (N2O3, NO+) Nitrosating Agents (N2O3, NO+) Nitrous Acid (HNO2)->Nitrosating Agents (N2O3, NO+) Equilibrium Nitrosating Agents (N2O3, NO+)->this compound (NPRO) Nitrosation

Figure 1: Synthesis Pathway of this compound in the Stomach.

Factors Influencing NPRO Synthesis

Catalysis by Thiocyanate (B1210189)

Thiocyanate (SCN⁻), present in human saliva, is a potent catalyst for nitrosation.[9][10] In the acidic gastric environment, thiocyanate reacts with nitrosating agents to form nitrosyl thiocyanate (ONSCN), a more powerful nitrosating agent than those derived from nitrous acid alone.[7] This significantly accelerates the rate of NPRO formation. Smokers tend to have higher concentrations of thiocyanate in their saliva, which can lead to increased endogenous nitrosation.[9][11]

Nitrous Acid (HNO2) Nitrous Acid (HNO2) Nitrosyl Thiocyanate (ONSCN) Nitrosyl Thiocyanate (ONSCN) Nitrous Acid (HNO2)->Nitrosyl Thiocyanate (ONSCN) + H+ Thiocyanate (SCN-) Thiocyanate (SCN-) Thiocyanate (SCN-)->Nitrosyl Thiocyanate (ONSCN) This compound (NPRO) This compound (NPRO) Nitrosyl Thiocyanate (ONSCN)->this compound (NPRO) Accelerated Nitrosation L-Proline L-Proline L-Proline->this compound (NPRO)

Figure 2: Catalytic Role of Thiocyanate in NPRO Synthesis.
Inhibition of NPRO Synthesis

Several dietary components can inhibit the formation of NPRO by competing for nitrosating agents.

  • Ascorbic Acid (Vitamin C): Ascorbic acid is a potent inhibitor of nitrosation.[12][13] It rapidly reduces nitrosating agents like N₂O₃ to nitric oxide (NO), a non-nitrosating species, thereby preventing the nitrosation of L-proline.[4][14] This inhibitory effect has been demonstrated in numerous in vivo and in vitro studies.[2][11]

  • Polyphenols and other Antioxidants: Compounds such as α-tocopherol (Vitamin E), caffeic acid, ferulic acid, and other polyphenols found in fruits, vegetables, and beverages like beer can also effectively inhibit nitrosation by scavenging nitrosating agents.[9]

Nitrosating Agents (N2O3, NO+) Nitrosating Agents (N2O3, NO+) This compound (NPRO) This compound (NPRO) Nitrosating Agents (N2O3, NO+)->this compound (NPRO) Nitrosation Nitric Oxide (NO) Nitric Oxide (NO) Nitrosating Agents (N2O3, NO+)->Nitric Oxide (NO) Reduction L-Proline L-Proline L-Proline->this compound (NPRO) Ascorbic Acid Ascorbic Acid Ascorbic Acid->Nitric Oxide (NO)

Figure 3: Inhibitory Mechanism of Ascorbic Acid on NPRO Synthesis.
Gastric pH

The pH of the gastric juice is a critical determinant of NPRO synthesis. Acid-catalyzed nitrosation is most efficient at a low pH.[1][15] In conditions of hypoacidity or anacidity (pH > 4), such as in patients with chronic atrophic gastritis or those who have undergone certain types of gastric surgery, the chemical nitrosation of proline is significantly reduced or does not occur.[16][17] However, in such conditions, bacterial overgrowth can lead to increased nitrite concentrations, and some studies suggest a potential for biologically catalyzed nitrosation at a nearly neutral pH, although this is less efficient for proline.[18][19]

Quantitative Data on NPRO Formation

The following tables summarize quantitative data from key human and animal studies on the endogenous formation of this compound.

Table 1: In Vivo NPRO Formation in Humans with Precursor Administration

Precursors AdministeredNPRO Excreted in 24-hr Urine (mean)Study PopulationReference
325 mg Nitrate + 500 mg Proline23.3 µgMale volunteer[2]
300 mg Proline (controlled diet)5.9 µg (smokers), 3.6 µg (non-smokers)Male volunteers[11]
Salad meal (~172 mg nitrate) + Proline10.8 µg16 subjects[3]
380 mg Nitrate + 500 mg Proline18.0 ng/day (controls), 1.1 ng/day (pernicious anaemia)Patients and controls[17]

Table 2: Inhibition of In Vivo NPRO Formation in Humans

Precursors AdministeredInhibitor Administered% Inhibition of NPRO FormationStudy PopulationReference
325 mg Nitrate + 500 mg ProlineAscorbic Acid or α-tocopherolComplete inhibitionMale volunteer[1][2]
300 mg Proline (controlled diet)1 g Ascorbic AcidSignificant reduction in smokersMale volunteers[11]
Salad meal (~172 mg nitrate) + ProlineDietary sources of Ascorbic Acid44.4% reduction19 subjects[3]

Table 3: NPRO Formation in Rats (Dose-Response)

Proline Dose (in diet)Nitrite Dose (in drinking water)NPRO Excreted (urine and feces)Key FindingReference
VariedVariedDose-dependentLog of NPRO formed is proportional to the log of (proline dose x nitrite dose²)[8]

Experimental Protocols

The NPRO Test for Estimating Endogenous Nitrosation in Humans

This in vivo protocol is a widely used method to assess an individual's capacity for endogenous nitrosation.

Objective: To quantify the amount of NPRO formed in the stomach after administration of known amounts of its precursors, nitrate and L-proline.

Methodology:

  • Subject Preparation: Subjects are typically placed on a low-nitrate diet for a period (e.g., 24-48 hours) prior to the test to minimize baseline NPRO levels.[20]

  • Precursor Administration:

    • A baseline 24-hour urine sample is collected.

    • Subjects ingest a standardized dose of nitrate, often in the form of vegetable juice (e.g., 325 mg nitrate in beet juice).[2]

    • After a short interval (e.g., 30-60 minutes), a standardized dose of L-proline (e.g., 500 mg) is administered orally.[2][16]

  • Urine Collection: A complete 24-hour urine sample is collected following the administration of the precursors.[20]

  • Sample Analysis:

    • The urine samples are analyzed for NPRO. This often involves derivatization of NPRO to a more volatile compound.

    • The derivative is then quantified using a highly sensitive and specific method such as combined gas-liquid chromatography with a Thermal Energy Analyzer (TEA), which is specific for N-nitroso compounds.[2]

  • Data Interpretation: The amount of NPRO excreted in the 24-hour period following precursor administration, corrected for baseline levels, reflects the individual's capacity for endogenous nitrosation under the test conditions.

cluster_workflow NPRO Test Workflow A Subject on Low-Nitrate Diet B Baseline 24-hr Urine Collection A->B C Oral Administration of Nitrate B->C D Oral Administration of L-Proline C->D E 24-hr Urine Collection D->E F NPRO Analysis (GC-TEA) E->F G Quantification of Endogenous Nitrosation F->G

Figure 4: Experimental Workflow for the In Vivo NPRO Test.
In Vitro Nitrosation of L-proline

This protocol simulates the conditions of the human stomach to study the kinetics and influencing factors of NPRO formation.

Objective: To measure the rate of NPRO formation from L-proline and nitrite under controlled in vitro conditions (e.g., varying pH, presence of catalysts or inhibitors).

Methodology:

  • Reaction Mixture Preparation:

    • Prepare buffer solutions at various pH levels to mimic the gastric environment (e.g., pH 2-7).

    • In a reaction vessel (e.g., a shaker flask) maintained at 37°C, add the buffer solution, a known concentration of L-proline, and any catalysts (e.g., thiocyanate) or inhibitors (e.g., ascorbic acid) being tested.[14][15]

  • Initiation of Reaction: The reaction is initiated by adding a known concentration of sodium nitrite to the mixture.[15]

  • Incubation: The mixture is incubated at 37°C for a specific time period (e.g., 15 minutes to 2 hours).[21][15]

  • Reaction Quenching: The reaction is stopped by adding a quenching agent, such as ammonium (B1175870) sulfamate, which destroys any remaining nitrite.

  • Sample Analysis: The concentration of NPRO formed in the reaction mixture is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Thermal Energy Analyzer (GC-TEA).[22]

  • Data Analysis: The rate of NPRO formation is calculated based on its concentration at different time points and under various experimental conditions.

Conclusion

The synthesis of this compound in the stomach is a well-characterized process governed by the availability of its precursors, the highly acidic gastric environment, and the presence of various dietary catalysts and inhibitors. As a reliable biomarker for endogenous nitrosation, the study of NPRO formation provides valuable insights into the potential risks associated with dietary and lifestyle factors that may influence the in vivo generation of N-nitroso compounds. The methodologies and data presented in this guide offer a comprehensive resource for professionals engaged in research and development in the fields of toxicology, pharmacology, and cancer prevention.

References

The Dichotomous Nature of Endogenous N-Nitroso-L-proline: A Biomarker with Phototoxic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endogenous N-Nitroso-L-proline (NPRO) has long been regarded as a biologically inert biomarker, primarily utilized to assess in vivo nitrosation capacity. Formed from the reaction of proline and nitrite, its non-carcinogenic and non-mutagenic properties in standard assays have made it a valuable tool in epidemiological and dietary studies. However, emerging research has unveiled a more complex and concerning aspect of NPRO's biological significance: its potent phototoxicity upon exposure to ultraviolet A (UVA) radiation. This technical guide provides a comprehensive overview of the current understanding of NPRO, detailing its formation, its role as a biomarker, and, most critically, the mechanisms underlying its UVA-induced genotoxicity. This guide synthesizes quantitative data, outlines detailed experimental protocols for key assays, and presents visual representations of the pertinent biological pathways and experimental workflows to equip researchers and drug development professionals with a thorough understanding of this multifaceted compound.

Endogenous Formation and Role as a Biomarker of Nitrosation

This compound is endogenously synthesized from the ubiquitous amino acid L-proline and nitrosating agents derived from dietary nitrate (B79036) and nitrite.[1] This reaction primarily occurs in the acidic environment of the stomach.[2] Due to its general lack of metabolic activation and its quantitative excretion in urine, NPRO has been widely adopted as a reliable non-invasive biomarker to estimate the endogenous nitrosation burden in humans.[3][4][5] The "NPRO test," which involves the administration of proline and a source of nitrate followed by the measurement of urinary NPRO, is a standard method to assess an individual's nitrosation capacity and the efficacy of nitrosation inhibitors like ascorbic acid.[3][5]

Quantitative Levels of Urinary this compound Excretion

The urinary excretion of NPRO is influenced by dietary intake of nitrate and proline, as well as lifestyle factors such as smoking. The following tables summarize quantitative data from various studies.

Table 1: Urinary NPRO Excretion in Response to Dietary Nitrate and Proline Intake

Study ParticipantsDietary InterventionMean 24-hour Urinary NPRO Excretion (µg)Reference(s)
Healthy VolunteersControlled Diet (Low Nitrate/Proline)~2.7 - 3.6[3][6]
Healthy VolunteersIngestion of 325 mg Nitrate + 500 mg Proline16.6 - 30.0 (mean: 23.3)[3][5]
Healthy VolunteersSalad Meal (~172 mg Nitrate)2.7[6]
Healthy VolunteersSalad Meal (~172 mg Nitrate) + Proline10.8[6]
Healthy VolunteersSalad Meal + Proline + Ascorbic Acid15.8 (decreased from 28.4)[6]
VegetariansNormal Diet0.8[4]
Lacto-vegetariansNormal Diet1.4[4]
Individuals consuming nitrite-preserved meatsNormal Diet2.5 - 78.5[4]

Table 2: Urinary NPRO Excretion in Smokers vs. Non-Smokers

Study GroupConditionMean 24-hour Urinary NPRO Excretion (µg)Reference(s)
13 Non-smokersControlled Diet3.6[5]
13 SmokersControlled Diet5.9[5]
Male Volunteer (Non-smoking days)Fixed Diet1.1 ± 0.5[7]
Male Volunteer (Smoking days)Fixed Diet1.8 ± 0.9[7]

Phototoxicity: The Genotoxic Transformation of NPRO by UVA Radiation

While traditionally considered non-genotoxic, studies have demonstrated that NPRO exhibits significant mutagenic and DNA-damaging properties when exposed to UVA radiation, a component of natural sunlight.[1] This phototoxicity is of particular concern for sun-exposed tissues like the skin, where endogenous NPRO may be present.

Mechanism of NPRO Phototoxicity

Upon absorption of UVA light, particularly at its absorption maximum of 340 nm, NPRO undergoes photolysis.[1] This process generates nitric oxide (NO) and reactive oxygen species (ROS), which are the primary mediators of its genotoxic effects.[8] These reactive species can induce DNA single-strand breaks and the formation of mutagenic lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).[1]

NPRO_Phototoxicity_Pathway NPRO This compound (in skin) Photolysis Photolysis NPRO->Photolysis UVA UVA Radiation (Sunlight) UVA->Photolysis NO Nitric Oxide (NO) Photolysis->NO ROS Reactive Oxygen Species (ROS) Photolysis->ROS DNA Cellular DNA NO->DNA interacts with ROS->DNA interacts with SSB Single-Strand Breaks DNA->SSB leads to oxodG 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) DNA->oxodG leads to Damage DNA Damage & Genotoxicity SSB->Damage oxodG->Damage

Caption: UVA-induced phototoxicity of this compound.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of NPRO's biological significance.

Quantification of this compound in Urine by GC-TEA

This method is a standard for the highly sensitive and selective detection of N-nitrosamines.

  • Sample Preparation:

    • Acidify a 24-hour urine sample.

    • Perform a reversed-phase solid-phase extraction (RP-SPE) followed by a polymeric weak anion exchange (WAX-SPE) to isolate organic acids, including NPRO.[9]

    • Elute the NPRO fraction and derivatize it to a more volatile form, for example, by esterification.

  • Gas Chromatography-Thermal Energy Analysis (GC-TEA):

    • Inject the derivatized sample into a gas chromatograph for separation.

    • The eluent from the GC column is passed into a pyrolyzer, where the N-NO bond is cleaved, releasing a nitric oxide radical.

    • The NO radical reacts with ozone in a reaction chamber, producing electronically excited nitrogen dioxide.

    • As the excited nitrogen dioxide decays to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The intensity of the light is proportional to the amount of N-nitrosamine present.

Ames Test for Photomutagenicity

This modified Ames test assesses the mutagenic potential of NPRO in the presence of UVA light.

  • Bacterial Strain: Salmonella typhimurium strain TA1535 (sensitive to base-pair substitution mutations) is commonly used.

  • Procedure:

    • Prepare a reaction mixture containing NPRO in a suitable buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 7.4).[10]

    • Place the reaction mixture in a suitable container (e.g., an ice-cold tray) and expose it to a UVA light source. A glass cover can be used to filter out UVC and most UVB radiation.[10]

    • At various time points during irradiation, take aliquots of the reaction mixture.

    • Mix the aliquots with an overnight culture of S. typhimurium TA1535 and molten top agar (B569324).

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48 hours.

    • Count the number of revertant colonies (his+). An increase in the number of revertant colonies compared to control plates (no NPRO or no UVA) indicates mutagenicity.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Strand Breaks

The comet assay is a sensitive method for detecting DNA single-strand breaks in individual cells.[8]

  • Cell Preparation and Treatment:

    • Culture human fibroblast cells to an appropriate confluency.

    • Treat the cells with NPRO at various concentrations.

    • Expose the cells to a UVA light source for a defined period.

  • Comet Assay Protocol:

    • Embed the treated cells in a low-melting-point agarose (B213101) on a microscope slide.

    • Lyse the cells with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nuclear DNA (nucleoids).

    • Subject the slides to electrophoresis under alkaline conditions. DNA with single-strand breaks will relax and migrate out of the nucleoid, forming a "comet tail."

    • Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide).

    • Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

Quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) by HPLC-ECD

This method allows for the sensitive and specific quantification of the oxidative DNA lesion 8-oxodG.

  • DNA Extraction and Hydrolysis:

    • Expose calf thymus DNA to NPRO and simulated sunlight.

    • Isolate the DNA from the reaction mixture.

    • Enzymatically digest the DNA to its constituent deoxynucleosides.

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD):

    • Inject the hydrolyzed DNA sample into an HPLC system equipped with a C18 reverse-phase column for separation of the deoxynucleosides.

    • The eluent passes through an electrochemical detector. 8-oxodG is electrochemically active and will be oxidized at the electrode surface, generating a current that is proportional to its concentration.

    • Quantify the amount of 8-oxodG by comparing the peak area to a standard curve of known 8-oxodG concentrations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling events in NPRO phototoxicity and a general workflow for its assessment.

DNA_Damage_Response cluster_0 NPRO Phototoxicity Cascade cluster_1 Cellular Damage cluster_2 Cellular Response NPRO_UVA NPRO + UVA Photolysis Photolysis NPRO_UVA->Photolysis NO_ROS NO + ROS Photolysis->NO_ROS DNA_Damage DNA Damage (SSBs, 8-oxodG) NO_ROS->DNA_Damage Lipid_Peroxidation Lipid Peroxidation NO_ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation NO_ROS->Protein_Oxidation DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis if damage is severe

Caption: Signaling cascade of NPRO-induced phototoxicity.

Experimental_Workflow start Hypothesis: NPRO is phototoxic photolysis In vitro Photolysis: NPRO + UVA start->photolysis dna_damage In vitro DNA Damage: Calf Thymus DNA + NPRO + UVA start->dna_damage cell_culture Cell Culture Experiments: Fibroblasts/Keratinocytes + NPRO + UVA start->cell_culture ames Mutagenicity Testing: Ames Test + NPRO + UVA start->ames detection Detection of NO and ROS photolysis->detection conclusion Conclusion: NPRO is genotoxic upon UVA exposure detection->conclusion hplc 8-oxodG Quantification (HPLC-ECD) dna_damage->hplc hplc->conclusion comet DNA Strand Breaks (Comet Assay) cell_culture->comet comet->conclusion revertants Quantify Revertant Colonies ames->revertants revertants->conclusion

Caption: Experimental workflow for assessing NPRO phototoxicity.

Implications for Research and Drug Development

The phototoxic potential of NPRO has significant implications for several fields:

  • Dermatology and Skin Cancer Research: The formation of NPRO in the skin, coupled with sun exposure, could represent a previously unrecognized risk factor for photodamage and photocarcinogenesis. Further research is needed to quantify NPRO levels in the skin and to investigate its role in sun-induced skin cancers.

  • Drug Development: For pharmaceutical compounds that contain a proline moiety or other secondary amine structures capable of forming N-nitroso compounds, the potential for phototoxicity should be considered during safety assessments, especially for topically applied drugs or for systemic drugs that accumulate in the skin.

  • Public Health: The findings underscore the importance of sun protection, particularly for individuals with diets high in nitrate and proline or for smokers who have a higher endogenous nitrosation burden.

Conclusion

This compound serves as a classic example of how the biological significance of a molecule can be context-dependent. While it remains a valuable and safe biomarker for endogenous nitrosation in the absence of UV radiation, its transformation into a potent genotoxic agent upon exposure to sunlight highlights a potential health concern that warrants further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the dual nature of NPRO and to better understand its implications for human health. The lack of quantitative data on NPRO concentrations in the skin remains a critical knowledge gap that future research should aim to address.

References

N-Nitroso-L-proline (NPRO) as a Biomarker for Endogenous Nitrosation Capacity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endogenous formation of N-nitroso compounds (NOCs) is a significant area of research due to the carcinogenic potential of many of these compounds. The assessment of an individual's capacity for endogenous nitrosation is crucial for understanding cancer risk and for developing effective inhibitory strategies. N-Nitroso-L-proline (NPRO) has emerged as a reliable and non-carcinogenic biomarker for quantifying this in vivo nitrosation process. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation related to the use of NPRO as a biomarker for nitrosation capacity. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize the N-nitrosoproline (NPRO) test in their work.

Introduction to Endogenous Nitrosation and this compound

Endogenous nitrosation is the in vivo formation of N-nitroso compounds from precursors such as secondary amines and nitrosating agents. This process primarily occurs in the acidic environment of the stomach, where dietary nitrate (B79036) is reduced to nitrite, which can then react with amines and amides to form NOCs.[1][2] Many NOCs are potent carcinogens, and their endogenous formation has been linked to an increased risk of various cancers.

This compound (NPRO) is a non-carcinogenic N-nitrosamino acid that is formed when the amino acid L-proline undergoes nitrosation.[1][3] A key advantage of using NPRO as a biomarker is that it is not metabolized in the body and is quantitatively excreted in the urine.[4][5] This property allows for a direct and non-invasive assessment of endogenous nitrosation by measuring the amount of NPRO excreted after administering its precursors, L-proline and a source of nitrate.[3][5][6][7] This procedure is commonly known as the N-nitrosoproline (NPRO) test.[1][3]

The N-Nitrosoproline (NPRO) Test

The NPRO test is a valuable tool for estimating the daily human exposure to endogenously formed N-nitroso compounds.[6][7] The principle of the test is to administer known amounts of L-proline and a nitrate source to a subject and then measure the amount of NPRO excreted in their urine over a 24-hour period.[3] The amount of excreted NPRO serves as an index of the individual's endogenous nitrosation capacity.

Factors Influencing NPRO Formation

The rate of NPRO formation in vivo is influenced by several factors:

  • Precursor Availability: The amount of NPRO formed is proportional to the ingested dose of proline and increases with the dose of nitrate.[4][5][6]

  • Inhibitors: The simultaneous intake of antioxidants like ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E) can significantly inhibit the nitrosation of proline.[5][6] Garlic has also been shown to have inhibitory effects.

  • Catalysts: Certain substances can catalyze the nitrosation reaction. For instance, thiocyanate (B1210189), which is present in saliva and at higher concentrations in smokers, can increase the rate of NPRO formation.

  • Gastric pH: The acidic environment of the stomach is a key factor in the chemical nitrosation of proline.

Quantitative Data from NPRO Studies

The following tables summarize quantitative data from various studies that have utilized the NPRO test to assess endogenous nitrosation under different conditions.

Table 1: Urinary NPRO Excretion Following Proline and Nitrate Administration in Humans

Study ReferenceProline Dose (mg)Nitrate Dose (mg)Mean NPRO Excretion (μ g/24h )Number of SubjectsKey Findings
Ohshima & Bartsch (1981)[6]50032523.3 (range: 16.6-30.0)1 (male volunteer)NPRO excretion is proportional to proline dose and increases exponentially with nitrate dose.
Knight et al. (1991)[8]Loading dose with meal~172 (from salad meal)10.8 (vs. 2.7 without proline)16Dietary sources of nitrate are available for endogenous nitrosation.
Hoffmann & Brunnemann (1983)[9]300Controlled diet5.9 (smokers) vs. 3.6 (nonsmokers)13 smokers, 13 nonsmokersSmokers have significantly higher baseline NPRO excretion.

Table 2: Effect of Inhibitors on Urinary NPRO Excretion in Humans

Study ReferenceProline Dose (mg)Nitrate Dose (mg)Inhibitor and DoseMean NPRO Excretion (μ g/24h )Number of Subjects% Inhibition
Ohshima & Bartsch (1981)[6]500325Ascorbic Acid / α-tocopherolInhibited1Not specified
Knight et al. (1991)[8]Loading dose with meal~172Dietary Ascorbic Acid15.8 (with) vs. 28.4 (without)1944.4%
Hoffmann & Brunnemann (1983)[9]300Controlled diet1g Ascorbic AcidReduced to levels of nonsmokers14 smokersNot specified

Experimental Protocols

This section provides detailed methodologies for conducting the NPRO test and analyzing the resulting samples.

The N-Nitrosoproline (NPRO) Test Protocol

4.1.1. Subject Preparation and Diet Control:

  • For a designated period before the test (e.g., 48-72 hours), subjects should adhere to a controlled diet low in nitrate and proline to minimize baseline NPRO levels.

  • Foods to restrict include cured meats, bacon, some sausages, and certain vegetables high in nitrate (e.g., spinach, lettuce, beets).

  • On the day of the test, subjects should fast overnight.

4.1.2. Administration of Precursors:

  • A baseline urine sample may be collected before the administration of precursors.

  • Administer a standardized oral dose of L-proline (e.g., 500 mg).

  • Administer a standardized oral dose of a nitrate source, such as sodium nitrate or beetroot juice containing a known amount of nitrate (e.g., 325 mg).[6] The timing of administration relative to the proline dose should be consistent (e.g., nitrate given 30-60 minutes before proline).

4.1.3. Urine Collection:

  • Following the administration of precursors, a 24-hour urine collection is initiated.

  • Subjects are provided with appropriate collection containers, which should be kept cool during the collection period.

  • It is crucial to collect every void during the 24-hour period to ensure accurate quantification of total NPRO excretion.

Analytical Methodology: GC-MS Analysis of NPRO in Urine

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of NPRO in urine.

4.2.1. Sample Preparation and Extraction:

  • Thaw the 24-hour urine sample and measure the total volume.

  • Take an aliquot (e.g., 10-20 mL) for analysis.

  • Add an internal standard, such as ¹⁵N-NPRO, to the urine sample to correct for extraction losses and variations in derivatization and analysis.

  • Acidify the urine sample with an appropriate acid (e.g., HCl) to a pH of approximately 1-2.

  • Extract the NPRO from the acidified urine using a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) multiple times.

  • Pool the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent to concentrate the extract.

4.2.2. Derivatization:

NPRO is a non-volatile compound and requires derivatization to a more volatile form for GC analysis. A common method is esterification.

  • To the dried extract, add a derivatizing agent such as diazomethane (B1218177) in ether or a safer alternative like (trimethylsilyl)diazomethane with methanol (B129727) to convert NPRO to its methyl ester.

  • Allow the reaction to proceed for a specified time at a controlled temperature.

  • Remove the excess derivatizing agent and solvent under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

4.2.3. GC-MS Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of nitrosamines (e.g., a DB-5 or equivalent).

  • Injection: Splitless injection of 1-2 μL of the derivatized sample.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of around 60-80°C, followed by a ramp to a final temperature of 250-280°C.

  • Mass Spectrometer: Operated in electron impact (EI) or chemical ionization (CI) mode.

  • Detection: Selected ion monitoring (SIM) is used for high sensitivity and specificity. The characteristic ions for the NPRO derivative and the internal standard are monitored.

4.2.4. Quantification:

A calibration curve is generated using standards of known NPRO concentrations that have been subjected to the same extraction and derivatization procedure. The concentration of NPRO in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The total 24-hour NPRO excretion is then calculated by multiplying the concentration by the total urine volume.

Visualizations of Key Pathways and Workflows

Endogenous Nitrosation of Proline

Endogenous_Nitrosation Nitrate Dietary Nitrate (NO3-) Stomach Stomach (Acidic pH) Nitrate->Stomach Saliva Saliva Nitrate->Saliva Nitrite Nitrite (NO2-) Nitrosating_Agents Nitrosating Agents (e.g., N2O3) Nitrite->Nitrosating_Agents Acidification Proline L-Proline NPRO This compound (NPRO) Proline->NPRO Proline->Stomach Excretion Urinary Excretion NPRO->Excretion Stomach->Nitrite Reduction Bacteria Bacterial Reduction Saliva->Bacteria Bacteria->Nitrite Reduction Nitrosating_Agents->NPRO Inhibitors Inhibitors (e.g., Ascorbic Acid) Inhibitors->Nitrosating_Agents Scavenge Catalysts Catalysts (e.g., Thiocyanate) Catalysts->Nitrosating_Agents Enhance

Caption: Pathway of endogenous this compound formation.

NPRO Test Experimental Workflow

NPRO_Test_Workflow Start Start: Subject Recruitment Diet Dietary Control (Low Nitrate/Proline) Start->Diet Baseline Baseline Urine Collection (Optional) Diet->Baseline Dosing Administer Proline & Nitrate Baseline->Dosing Collection 24-Hour Urine Collection Dosing->Collection Storage Sample Storage (-20°C) Collection->Storage Analysis GC-MS Analysis of NPRO Storage->Analysis Data Data Interpretation & Reporting Analysis->Data End End Data->End

Caption: Workflow for the N-nitrosoproline (NPRO) test.

GC-MS Analysis Workflow for NPRO

GCMS_Workflow Sample Urine Sample Aliquot Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Derivatization Derivatization (Esterification) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection (SIM) GC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Result Report NPRO Concentration Quantification->Result

Caption: Workflow for GC-MS analysis of urinary NPRO.

Conclusion

The use of this compound as a biomarker provides a powerful and safe method for assessing endogenous nitrosation capacity in humans. The NPRO test, when conducted with careful adherence to standardized protocols for diet, precursor administration, and sample analysis, yields valuable data for epidemiological studies, clinical research, and the development of interventions aimed at mitigating the risks associated with endogenously formed carcinogens. This technical guide serves as a comprehensive resource for professionals seeking to implement this important biomarker in their research and development endeavors.

References

In Vivo Toxicological Profile of N-Nitroso-L-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso-L-proline (NPRO) is an N-nitroso compound that can be formed endogenously from the reaction of proline with nitrosating agents. Unlike many other N-nitrosamines, NPRO is not considered a potent carcinogen and has been classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in experimental animals.[1] This technical guide provides a comprehensive overview of the in vivo toxicological profile of NPRO, summarizing key findings on its carcinogenicity, genotoxicity, and metabolism. The guide includes quantitative data from pivotal studies, detailed experimental methodologies, and visualizations of relevant biological pathways to support researchers, scientists, and drug development professionals in their understanding of this compound.

Carcinogenicity

Long-term carcinogenicity bioassays in rodents have generally not demonstrated a carcinogenic effect of this compound. The key findings from these studies are summarized in the table below.

Table 1: Summary of In Vivo Carcinogenicity Studies on this compound
Species (Strain)SexRoute of AdministrationDosing RegimenDuration of ExposureKey Findings (Tumor Incidence)Reference
Rat (MRC Wistar)Male & FemaleDrinking Water1.45 g/L (0.145%)For at least 1 yearNo tumors induced in 37 treated rats.(Mirvish et al., 1980)[2]
Mouse (Swiss)Not SpecifiedDrinking Water0.1%26 weeksNo increase in lung adenomas compared to untreated controls at 38 weeks.(ChemicalBook, 2023)[3]

Note: The IARC has evaluated the carcinogenicity of NPRO and concluded that the available studies were inadequate to make a definitive assessment.[4]

Genotoxicity

The genotoxicity of NPRO itself appears to be low. However, the endogenous formation of N-nitroso compounds from the precursors L-proline and nitrite (B80452) has been shown to induce DNA damage in vivo.

In Vivo Genotoxicity of Endogenously Formed N-Nitroso Compounds

A study in mice demonstrated that the simultaneous oral administration of L-proline and sodium nitrite resulted in DNA damage, primarily in the liver, as detected by the comet assay.[5][6]

Genotoxicity of a Related Nitrosopeptide

A study on the related compound, N-(N-acetyl-L-prolyl)-N-nitrosoglycine (APNG), showed evidence of genotoxicity in mice using the dominant lethal assay and the micronucleus test.[7] The effects were reported to be much less pronounced in rats.[7]

Quantitative Data: Specific quantitative data on the extent of DNA damage (e.g., % tail DNA in the comet assay) or the frequency of micronuclei were not available in the reviewed literature for NPRO or its endogenously formed counterparts.

Metabolism and Toxicokinetics

In vivo studies indicate that the metabolism of this compound is very limited. One study in rats demonstrated that only about 1% of an administered dose of radiolabeled NPRO was metabolized to carbon dioxide. The majority of the compound is rapidly excreted unchanged in the urine. This limited metabolic activation is thought to contribute to its low carcinogenic potential.

Experimental Protocols

Detailed experimental protocols for the key in vivo studies are crucial for the interpretation and replication of findings. Below are generalized methodologies for the types of assays used to evaluate the toxicological profile of NPRO.

Long-Term Carcinogenicity Bioassay (Rat)
  • Test System: Male and female MRC Wistar rats.

  • Administration: this compound administered in the drinking water at a concentration of 1.45 g/L.

  • Duration: Lifelong exposure, with the study continuing for the lifespan of the animals.

  • Observations: Animals were monitored for clinical signs of toxicity and tumor development. At the end of the study, a complete necropsy was performed, and all major organs and any gross lesions were examined histopathologically.

  • Control Group: A concurrent control group receiving untreated drinking water was included.

In Vivo Comet Assay (for Endogenously Formed N-Nitroso Compounds)
  • Test System: Male mice.

  • Administration: Simultaneous oral gavage of L-proline and sodium nitrite.

  • Sample Collection: At selected time points after administration, animals are euthanized, and organs of interest (e.g., liver, stomach) are collected.

  • Cell Preparation: Single-cell suspensions are prepared from the collected tissues.

  • Comet Assay Procedure:

    • Cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

    • The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).

    • The nucleoids are then subjected to electrophoresis in an alkaline buffer. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

    • The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

G cluster_protocol In Vivo Comet Assay Workflow start Oral Administration of L-proline + Sodium Nitrite euthanasia Euthanasia and Organ Collection start->euthanasia cell_prep Single-Cell Suspension euthanasia->cell_prep embedding Agarose Gel Embedding cell_prep->embedding lysis Cell Lysis embedding->lysis electrophoresis Alkaline Electrophoresis lysis->electrophoresis staining DNA Staining electrophoresis->staining analysis Fluorescence Microscopy and Image Analysis staining->analysis

In Vivo Comet Assay Experimental Workflow

Signaling Pathways

Direct in vivo evidence for the specific signaling pathways modulated by this compound is currently lacking in the scientific literature. However, considering that NPRO is a derivative of L-proline, it is plausible that it may influence pathways regulated by its parent compound. L-proline has been shown to play a role in cellular stress responses, including the modulation of oxidative stress and apoptosis.

Endogenous Formation and Inhibition of N-Nitroso Compounds

The formation of N-nitroso compounds, including NPRO, in the stomach is a key consideration for its in vivo effects. This process can be inhibited by antioxidants such as ascorbic acid (Vitamin C).

G cluster_formation Endogenous Nitrosation in the Stomach cluster_inhibition Inhibition of Nitrosation Proline L-Proline (from diet) NPRO This compound (Endogenously Formed) Proline->NPRO Nitrite Nitrite (NaNO2) (from diet/saliva) Nitrite->NPRO Nitrosating_Agents Nitrosating Agents Nitrite->Nitrosating_Agents forms Acid Acidic Conditions (Stomach pH) Acid->NPRO Ascorbic_Acid Ascorbic Acid (Vitamin C) Ascorbic_Acid->Nitrosating_Agents Scavenges Nitrosating_Agents->NPRO reacts with Proline

Endogenous Formation of this compound and its Inhibition

Hypothetical Signaling Pathway: L-proline-Mediated Oxidative Stress and Apoptosis Regulation

The following diagram illustrates a hypothetical signaling pathway based on the known in vivo effects of L-proline, which may be relevant for understanding the potential biological activities of NPRO. It is important to note that this pathway has not been directly demonstrated for this compound.

L-proline metabolism can influence the cellular redox state and has been implicated in both pro-apoptotic and anti-apoptotic signaling, depending on the cellular context. Proline dehydrogenase (PRODH), a key enzyme in proline catabolism, can lead to the production of reactive oxygen species (ROS), which can, in turn, trigger apoptotic pathways.

G cluster_pathway Hypothetical L-proline-Mediated Signaling Proline L-proline PRODH PRODH Proline->PRODH Antioxidant_Defense Antioxidant Defense (e.g., GSH) Proline->Antioxidant_Defense supports ROS Reactive Oxygen Species (ROS) PRODH->ROS generates p53 p53 ROS->p53 activates Apoptosis Apoptosis ROS->Apoptosis induces p53->PRODH activates Antioxidant_Defense->ROS scavenges

Hypothetical Signaling Pathway of L-proline Metabolism and its link to Oxidative Stress and Apoptosis

Conclusion

The in vivo toxicological profile of this compound suggests that it is a compound of low carcinogenic and genotoxic concern, particularly in comparison to other N-nitroso compounds. Its limited metabolism and rapid excretion contribute to this profile. While direct evidence of its effects on in vivo signaling pathways is lacking, its relationship with L-proline suggests potential interactions with pathways regulating oxidative stress and apoptosis. Further research is needed to fully elucidate the in vivo biological activities of NPRO and to obtain more detailed quantitative data on its genotoxic potential, especially when formed endogenously. This guide provides a foundational understanding for professionals in the fields of toxicology and drug development.

References

N-Nitroso-L-proline: A Comprehensive Technical Guide on its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-L-proline (NPRO) is a nitrosamine (B1359907) derivative of the amino acid L-proline.[1][2] As a member of the N-nitroso compounds class, it has been a subject of interest in biochemical and pharmaceutical research due to its potential implications in endogenous nitrosation and its classification as a suspected carcinogen, although it is generally considered non-carcinogenic itself.[3] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, compiling essential data for researchers, scientists, and drug development professionals. The information is presented to facilitate easy access and comparison, with detailed experimental protocols and visual representations of key processes.

Chemical Properties

This compound is a pale yellow solid with limited solubility in water but is soluble in organic solvents.[1][2] Below is a summary of its key chemical and physical properties.

PropertyValueSource(s)
CAS Number 7519-36-0[4][5]
Molecular Formula C₅H₈N₂O₃[4][5]
Molecular Weight 144.13 g/mol [4][5]
Appearance Pale yellow solid[4]
Melting Point 96-99°C
108-109°C (with decomposition)[1]
pKa 3.23 ± 0.20 (Predicted)[1]
Solubility Sparingly soluble in water; Slightly soluble in Chloroform, DMSO, Methanol[1]
Storage Temperature -20°C[1]

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light. Its formation from L-proline and a nitrosating agent is optimal under acidic conditions, typically around pH 1.5-2.0.[3]

Upon heating, this compound decomposes and emits toxic fumes of nitrogen oxides (NOx).[6] For long-term storage, it is recommended to keep the compound at -20°C.[1] Studies have shown that this compound is stable in urine samples when stored at -20°C for several years.[7]

While qualitative information on its stability is available, detailed quantitative studies on its degradation kinetics and decomposition products under a wide range of pH, temperature, and photolytic conditions are not extensively documented in the reviewed literature.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of L-proline with a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium.

Materials:

  • L-proline

  • Sodium nitrite

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Ether

  • Petroleum ether

Procedure:

  • Dissolve L-proline in a suitable volume of water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite in water to the cooled L-proline solution while maintaining the temperature below 5°C.

  • Acidify the reaction mixture to approximately pH 2 with hydrochloric acid.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with a saturated sodium chloride solution.

  • Dry the ethyl acetate layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by crystallization from a mixture of ether and petroleum ether.

Analytical Methods

The quantification of this compound is crucial in various matrices, from pharmaceutical ingredients to biological samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques for its sensitive and specific detection.[3][5]

1. Gas Chromatography-Mass Spectrometry (GC-MS) for the Quantification of this compound in Urine [7]

  • Sample Preparation and Extraction:

    • Spike a 5 mL aliquot of urine with an internal standard (e.g., ¹³C₅-NPRO).

    • Acidify the sample with 0.9 M HCl.

    • Perform solid-phase extraction (SPE) using a reversed-phase and a polymeric weak anion exchange resin.

    • Elute the analyte and dry the eluate under a stream of nitrogen.

    • Derivatize the residue with pentafluorobenzyl bromide (PFBBr) in the presence of diisopropylethylamine (DIPEA) overnight at room temperature.

    • Dry the derivatized sample and reconstitute it in ethyl acetate for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: 30 m DB-5 column, 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5.5 minutes.

    • MS Detector: Operated in selected ion monitoring (SIM) mode.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Analysis of Nitrosamines [8]

  • Sample Preparation:

    • Dissolve the sample (e.g., drug product) in a suitable solvent to a concentration of 2 mg/mL.

    • Spike with working solutions of nitrosamine standards and internal standards as required.

    • Prepare a series of working standard solutions for calibration by serial dilution.

  • LC-MS/MS Conditions:

    • LC Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Operated in positive multiple reaction monitoring (MRM) mode using an atmospheric pressure chemical ionization (APCI) source.

    • Key MS Parameters: Nebulizer current: 3 µA, Curtain Gas: 30 psi, GS1: 35 psi, CAD: 8, Temperature: 350°C.

Visualizations

Formation of this compound

The formation of this compound from its precursors, L-proline and a nitrosating agent (formed from nitrite under acidic conditions), is a key reaction in understanding its presence in various matrices.

formation_pathway proline L-Proline npro This compound proline->npro nitrite Nitrite (NO₂⁻) nitrosating_agent Nitrosating Agent (e.g., N₂O₃, H₂NO₂⁺) nitrite->nitrosating_agent acid Acidic Conditions (H⁺) acid->nitrosating_agent nitrosating_agent->npro

Caption: Formation pathway of this compound from L-proline and a nitrosating agent.

General Experimental Workflow for NPRO Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a sample matrix.

experimental_workflow sample Sample Collection (e.g., Urine, Drug Product) extraction Sample Preparation & Extraction sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional analysis Instrumental Analysis (GC-MS or LC-MS/MS) extraction->analysis derivatization->analysis quantification Data Processing & Quantification analysis->quantification report Reporting of Results quantification->report

Caption: A generalized experimental workflow for the analysis of this compound.

Signaling Pathways and Biological Activity

N-nitroso compounds, as a class, are known to exert their carcinogenic effects by forming potent electrophilic alkylating agents.[9] This can occur through metabolic activation or spontaneous decomposition.[9] These reactive intermediates can then interact with DNA, leading to the formation of DNA adducts and potentially initiating carcinogenesis.[9] While this is the general mechanism for many nitrosamines, specific signaling pathways directly modulated by this compound are not well-defined in the current literature. It is often used as a biomarker for endogenous nitrosation rather than studied for its direct biological activity, as it is considered to be non-carcinogenic or a weak carcinogen.[3]

Conclusion

This technical guide provides a consolidated resource on the chemical properties and stability of this compound. The presented data, including tabulated properties and detailed experimental protocols, are intended to support researchers and professionals in the fields of chemistry, toxicology, and pharmaceutical sciences. The visualization of the formation pathway and analytical workflow offers a clear understanding of key processes. While significant information has been compiled, further research into the quantitative stability of this compound under various environmental conditions and a deeper investigation into its specific biological interactions and signaling pathways would be beneficial for a more comprehensive risk assessment and understanding of its role in biological systems.

References

The Ubiquitous Presence of N-Nitroso-L-proline in Food: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the natural occurrence of N-Nitroso-L-proline (NPRO), a non-volatile N-nitrosamine, in various food products. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on NPRO levels, details the analytical methodologies for its detection, and illustrates the biochemical pathways of its formation.

Executive Summary

This compound (NPRO) is a naturally occurring compound found in a range of food items, with its presence most significantly documented in cured meat products. Its formation is intrinsically linked to the reaction between the amino acid L-proline and nitrosating agents, which are typically derived from nitrites used as preservatives, particularly under acidic conditions and often accelerated by heat. Unlike many other N-nitrosamines, NPRO is generally not considered to be a potent carcinogen. However, its prevalence in the human diet warrants careful monitoring and understanding, as it can be an indicator of the potential for formation of other more harmful N-nitroso compounds. This guide presents quantitative data on NPRO levels in various foods, outlines detailed experimental protocols for its analysis, and provides visual representations of its formation pathway and analytical workflows.

Quantitative Occurrence of this compound in Food Products

The concentration of NPRO in food can vary widely depending on the food type, processing methods, and storage conditions. Cured meats consistently show the highest levels due to the direct addition of nitrites during processing. The following tables summarize the reported quantitative data for NPRO in various food categories.

Table 1: this compound (NPRO) Levels in Cured Meat Products

Food ProductNPRO Concentration Range (µg/kg)Analytical MethodReference(s)
BaconNot Detected - 440GC-MS[1]
Various Cured MeatsNot Detected - 578Not Specified[2]
Nitrite-Cured Meats39 - 3900GC-TEA[3]

Table 2: this compound (NPRO) Levels in Beverages

Food ProductNPRO Concentration Range (µg/kg)Analytical MethodReference(s)
Beer0.5 - 3.6GC-TEA[3]

Table 3: N-Nitrosamine Levels in Dairy Products (NPRO data not specified)

Food ProductN-Nitrosamine (NDMA) Concentration Range (µg/kg)Analytical MethodReference(s)
CheeseNot Detected - 3.0Not Specified[4]

Note: Data for NPRO in dairy products and a wider range of vegetables is limited in the reviewed literature. The data for cheese pertains to N-nitrosodimethylamine (NDMA) and is included for context on nitrosamines in dairy.

Biochemical Formation Pathway of this compound

The formation of NPRO in food primarily occurs through the nitrosation of the secondary amine group of the amino acid L-proline. This reaction is influenced by several factors including the concentration of precursors (proline and nitrite), pH, temperature, and the presence of catalysts or inhibitors.

The key steps in the formation of NPRO are:

  • Formation of the Nitrosating Agent: In acidic conditions, nitrite (B80452) (NO₂⁻), often added to cured meats as sodium nitrite, is protonated to form nitrous acid (HNO₂). Nitrous acid can then form various nitrosating agents, such as dinitrogen trioxide (N₂O₃).

  • Nitrosation of L-proline: The nitrosating agent then reacts with the secondary amine group of L-proline, leading to the formation of this compound.

NPRO_Formation_Pathway cluster_precursors Precursors cluster_conditions Conditions cluster_reaction Reaction Proline L-Proline NPRO This compound Proline->NPRO + Nitrosating Agent Nitrite Nitrite (NO₂⁻) NitrousAcid Nitrous Acid (HNO₂) Nitrite->NitrousAcid + H⁺ Acid Acidic Conditions (H⁺) Heat Heat (optional) Heat->NPRO accelerates NitrosatingAgent Nitrosating Agent (e.g., N₂O₃) NitrousAcid->NitrosatingAgent

Biochemical pathway of this compound formation.

Experimental Protocols for this compound Analysis

The accurate quantification of NPRO in complex food matrices requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed. Below are detailed protocols adapted from established methods for nitrosamine (B1359907) analysis in biological and food samples.

Protocol 1: GC-MS Analysis of this compound in Cured Meat (Adapted)

This protocol is based on methods developed for NPRO analysis in biological matrices and adapted for a cured meat matrix.

1. Sample Preparation and Extraction:

  • Homogenization: Homogenize 10 g of the cured meat sample.

  • Extraction: Add 50 mL of methanol (B129727) to the homogenized sample and mix thoroughly. Sonicate for 30 minutes and then centrifuge at 5000 rpm for 10 minutes.

  • Supernatant Collection: Carefully decant the methanolic supernatant.

  • Concentration: Evaporate the supernatant to near dryness under a gentle stream of nitrogen at 40°C.

2. Clean-up using Solid-Phase Extraction (SPE):

  • Column Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Re-dissolve the concentrated extract in 5 mL of deionized water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the NPRO from the cartridge with 5 mL of methanol.

3. Derivatization for GC Analysis:

  • Drying: Evaporate the eluate to complete dryness under a nitrogen stream.

  • Esterification: To the dried residue, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100°C for 30 minutes to form the methyl ester of NPRO. Cool the vial and evaporate the solvent.

  • Acetylation: Dissolve the residue in 1 mL of methylene (B1212753) chloride and add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA). Cap the vial and heat at 60°C for 20 minutes. Cool and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the final derivatized residue in a known volume (e.g., 100 µL) of a suitable solvent like iso-octane for GC-MS analysis.

4. GC-MS Quantification:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A suitable capillary column for nitrosamine analysis (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure good separation of the NPRO derivative from other matrix components.

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized NPRO.

  • Quantification: Use an internal standard (e.g., an isotopically labeled NPRO) added at the beginning of the sample preparation for accurate quantification.

Protocol 2: LC-MS/MS Analysis of this compound in Beverages (General Approach)

This protocol outlines a general workflow for the direct analysis of the non-volatile NPRO in liquid samples like beer without the need for derivatization.

1. Sample Preparation:

  • Degassing: For carbonated beverages like beer, degas the sample by sonication or gentle stirring.

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilution: If necessary, dilute the sample with the initial mobile phase to bring the analyte concentration within the calibration range.

2. LC-MS/MS Analysis:

  • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (triple quadrupole or Q-TOF).

  • Column: A reverse-phase C18 column suitable for polar compounds.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile (B52724) with 0.1% formic acid (B).

  • Injection Volume: Typically 5-20 µL.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select a precursor ion (the molecular ion of NPRO) and at least two characteristic product ions for confident identification and quantification.

  • Quantification: Use an external calibration curve prepared with NPRO standards in a matrix-matched solvent or employ the standard addition method to compensate for matrix effects. An isotopically labeled internal standard is highly recommended for the most accurate results.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of NPRO in a solid food matrix like cured meat.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Start Homogenized Food Sample Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Concentration Concentration (Evaporation) Supernatant->Concentration SPE Solid-Phase Extraction (SPE) Concentration->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization If GC-MS Analysis GC-MS or LC-MS/MS Analysis SPE->Analysis If LC-MS/MS Derivatization->Analysis Quantification Data Processing & Quantification Analysis->Quantification

General experimental workflow for NPRO analysis in food.

Conclusion

The presence of this compound in food products, particularly in cured meats, is well-documented and primarily results from the reaction of proline with nitrite-derived nitrosating agents. While NPRO itself is not considered a potent carcinogen, its monitoring is crucial for assessing the overall potential for N-nitrosamine formation in foods. The analytical methods outlined in this guide, including GC-MS and LC-MS/MS, provide sensitive and specific means for the quantification of NPRO. A thorough understanding of its formation pathways and the application of robust analytical protocols are essential for food safety monitoring, research into the effects of dietary nitrosamines, and the development of strategies to mitigate their formation in food products. Further research is warranted to expand the database on NPRO levels in a wider variety of food products to enable more comprehensive dietary exposure assessments.

References

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of N-Nitroso-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-L-proline (NPRO) is a derivative of the amino acid L-proline and a member of the N-nitrosamine class of compounds. Due to the presence of the nitroso group, NPRO exhibits complex stereochemistry, primarily characterized by the existence of conformational isomers. Understanding the stereochemical and conformational landscape of NPRO is crucial for its analytical characterization, toxicological assessment, and for professionals in drug development who may encounter this compound as a potential impurity. This technical guide provides a comprehensive overview of the stereochemistry and conformational analysis of NPRO, summarizing key quantitative data, detailing experimental protocols, and visualizing important concepts.

The central feature of NPRO's stereochemistry is the restricted rotation around the N-N bond, which gives rise to two stable planar conformers: the E (trans) and Z (cis) isomers. This isomerism significantly influences the molecule's physical, chemical, and spectroscopic properties.

Conformational Isomerism of this compound

The partial double bond character of the N-N bond in N-nitrosamines results in a significant energy barrier to rotation, allowing for the isolation and characterization of distinct E and Z isomers. In the case of this compound, these two isomers are in equilibrium, and their relative populations can be influenced by factors such as solvent polarity and temperature.

dot graph ER_Diagram { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} E/Z Isomerism of this compound.

The pyrrolidine (B122466) ring of the proline moiety also possesses its own conformational flexibility, typically adopting envelope or twist puckering modes. The interplay between the N-N rotational isomerism and the ring pucker contributes to the overall complex conformational landscape of NPRO.

Quantitative Conformational Data

The conformational properties of this compound have been investigated using various experimental and computational techniques. The following tables summarize key quantitative data obtained from these studies.

Table 1: Rotational Energy Barriers for the N-N Bond in N-Nitrosamines
CompoundMethodSolventRotational Barrier (kcal/mol)
N-Nitrosamines (general range)NMR Total Line Shape AnalysisVarious23–29[1]
Monocyclic NitrosaminesMP2/6-31G**In silico7.2 - 26.3[2]
Table 2: Theoretical Conformational Energy Differences in Asymmetrical N-Nitrosamines
CompoundIsomerGibbs Free Energy (Kcal/mol)Energy Difference (Kcal/mol)
N-nitrososarcosineZ-284,248.624270.017
E-284,248.64091
N-nitrosomethylvinylamineZ-189,849.400751.239
E-189,850.64014
3-(methylnitrosamino)propionitrileZ-248,452.6623240.430
E-248,452.232420
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanoneZ-441,336.7085170.099
E-441,336.80758
N-nitrosornicotineZ-369,479.1650090.613
E-369,479.778283

Data from DFT calculations at the M062X/Def2TZVP level of theory with Grimme's D3 correction.[3] This table illustrates the small energy differences typically observed between Z and E isomers of asymmetrical N-nitrosamines.

Experimental Protocols for Conformational Analysis

The primary techniques for elucidating the stereochemistry and conformational dynamics of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the E and Z isomers of NPRO in solution. Due to the different spatial arrangement of the substituents around the N-N bond, the chemical shifts of the protons and carbons, particularly those alpha to the nitrosamino group, will differ for the two isomers.

Experimental Workflow for NMR Analysis:

NMR_Workflow

Detailed Methodologies:

  • Sample Preparation: A precisely weighed sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a standard NMR tube. The choice of solvent can influence the equilibrium ratio of the E and Z isomers.

  • 1D NMR Spectroscopy:

    • ¹H NMR: Acquire a standard proton NMR spectrum. The signals for the protons on the carbon alpha to the nitroso group will typically appear as two distinct sets of resonances, corresponding to the E and Z isomers. The relative integrals of these signals can be used to determine the isomer ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. Similar to the proton spectrum, the carbon signals, especially for the alpha-carbon, will show distinct chemical shifts for the two isomers.

  • 2D NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals for each isomer, a suite of 2D NMR experiments should be performed:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each isomer.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure of each isomer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space proximities of protons. This can be particularly useful in confirming the cis or trans arrangement of the substituents around the N-N bond.

  • Variable Temperature (VT) NMR:

    • Acquire a series of ¹H NMR spectra over a range of temperatures.

    • At low temperatures, the interconversion between the E and Z isomers is slow on the NMR timescale, and sharp, distinct signals for each isomer are observed.

    • As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals.

    • At the coalescence temperature (Tc), the signals for a given nucleus in the two isomers merge into a single broad peak.

    • By analyzing the line shape changes as a function of temperature, the rate constants for the interconversion can be determined, and from these, the activation energy (rotational barrier) can be calculated using the Eyring equation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for this compound in the solid state, including precise bond lengths, bond angles, and torsional angles, which define the conformation of a specific isomer in the crystal lattice.

Experimental Workflow for X-ray Crystallography:

Xray_Workflow

Detailed Methodologies:

  • Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined to obtain the final, accurate molecular structure.

Computational Modeling

Theoretical calculations, particularly using Density Functional Theory (DFT), are a valuable complementary tool for studying the conformational landscape of this compound.

Computational Workflow:

Computational_Workflow

Detailed Methodologies:

  • Geometry Optimization: The geometries of the E and Z isomers are optimized to find the lowest energy conformations.

  • Frequency Calculations: These are performed to confirm that the optimized structures are true energy minima and to calculate thermodynamic properties such as Gibbs free energy. The difference in Gibbs free energy between the isomers can be used to predict their relative populations at a given temperature.

  • Potential Energy Surface (PES) Scan: To determine the rotational energy barrier, a relaxed PES scan is performed by systematically rotating the N-N dihedral angle and calculating the energy at each step.

  • NMR Chemical Shift Calculations: Theoretical NMR chemical shifts can be calculated and compared with experimental data to aid in the assignment of the E and Z isomers.

Conclusion

The stereochemistry and conformational analysis of this compound are dominated by the E/Z isomerism arising from restricted rotation about the N-N bond. A combination of NMR spectroscopy, X-ray crystallography, and computational modeling provides a comprehensive understanding of the structural and dynamic properties of this molecule. For researchers, scientists, and drug development professionals, a thorough characterization of NPRO's conformational landscape is essential for its unambiguous identification, quantification, and risk assessment. The methodologies and data presented in this guide serve as a valuable resource for these endeavors.

References

The Kinetics of N-Nitroso-L-proline (NPRO) Formation: A Technical Guide for Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Food Safety Professionals on the Chemical Kinetics, Influencing Factors, and Analytical Methodologies for N-Nitroso-L-proline (NPRO) Formation in Various Foods.

Introduction

N-nitroso compounds (NOCs) are a class of chemical contaminants that can form in foods, particularly during processing and storage. Among these, the non-volatile N-nitrosamine this compound (NPRO) has garnered significant attention. Unlike many other N-nitrosamines, NPRO itself is generally considered non-carcinogenic. However, its importance lies in its role as a stable end-product of in-vivo nitrosation, making urinary NPRO a key biomarker for estimating endogenous exposure to nitrosating agents. The formation of NPRO in food products, primarily from the reaction of the amino acid L-proline with nitrosating agents derived from nitrite (B80452), is a critical area of study. Understanding the kinetics of this reaction—the rates and mechanisms—is fundamental to developing effective strategies to mitigate the formation of potentially harmful N-nitroso compounds in the food supply.

This technical guide provides a comprehensive overview of the formation kinetics of NPRO in different food matrices. It details the underlying chemical mechanisms, summarizes quantitative kinetic data from key studies, outlines experimental protocols for kinetic analysis, and discusses the critical factors that influence the rate of NPRO formation.

The Chemical Pathway of NPRO Formation

The formation of this compound is a classic nitrosation reaction involving a secondary amine (the pyrrolidine (B122466) ring of L-proline) and a nitrosating agent. The overall reaction is dependent on several equilibria, primarily governed by the pH of the medium.

Under acidic conditions, typically found in the stomach and certain foods, nitrite (NO₂⁻) is protonated to form nitrous acid (HNO₂). Two molecules of nitrous acid can then form the primary nitrosating agent, dinitrogen trioxide (N₂O₃). It is this species that reacts with the unprotonated secondary amine group of L-proline to form NPRO. The rate of this reaction is critically dependent on the concentrations of both proline and the nitrosating agent.

NPRO_Formation_Pathway Figure 1: Chemical Pathway of this compound (NPRO) Formation cluster_Nitrite Nitrite Equilibria (Aqueous, Acidic) cluster_Proline Proline Nitrosation NO2- Nitrite (NO₂⁻) HNO2 Nitrous Acid (HNO₂) NO2-->HNO2 + H⁺ HNO2->NO2- - H⁺ N2O3 Dinitrogen Trioxide (N₂O₃) HNO2->N2O3 + HNO₂ Proline L-Proline N2O3->Proline Nitrosating Agent NPRO This compound (NPRO) Proline->NPRO Experimental_Workflow Figure 2: General Experimental Workflow for NPRO Kinetic Studies cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Homogenize Food Matrix (e.g., lean meat, cheese slurry) B Add Precursors (L-Proline, Sodium Nitrite) A->B C Adjust pH and Temperature B->C D Incubate under Controlled Conditions C->D E Collect Aliquots at Timed Intervals (t₀, t₁, t₂, ... tₙ) D->E F Quench Reaction (e.g., add Ammonium Sulfamate or Ascorbic Acid) E->F G Sample Cleanup & Extraction (e.g., SPE, LLE) F->G H Quantification (e.g., HPLC-TEA, GC-MS) G->H I Data Modeling (Plot [NPRO] vs. Time to find Rate) H->I

Methodological & Application

Application Note: Quantification of N-Nitroso-L-proline in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of N-Nitroso-L-proline (NPRO) in human urine using gas chromatography-mass spectrometry (GC-MS). NPRO is a non-carcinogenic N-nitroso compound that can serve as a biomarker for endogenous nitrosation.[1] The described protocol involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by derivatization to enhance the volatility and thermal stability of NPRO for GC-MS analysis. This isotope dilution method is reliable for studies investigating the effects of dietary components on in vivo nitrosamine (B1359907) formation.[2][3]

Introduction

N-nitroso compounds (NOCs) are a class of potent carcinogens, and human exposure can occur through diet and endogenous formation. The in vivo nitrosation capacity can be assessed by measuring the urinary excretion of specific N-nitroso amino acids, such as this compound (NPRO).[1] Unlike many other N-nitroso compounds, NPRO is not considered carcinogenic, making it a safe and valuable biomarker for assessing endogenous nitrosation.[1] This method provides a detailed procedure for the extraction, derivatization, and subsequent quantification of NPRO in urine samples by GC-MS, a technique that offers both separation and structural information for definitive identification and quantification.[1]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. The process begins with urine sample collection and preparation, followed by a two-step solid-phase extraction to isolate the acidic components, including NPRO. The extracted NPRO is then derivatized to make it suitable for GC-MS analysis. Finally, the derivatized sample is injected into the GC-MS system for separation and quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_derivatization Derivatization cluster_analysis GC-MS Analysis urine_sample Urine Sample Collection acidification Acidification of Urine urine_sample->acidification internal_standard Addition of Internal Standards (¹³C₅-NPRO, NPIC) acidification->internal_standard rp_spe Reversed-Phase SPE (RP-SPE) internal_standard->rp_spe wax_spe Weak Anion Exchange SPE (WAX-SPE) rp_spe->wax_spe elution Elution of Acidic Compounds wax_spe->elution drying Drying of Eluent elution->drying derivatization_step Derivatization with PFBBr drying->derivatization_step reconstitution Reconstitution in Isooctane (B107328) derivatization_step->reconstitution gc_ms_analysis GC-MS Injection and Analysis reconstitution->gc_ms_analysis data_processing Data Processing and Quantification gc_ms_analysis->data_processing

Caption: Experimental workflow for NPRO quantification in urine.

Materials and Reagents

  • This compound (NPRO) standard

  • ¹³C₅-N-Nitrosoproline (¹³C₅-NPRO) internal standard

  • N-Nitrosopipecolic acid (NPIC) internal standard

  • Pentafluorobenzyl bromide (PFBBr)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (B129727) (HPLC grade)

  • Formic acid

  • Ammonium (B1175870) hydroxide

  • Isooctane

  • Deionized water (HPLC grade)

  • Reversed-phase SPE cartridges

  • Polymeric weak anion exchange SPE cartridges

Detailed Protocols

Sample Preparation and Extraction
  • To a 5 mL urine sample, add internal standards ¹³C₅-NPRO and N-nitrosopipecolic acid (NPIC).[2][3]

  • Acidify the urine sample.[2][3]

  • Condition a reversed-phase SPE (RP-SPE) cartridge.

  • Load the acidified urine sample onto the RP-SPE cartridge.

  • Wash the cartridge to remove interfering compounds.

  • Elute the analytes from the RP-SPE cartridge.

  • Condition a polymeric weak anion exchange (WAX-SPE) resin cartridge with 3 ml of methanol containing 2% formic acid, followed by 3 ml of deionized HPLC grade water.[2]

  • Load the eluent from the RP-SPE step onto the WAX-SPE cartridge.[2]

  • Wash the WAX-SPE cartridge with 3 ml of water followed by 3 ml of methanol.[2]

  • Dry the column under a vacuum of 10 inches Hg for 2 minutes.[2]

  • Elute the acidic compounds with 6 ml of methanol containing 2.5% ammonium hydroxide.[2]

  • Dry the eluent to approximately 0.5 ml under a stream of nitrogen at 40°C.[2]

  • Transfer the sample to a 1.8 ml borosilicate glass vial and dry to completion.[2]

Derivatization

The carboxyl group of NPRO is derivatized to enhance its volatility for GC analysis. This is achieved by esterification with pentafluorobenzyl bromide (PFBBr).

derivatization_reaction NPRO This compound Derivatized_NPRO PFB-ester of NPRO NPRO->Derivatized_NPRO + PFBBr, DIPEA 65°C, 3 hours PFBBr Pentafluorobenzyl Bromide (PFBBr) PFBBr->Derivatized_NPRO DIPEA DIPEA (Base) DIPEA->Derivatized_NPRO

Caption: Derivatization of NPRO with PFBBr.

  • To the dried sample residue, add 200 µL of 0.25% N,N-diisopropylethylamine (DIPEA) and 200 µL of 0.25% pentafluorobenzyl bromide (PFBBr).[2]

  • Heat the mixture at 65°C for 3 hours.[2]

  • Dry the derivatized sample under a stream of nitrogen at 65°C.[2]

  • Reconstitute the dried derivative in 200 µL of isooctane for GC-MS analysis.[2]

GC-MS Analysis

The analysis is performed using a gas chromatograph coupled to a mass spectrometer.

ParameterSetting
Gas Chromatograph
Injection Volume1-2 µL
Injector Temperature250°C
Carrier GasHelium
Column(Specify column type, e.g., DB-5MS)
Oven Program(Specify temperature program)
Mass Spectrometer
Ionization ModeElectron Impact (EI) or Negative Chemical Ionization (NCI)
Ion Source Temperature250°C
Transfer Line Temperature250°C
Acquisition ModeSelected Ion Monitoring (SIM)

Quantitative Data Summary

The following table summarizes the performance characteristics of the method.

ParameterValueReference
Detection Range2.4 to 46 ng/mL[2][3][4]
Limit of Detection (LOD)0.1 ng/mL[2]
Recovery
25 ng spiked sample77%[2]
50 ng spiked sample84%[2]
75 ng spiked sample88%[2]
Precision (RSD)
2.3 pg injected10% (n=8)[2]
20 pg injected3% (n=4)[2]

Results and Discussion

This GC-MS method provides excellent sensitivity and specificity for the quantification of NPRO in urine. The use of stable isotope-labeled internal standards ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. The described SPE procedure effectively removes interfering matrix components, leading to a clean chromatogram. The derivatization with PFBBr is crucial for achieving the necessary volatility and thermal stability of NPRO for GC analysis. The method has been successfully applied to determine NPRO concentrations in human urine samples, demonstrating its suitability for clinical and epidemiological studies.[2][3][4]

Conclusion

The detailed protocol presented in this application note offers a reliable and validated method for the quantification of this compound in urine by GC-MS. This method is a valuable tool for researchers and scientists in the fields of toxicology, nutrition, and drug development for assessing endogenous nitrosation.

References

Application Note: HPLC Analysis of N-Nitroso-L-proline with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the quantitative analysis of N-Nitroso-L-proline (NPRO) in pharmaceutical drug substances using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. N-nitrosamines are a class of potential carcinogens, and their monitoring in pharmaceutical products is a critical regulatory requirement. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and reliable quantification of NPRO.

Introduction

This compound is a non-volatile N-nitrosamine that can be formed from the reaction of proline, a common amino acid, with nitrosating agents.[1] While NPRO itself is generally considered non-carcinogenic, it serves as a crucial biomarker for endogenous nitrosation.[1] Its presence in pharmaceutical products must be monitored to ensure patient safety and compliance with regulatory guidelines. HPLC with UV detection is a widely accessible and reliable technique for the quantification of nitrosamine (B1359907) impurities.[2][3] This method offers a balance of sensitivity, specificity, and cost-effectiveness for routine quality control.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from the active pharmaceutical ingredient (API) and other potential impurities. A C18 stationary phase is used to retain the analytes, and a gradient elution with a mobile phase consisting of an aqueous component (with formic acid for pH control and improved peak shape) and an organic modifier (methanol or acetonitrile) is employed for separation. Detection is performed using a UV detector, set at a wavelength where NPRO exhibits significant absorbance, typically around 230 nm. Quantification is achieved by comparing the peak area of NPRO in the sample to that of a certified reference standard.

Experimental

Instrumentation and Consumables
  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • HPLC vials.

  • Syringe filters (e.g., 0.45 µm PTFE).

  • This compound reference standard (purity >95%).[4]

  • HPLC grade methanol, acetonitrile, and water.

  • Formic acid (reagent grade).

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These conditions are a starting point and may require optimization for specific sample matrices.

ParameterRecommended Conditions
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient 0-2 min: 5% B; 2-15 min: 5-80% B; 15-17 min: 80% B; 17-18 min: 80-5% B; 18-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 230 nm
Run Time 25 minutes
Preparation of Solutions

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C and protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (95:5 Water:Methanol with 0.1% Formic Acid) to achieve concentrations ranging from 0.05 µg/mL to 5.0 µg/mL.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.

  • Add approximately 7 mL of the diluent (initial mobile phase composition) and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Results and Discussion

The described HPLC-UV method provides good separation and quantification of this compound. The use of a C18 column with a water/methanol gradient and formic acid as a mobile phase additive ensures a robust separation and symmetrical peak shape. The UV detection at 230 nm offers adequate sensitivity for the intended purpose.

Method Validation Summary

The method should be validated according to ICH guidelines. Typical validation parameters and their expected results are summarized in the table below.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Specificity No interference from blank, placebo, or API at the retention time of NPRO.Peak purity of NPRO should be confirmed with a PDA detector.
Linearity Correlation coefficient (r²) ≥ 0.999Linear range expected from LOQ to 5.0 µg/mL.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10Expected to be in the range of 0.05 - 0.1 µg/mL.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3Expected to be in the range of 0.015 - 0.03 µg/mL.
Accuracy (Recovery) 80-120% recovery at three concentration levels.Expected recovery to be within the acceptance criteria.
Precision (RSD) Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%)Expected to meet the precision requirements.
Robustness No significant changes in results with small variations in method parameters.The method is expected to be robust for minor changes in flow rate, column temperature, and mobile phase composition.

Conclusion

The HPLC-UV method described in this application note is suitable for the routine quality control analysis of this compound in pharmaceutical drug substances. The method is specific, linear, accurate, and precise for its intended purpose. The provided protocol and validation guidelines will assist researchers and drug development professionals in implementing this critical analysis.

Experimental Workflow and Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare NPRO Standard Solutions injection Inject Standard and Sample Solutions prep_standard->injection prep_sample Prepare Drug Substance Sample prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 230 nm separation->detection acquisition Data Acquisition detection->acquisition integration Peak Integration acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of NPRO integration->quantification calibration->quantification reporting Report Generation quantification->reporting

Caption: Workflow for HPLC-UV analysis of this compound.

Signaling Pathway and Logical Relationships

Logical_Relationship cluster_input Inputs cluster_process Core Process cluster_output Outputs drug_substance Drug Substance sample_prep Sample Preparation (Dissolution, Filtration) drug_substance->sample_prep npro_standard NPRO Standard hplc_analysis HPLC Separation & UV Detection npro_standard->hplc_analysis reagents HPLC Reagents reagents->sample_prep reagents->hplc_analysis sample_prep->hplc_analysis chromatogram Chromatogram hplc_analysis->chromatogram peak_area Peak Area Data chromatogram->peak_area concentration NPRO Concentration peak_area->concentration validation_report Validation Report concentration->validation_report

Caption: Logical flow from inputs to outputs in NPRO analysis.

References

Solid-Phase Extraction of N-Nitroso-L-proline from Biological Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of N-Nitroso-L-proline (NPRO) from biological fluids, primarily focusing on urine and plasma. NPRO is a non-carcinogenic N-nitroso compound that serves as a crucial biomarker for endogenous nitrosation, a process linked to the formation of carcinogenic nitrosamines.[1] Accurate and reliable quantification of NPRO in biological matrices is essential for studies in nutrition, cancer research, and drug safety.

Introduction to Solid-Phase Extraction for NPRO

Solid-phase extraction is a widely used sample preparation technique that partitions analytes of interest between a solid sorbent and a liquid mobile phase. This method allows for the concentration and purification of analytes from complex biological matrices, such as urine and plasma, thereby improving the sensitivity and robustness of subsequent analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

The selection of the SPE sorbent and protocol is critical and depends on the physicochemical properties of the analyte and the nature of the biological matrix. For this compound, which is a polar, acidic compound, a combination of reversed-phase and ion-exchange chromatography is often employed for effective isolation.

Quantitative Data Summary

The following tables summarize the quantitative data for the solid-phase extraction of this compound from biological fluids based on cited analytical methods.

Table 1: Recovery of this compound from Human Urine

Spiked Concentration (ng/mL)Mean Recovery (%)Analytical MethodReference
577GC-MS[2]
1084GC-MS[2]
1588GC-MS[2]

Table 2: Method Performance for this compound in Human Urine

ParameterValueAnalytical MethodReference
Detected Concentration Range2.4 - 46 ng/mLGC-MS[2]
Limit of Detection (LOD)< 10 ngHPLC-Fluorescence[3]
Limit of Detection (LOD)< 10 ngGLC-MS[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Human Urine using a Dual SPE Cartridge Method

This protocol details a robust method for the extraction of NPRO from human urine using a combination of reversed-phase and weak anion-exchange SPE cartridges, followed by GC-MS analysis.[2]

Materials:

  • SPE Cartridges:

    • Sep-Pak Vac tC18 Reversed-Phase SPE Cartridge (500mg/6ml)

    • Strata X-AW Polymeric Weak Anion Exchange SPE Cartridge (60mg/3ml)

  • Reagents:

  • Equipment:

    • 18-port vacuum manifold

    • Nitrogen evaporator

    • Vortex mixer

    • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • To a 5 mL aliquot of urine, add a known amount of internal standard (e.g., 250 ng of ¹³C₅NPRO).

    • Add 3.8 mL of 0.9 M HCl and vortex vigorously.

  • Reversed-Phase SPE (tC18 Cartridge):

    • Conditioning: Condition the tC18 cartridge with 3 mL of methanol followed by 3 mL of 50 mM formic acid in water (pH 3).

    • Loading: Apply the acidified urine sample to the conditioned cartridge.

    • Washing: Discard the breakthrough volume.

    • Elution: Elute the acidic compounds with 6 mL of 100% HPLC grade water.

  • Weak Anion-Exchange SPE (Strata X-AW Cartridge):

    • To the eluate from the tC18 cartridge, add 3 mL of 0.1 M sodium phosphate buffer (pH 6.5) and mix vigorously.

    • Conditioning: Condition the Strata X-AW cartridge with 3 mL of methanol containing 2% formic acid, followed by 3 mL of deionized water.

    • Loading: Apply the buffered sample to the conditioned cartridge.

    • Washing: Wash the cartridge with 3 mL of water followed by 3 mL of methanol to remove potential interfering compounds.

    • Drying: Dry the cartridge under a vacuum of 10 inches Hg for 2 minutes.

    • Elution: Elute the acidic compounds with 6 mL of methanol containing 2.5% ammonium hydroxide.

  • Sample Concentration and Derivatization (for GC-MS analysis):

    • Evaporate the eluent to approximately 0.5 mL under a stream of nitrogen at 40°C.

    • Transfer the sample to a clean vial and dry to completion.

    • Proceed with derivatization for GC-MS analysis as required by the specific analytical method.

Protocol 2: General Protocol for Extraction of Acidic Compounds from Plasma/Serum using Mixed-Mode Anion Exchange SPE

This protocol provides a general framework for the extraction of acidic compounds like NPRO from plasma or serum using a mixed-mode anion exchange SPE cartridge. This protocol should be optimized for this compound specifically.

Materials:

  • SPE Cartridge: Mixed-Mode Anion Exchange SPE Cartridge (e.g., Strata-X-A, Oasis MAX)

  • Reagents:

    • Methanol (HPLC grade)

    • Deionized water (HPLC grade)

    • Ammonium hydroxide

    • Formic acid

    • 50 mM Ammonium acetate (B1210297) (pH 6)

  • Equipment:

    • Vortex mixer

    • Centrifuge

    • Vacuum manifold or positive pressure manifold

    • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Dilute 1 mL of plasma or serum with 1 mL of 50 mM ammonium acetate (pH 6).

    • Vortex mix and centrifuge to pellet any precipitated proteins.

  • Mixed-Mode Anion Exchange SPE:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate (pH 6).

    • Loading: Load the pre-treated plasma/serum sample onto the cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

    • Washing:

      • Wash 1: Elute unwanted neutral and basic compounds with a non-polar solvent (e.g., 1 mL of methanol).

      • Wash 2: Elute weakly bound acidic interferences with a weak acidic solution (e.g., 1 mL of 1% formic acid in water).

    • Elution: Elute the target acidic analyte (NPRO) with a basic organic solvent (e.g., 1 mL of 5% ammonium hydroxide in methanol).

  • Sample Concentration:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for the intended analytical method (e.g., mobile phase for LC-MS).

Visualizations

SPE_Workflow_Urine cluster_pretreatment Sample Pre-treatment cluster_rp_spe Reversed-Phase SPE (tC18) cluster_wax_spe Weak Anion-Exchange SPE (Strata X-AW) cluster_analysis Analysis Urine 5 mL Urine Spike Add Internal Standard (¹³C₅NPRO) Urine->Spike Acidify Add 3.8 mL 0.9 M HCl Spike->Acidify Condition_RP Condition: Methanol, 50 mM Formic Acid Acidify->Condition_RP Load_RP Load Sample Condition_RP->Load_RP Elute_RP Elute with 6 mL Water Load_RP->Elute_RP Buffer Add 3 mL 0.1 M Phosphate Buffer (pH 6.5) Elute_RP->Buffer Condition_WAX Condition: Methanol/Formic Acid, Water Buffer->Condition_WAX Load_WAX Load Sample Condition_WAX->Load_WAX Wash_WAX Wash: Water, Methanol Load_WAX->Wash_WAX Dry_WAX Dry Cartridge Wash_WAX->Dry_WAX Elute_WAX Elute with 6 mL Methanol/Ammonium Hydroxide Dry_WAX->Elute_WAX Concentrate Evaporate & Dry Elute_WAX->Concentrate Derivatize Derivatize Concentrate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS

Caption: Workflow for the solid-phase extraction of this compound from human urine.

SPE_Workflow_Plasma cluster_pretreatment Sample Pre-treatment cluster_spe Mixed-Mode Anion Exchange SPE cluster_analysis Analysis Plasma 1 mL Plasma/Serum Dilute Dilute with 1 mL 50 mM Ammonium Acetate (pH 6) Plasma->Dilute Centrifuge Vortex & Centrifuge Dilute->Centrifuge Condition Condition: Methanol, Water Centrifuge->Condition Equilibrate Equilibrate: 50 mM Ammonium Acetate (pH 6) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash1 Wash 1: Methanol Load->Wash1 Wash2 Wash 2: 1% Formic Acid Wash1->Wash2 Elute Elute: 5% Ammonium Hydroxide in Methanol Wash2->Elute Concentrate Evaporate to Dryness Elute->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: General workflow for SPE of acidic compounds from plasma/serum.

References

Application Notes and Protocols for the Derivatization of N-Nitroso-L-proline for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Nitroso-L-proline (NPRO) is crucial in various fields, including food safety, environmental analysis, and biomedical research. Due to its non-volatile nature, NPRO requires derivatization to become amenable for gas chromatography (GC) analysis. This document provides detailed application notes and protocols for three effective derivatization methods for NPRO analysis by GC, complete with quantitative data, experimental procedures, and visual workflows.

Method 1: Esterification with Pentafluorobenzyl Bromide (PFBBr)

This method is a widely used and reliable technique for the derivatization of NPRO. The carboxyl group of NPRO is esterified with PFBBr in the presence of a catalyst to form a volatile derivative that is suitable for GC analysis, often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.

Quantitative Data Summary
ParameterValueReference
Analyte This compound (NPRO)[1]
Derivatization Reagent Pentafluorobenzyl bromide (PFBBr)[1]
Catalyst N,N-diisopropylethylamine (DIPEA)[1]
Matrix Human Urine[1]
Detection Range 2.4 - 46 ng/mL[1]
Recovery 77% - 88%[1]
Internal Standard 13C5-NPRO[1]
Instrumentation Gas Chromatography-Mass Spectrometry (GC-MS)[1]
Experimental Protocol

1. Sample Preparation (from Urine) [1]

  • To a 5 mL aliquot of urine, add 250 ng of 13C5-NPRO as an internal standard.

  • Acidify the sample by adding 3.8 mL of 0.9 M HCl and mix vigorously.

  • Perform solid-phase extraction (SPE) using a conditioned polymeric weak anion exchange (WAX) cartridge.

  • Wash the cartridge with 3 mL of water followed by 3 mL of methanol (B129727) to remove interferences.

  • Elute the acidic compounds, including NPRO, with 6 mL of methanol containing 2.5% ammonium (B1175870) hydroxide.

  • Dry the eluent under a stream of nitrogen at 40°C to a volume of approximately 0.5 mL.

  • Transfer the concentrated sample to a 1.8 mL glass vial and dry to completion.

2. Derivatization [1]

  • To the dried sample residue, add 200 µL of 0.25% N,N-diisopropylethylamine (DIPEA) in a suitable solvent.

  • Add 200 µL of 0.25% pentafluorobenzyl bromide (PFBBr) solution.

  • Seal the vial and heat at 65°C for 3 hours in a heating block.

  • After cooling, dry the derivatized sample under a stream of nitrogen at 65°C.

  • Reconstitute the dried derivative in 200 µL of isooctane (B107328) for GC-MS analysis.

3. GC-MS Parameters [1]

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5970N or equivalent

  • Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness DB-5 or equivalent

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Mode: Cool-on-column

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Final hold: 5.5 minutes at 280°C

  • MSD Transfer Line: Set to an appropriate temperature to prevent condensation.

  • Ion Source: Electron Ionization (EI) or Negative Chemical Ionization (NCI)

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Experimental Workflow

PFBBr_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard (¹³C₅-NPRO) urine_sample->add_is acidify Acidify with HCl add_is->acidify spe Solid-Phase Extraction (WAX Cartridge) acidify->spe wash Wash Cartridge (Water & Methanol) spe->wash elute Elute with Methanolic Ammonium Hydroxide wash->elute dry_down_1 Dry Eluent (Nitrogen Stream) elute->dry_down_1 add_reagents Add DIPEA and PFBBr dry_down_1->add_reagents heat Heat at 65°C for 3 hours add_reagents->heat dry_down_2 Dry Derivatized Sample (Nitrogen Stream) heat->dry_down_2 reconstitute Reconstitute in Isooctane dry_down_2->reconstitute gc_ms_analysis GC-MS Analysis reconstitute->gc_ms_analysis

Caption: Workflow for PFBBr derivatization of NPRO.

Method 2: Methyl Esterification

This method involves the conversion of the carboxylic acid group of NPRO into its methyl ester, which is more volatile and suitable for GC analysis. This can be achieved using reagents such as diazomethane (B1218177) or methanolic HCl.

Quantitative Data Summary
ParameterValueReference
Analyte This compound (NPRO)
Derivatization Reagent Diazomethane or Methanolic HCl
Matrix General
Detection Limit < 10 ng
Instrumentation Gas Chromatography (GC), GC-MS
Experimental Protocol

1. Derivatization with Diazomethane

Caution: Diazomethane is toxic and potentially explosive. It should be handled with extreme care in a well-ventilated fume hood by experienced personnel.

  • Prepare a solution of diazomethane in diethyl ether.

  • Dissolve the dried NPRO sample in a small volume of methanol.

  • Add the ethereal diazomethane solution dropwise to the NPRO solution until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Remove the excess diazomethane and solvent under a gentle stream of nitrogen.

  • Reconstitute the resulting NPRO-methyl ester in a suitable solvent for GC analysis.

2. Derivatization with Methanolic HCl

  • To 1 mg of the dried NPRO sample, add 1 mL of 3 N methanolic HCl.

  • Seal the vial and heat at 100°C for 30 minutes.

  • After cooling, remove the cap and evaporate the solvent to dryness, gentle heating can be applied if necessary.

  • Dissolve the residue in a suitable solvent for GC analysis.

Experimental Workflow

Methyl_Esterification_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_diazomethane Diazomethane Method cluster_methanolic_hcl Methanolic HCl Method cluster_analysis Analysis dried_npro Dried NPRO Sample dissolve_methanol Dissolve in Methanol dried_npro->dissolve_methanol add_methanolic_hcl Add 3N Methanolic HCl dried_npro->add_methanolic_hcl add_diazomethane Add Ethereal Diazomethane dissolve_methanol->add_diazomethane react_rt React at Room Temperature add_diazomethane->react_rt dry_down_diazo Evaporate Solvent react_rt->dry_down_diazo reconstitute Reconstitute for GC dry_down_diazo->reconstitute heat_100c Heat at 100°C for 30 min add_methanolic_hcl->heat_100c dry_down_hcl Evaporate Solvent heat_100c->dry_down_hcl dry_down_hcl->reconstitute gc_analysis GC or GC-MS Analysis reconstitute->gc_analysis

Caption: Workflow for Methyl Esterification of NPRO.

Method 3: Denitrosation Followed by Derivatization of Proline

This two-step approach involves the cleavage of the N-NO bond of NPRO to yield proline, which is then derivatized for GC analysis. This method can be useful for confirming the presence of NPRO and for chiral analysis of the resulting proline.

Quantitative Data Summary
ParameterValueReference
Analyte This compound (NPRO)
Denitrosation Reagent Hydrobromic acid in glacial acetic acid
Derivatization Reagents Methanolic HCl and Trifluoroacetic anhydride (B1165640) (TFAA) or Acetic Anhydride
Matrix General
Instrumentation Gas Chromatography (GC), Chiral GC
Experimental Protocol

1. Denitrosation

  • Dissolve the NPRO sample in a solution of hydrobromic acid in glacial acetic acid (e.g., 3% HBr).

  • Heat the mixture to facilitate the cleavage of the N-NO bond, yielding proline.

  • Neutralize the reaction mixture and evaporate the solvent to obtain the proline residue.

2. Derivatization of Proline

  • Methylation: To the dried proline residue, add 1 mL of 3 N methanolic HCl. Seal the vial and heat at 100°C for 30 minutes. After cooling, evaporate the solvent to dryness.

  • Acetylation: Dissolve the residue from the methylation step in 1 mL of methylene (B1212753) chloride. Add 100 µL of trifluoroacetic anhydride (TFAA) or acetic anhydride. Seal the vial and heat at 60°C for 20 minutes.

  • After cooling, the sample is ready for GC analysis.

Experimental Workflow

Denitrosation_Derivatization_Workflow cluster_denitrosation Denitrosation cluster_derivatization Derivatization of Proline cluster_methylation Methylation cluster_acetylation Acetylation cluster_analysis Analysis npro_sample NPRO Sample add_hbr Add HBr in Acetic Acid npro_sample->add_hbr heat_denitrosate Heat to Cleave N-NO Bond add_hbr->heat_denitrosate neutralize_dry Neutralize and Evaporate heat_denitrosate->neutralize_dry proline_residue Proline Residue neutralize_dry->proline_residue add_methanolic_hcl Add 3N Methanolic HCl proline_residue->add_methanolic_hcl heat_100c Heat at 100°C for 30 min add_methanolic_hcl->heat_100c dry_down_methyl Evaporate to Dryness heat_100c->dry_down_methyl dissolve_ch2cl2 Dissolve in Methylene Chloride dry_down_methyl->dissolve_ch2cl2 add_acetylating_reagent Add TFAA or Acetic Anhydride dissolve_ch2cl2->add_acetylating_reagent heat_60c Heat at 60°C for 20 min add_acetylating_reagent->heat_60c gc_analysis GC or Chiral GC Analysis heat_60c->gc_analysis

Caption: Workflow for Denitrosation and Derivatization of NPRO.

References

Assessing Endogenous Nitrosation and Cancer Risk: The N-Nitrosoproline Test

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous formation of N-nitroso compounds (NOCs) is a significant area of cancer research, as many of these compounds are potent carcinogens. The N-nitrosoproline (NPRO) test is a well-established biomarker assay used to assess the in vivo nitrosation capacity, providing a valuable tool for evaluating cancer risk and the efficacy of potential chemopreventive agents. NPRO itself is not carcinogenic and is almost quantitatively excreted in urine, making it an ideal marker for endogenous nitrosation.[1] This document provides detailed application notes and protocols for utilizing the NPRO test in a research setting.

The principle of the NPRO test lies in the administration of L-proline, a secondary amine, which can react with nitrosating agents in the stomach to form NPRO. The subsequent measurement of NPRO in a 24-hour urine collection serves as an index of endogenous nitrosation.[2][3] This process is influenced by dietary intake of nitrate (B79036) and nitrite (B80452), as well as the presence of nitrosation inhibitors or catalysts.

Biochemical Pathway of Endogenous N-Nitrosoproline Formation

Endogenous NPRO formation is a multi-step process that primarily occurs in the acidic environment of the stomach. The key steps are outlined below:

  • Dietary Nitrate Intake : Nitrates are consumed through vegetables, cured meats, and drinking water.

  • Conversion to Nitrite : A portion of the ingested nitrate is absorbed and enters the entero-salivary circulation. In the oral cavity, commensal bacteria reduce nitrate to nitrite.

  • Acid-Catalyzed Nitrosation : In the stomach, nitrite is converted to various nitrosating agents (e.g., N₂O₃).

  • Reaction with Proline : These nitrosating agents react with proline (administered for the test) to form N-nitrosoproline (NPRO).

  • Inhibition/Catalysis : This reaction can be inhibited by ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E), or catalyzed by compounds like thiocyanate (B1210189).[4]

  • Excretion : NPRO is metabolically stable and is excreted in the urine.

Dietary Nitrate (NO3-) Dietary Nitrate (NO3-) Salivary Glands Salivary Glands Dietary Nitrate (NO3-)->Salivary Glands Oral Bacteria Oral Bacteria Salivary Glands->Oral Bacteria Entero-salivary circulation Nitrite (NO2-) Nitrite (NO2-) Oral Bacteria->Nitrite (NO2-) Reduction Stomach (Acidic pH) Stomach (Acidic pH) Nitrite (NO2-)->Stomach (Acidic pH) Nitrosating Agents (e.g., N2O3) Nitrosating Agents (e.g., N2O3) Stomach (Acidic pH)->Nitrosating Agents (e.g., N2O3) Acidification N-Nitrosoproline (NPRO) N-Nitrosoproline (NPRO) Nitrosating Agents (e.g., N2O3)->N-Nitrosoproline (NPRO) Proline Proline Proline->N-Nitrosoproline (NPRO) Urine Excretion Urine Excretion N-Nitrosoproline (NPRO)->Urine Excretion Ascorbic Acid Ascorbic Acid Inhibition Inhibition Ascorbic Acid->Inhibition Inhibition->Nitrosating Agents (e.g., N2O3) Blocks formation Catalysis Catalysis Catalysis->N-Nitrosoproline (NPRO) Enhances formation Thiocyanate Thiocyanate Thiocyanate->Catalysis

Biochemical Pathway of NPRO Formation

Experimental Protocols

Standard N-Nitrosoproline (NPRO) Test Protocol

This protocol is designed to measure endogenous nitrosation under standardized conditions.

1. Subject Preparation and Diet Control:

  • For 3-5 days prior to and during the urine collection period, subjects should adhere to a controlled diet low in nitrate, nitrite, and pre-formed NPRO.[2]

  • Foods to restrict include cured meats (bacon, ham, sausages), certain vegetables high in nitrate (e.g., spinach, lettuce, beets), and beer.

  • On the day of the test, subjects should also avoid foods and supplements rich in ascorbic acid.[2]

2. Administration of Precursors:

  • Nitrate Loading (Optional but recommended for standardized assessment): Administer a single oral dose of 325-400 mg sodium nitrate.[2][4] This is often given as a solution in water.

  • Proline Administration: One hour after the nitrate dose, administer 500 mg of L-proline.[2][4] This is typically given with a standardized meal to mimic physiological conditions.[2]

3. Urine Collection:

  • A 24-hour urine collection should commence immediately after the administration of proline.

  • Urine should be collected in a container with a preservative, such as 25g of ammonium (B1175870) sulfamate, to prevent artefactual nitrosation. The container should be kept refrigerated or on ice during the collection period.

4. Sample Handling and Storage:

  • At the end of the 24-hour period, measure and record the total urine volume.

  • Aliquots of the urine should be stored at -20°C or lower until analysis. NPRO is stable under these conditions.[5]

Modified N-Nitrosoproline Test (without Nitrate Loading)

This protocol assesses the baseline endogenous nitrosation from dietary nitrate alone.

  • The procedure is the same as the standard protocol, but the initial sodium nitrate loading dose is omitted.[6] Subjects consume a controlled diet, and a single dose of 500 mg L-proline is administered with a standard meal.[6]

NPRO Test with Inhibitors/Enhancers

To assess the effect of specific compounds on nitrosation, the standard protocol can be modified to include the administration of a potential inhibitor or enhancer.

  • Inhibitor (e.g., Ascorbic Acid): Administer the inhibitor (e.g., 1 g of ascorbic acid) along with the L-proline dose.[2]

  • Enhancer (e.g., in Smokers): The NPRO test can be used to compare nitrosation in different populations, such as smokers and non-smokers, where smokers often exhibit higher salivary thiocyanate levels, a catalyst for nitrosation.

Analytical Methodology for N-Nitrosoproline in Urine

The quantification of NPRO in urine is typically performed using gas chromatography (GC) coupled with a Thermal Energy Analyzer (TEA) or mass spectrometry (MS).

1. Sample Preparation and Extraction:

  • Thaw urine samples to room temperature.

  • Spike a 5 ml aliquot of urine with an internal standard, such as ¹³C₅-NPRO, to a final concentration of 50 ng/ml.[5]

  • Acidify the urine sample with HCl.[5]

  • Perform solid-phase extraction (SPE) using a combination of reversed-phase and anion-exchange cartridges to isolate the acidic fraction containing NPRO.

2. Derivatization:

  • The extracted NPRO is derivatized to a more volatile form suitable for GC analysis. This is often achieved by esterification (e.g., with diazomethane (B1218177) or by forming a methyl ester).

3. GC-MS/MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer.

  • Column: A suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An example program starts at 100°C for 1 minute, then ramps up to 280°C at 10°C/min, holding for 5.5 minutes.[5]

  • Ionization Mode: Negative Chemical Ionization (NCI) can be used for high sensitivity.[5]

  • Quantification: NPRO concentration is determined by isotope dilution mass spectrometry, comparing the signal of the analyte to that of the stable isotope-labeled internal standard.

cluster_protocol NPRO Test Protocol cluster_analysis Urine Analysis Workflow Diet Control Diet Control Precursor Administration Precursor Administration Diet Control->Precursor Administration Urine Collection Urine Collection Precursor Administration->Urine Collection Sample Storage Sample Storage Urine Collection->Sample Storage Sample Preparation Sample Preparation Sample Storage->Sample Preparation Extraction Extraction Sample Preparation->Extraction Derivatization Derivatization Extraction->Derivatization GC-MS/MS Analysis GC-MS/MS Analysis Derivatization->GC-MS/MS Analysis

Experimental Workflow for the NPRO Test

Data Presentation

The following tables summarize quantitative data from various studies using the NPRO test, providing a reference for expected values and the effects of different interventions.

Study Population/Condition Mean Urinary NPRO Excretion (µ g/24h ) Notes
Healthy Volunteers (Baseline)3.26Considerable person-to-person and day-to-day variations observed.[7]
Lacto-vegetarians (Baseline)1.33Slightly lower than subjects on a free-choice diet.[8]
Free-choice Diet (Baseline)2.13
Smokers (Baseline)5.9Significantly higher than non-smokers.[9]
Non-smokers (Baseline)3.6
After 325 mg Nitrate + 500 mg Proline16.6 - 30.0 (mean 23.3)Demonstrates a significant increase in endogenous nitrosation with precursor administration.[4]
After Salad Meal (~172 mg Nitrate)2.7
After Salad Meal + Proline10.8Shows that dietary nitrate can contribute to NPRO formation.[10]

Table 1: Baseline and Post-Proline/Nitrate NPRO Excretion

Intervention Mean Urinary NPRO Excretion (µ g/24h ) % Inhibition Notes
Salad Meal + Proline28.4-
Salad Meal + Proline + Ascorbic Acid Sources15.844.4%Demonstrates the inhibitory effect of dietary vitamin C.[10]
325 mg Nitrate + 500 mg Proline23.3-
325 mg Nitrate + 500 mg Proline + Ascorbic AcidSignificantly reduced-The simultaneous intake of ascorbic acid inhibited nitrosation.[4]
Free-choice Diet + 3 x 20 mg Ascorbic Acid/dayReduced-Even low doses of ascorbic acid can reduce NPRO excretion.[8]
Free-choice Diet + 3 x 1000 mg Ascorbic Acid/daySignificantly reduced-High doses show a more pronounced effect.[8]

Table 2: Effect of Ascorbic Acid on NPRO Excretion

Application in Cancer Risk Assessment

The NPRO test provides a valuable tool for epidemiological studies investigating the link between endogenous nitrosation and cancer risk. While NPRO itself is not a carcinogen, its formation reflects the in vivo conditions that can lead to the production of carcinogenic N-nitroso compounds.[11]

Studies have explored the correlation between NPRO excretion and the risk of various cancers, particularly gastric cancer. However, the results have not always been consistent, suggesting that the relationship is complex and may be influenced by a multitude of factors including genetics, dietary habits, and co-exposure to other carcinogens.[3] For instance, one study found a non-significant difference in mean NPRO excretion between two Italian populations with a three-fold variation in gastric cancer mortality, suggesting that NPRO formation alone may not fully explain the difference in cancer risk.[3]

Conclusion

The N-nitrosoproline test is a robust and informative assay for assessing endogenous nitrosation capacity in humans. By providing a quantitative measure of in vivo N-nitroso compound formation, it serves as a valuable biomarker for cancer risk assessment and for evaluating the impact of dietary and lifestyle interventions. The detailed protocols and data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals seeking to utilize this important tool in their work. The ability to measure the influence of inhibitors like ascorbic acid further enhances the utility of the NPRO test in developing strategies for cancer prevention.

References

Application of N-Nitroso-L-proline (NPRO) Test in Human Dietary Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous formation of N-nitroso compounds (NOCs) is a significant area of research in cancer etiology, particularly for cancers of the stomach, esophagus, and bladder. The N-Nitroso-L-proline (NPRO) test is a well-established, non-invasive method used to assess the extent of endogenous nitrosation in humans. NPRO is a non-carcinogenic N-nitroso amino acid that, when formed in the body from the precursors L-proline and a nitrosating agent (derived from dietary nitrate (B79036) or nitrite), is almost quantitatively excreted in the urine.[1] This property makes urinary NPRO a reliable biomarker for estimating in vivo nitrosation. This document provides detailed application notes and protocols for conducting human dietary studies using the NPRO test.

Principle of the NPRO Test

The NPRO test is based on the principle that the amount of NPRO excreted in a 24-hour urine collection is an index of the rate of endogenous nitrosation.[2] By administering controlled amounts of the precursors, L-proline and nitrate, researchers can measure the resulting increase in urinary NPRO excretion. Furthermore, the test can be adapted to investigate the effects of dietary inhibitors (e.g., ascorbic acid, tocopherol) or enhancers on endogenous nitrosation. The amount of NPRO formed is proportional to the ingested proline dose and increases exponentially with the nitrate dose.[3][4]

Applications in Dietary Studies

  • Assessing Endogenous Nitrosation: Quantifying the baseline and precursor-stimulated levels of NPRO to estimate an individual's capacity for endogenous nitrosation.

  • Evaluating Dietary Modifiers: Investigating the inhibitory or catalytic effects of specific foods, nutrients, and dietary supplements on N-nitroso compound formation. For example, ascorbic acid has been shown to be an effective inhibitor.[2][3][4]

  • Epidemiological Studies: Correlating levels of endogenous nitrosation with the risk of developing certain cancers in different populations.[4]

  • Understanding Dietary Risk Factors: Examining the impact of high-nitrate diets (e.g., rich in certain vegetables and processed meats) on the body's burden of endogenously formed NOCs.[5][6]

Data Presentation: Quantitative NPRO Excretion in Human Dietary Studies

The following table summarizes quantitative data from various studies on urinary NPRO excretion under different dietary conditions.

Dietary ConditionSubjectsNPRO Precursors AdministeredInhibitors AdministeredMean 24-hour Urinary NPRO Excretion (µ g/person )Reference(s)
Baseline (Low Nitrate/Proline Diet)Healthy VolunteersNoneNone3.26[7]
High Nitrate (from vegetable juice) + ProlineMale Volunteer325 mg Nitrate + 500 mg L-prolineNone23.3 (range: 16.6 - 30.0)[3][4]
High Nitrate Salad Meal16 Volunteers~172 mg NitrateNone2.7[8]
High Nitrate Salad Meal + Proline16 Volunteers~172 mg Nitrate + ProlineNone10.8[8]
High Nitrate Salad Meal + Proline + Ascorbic Acid19 Volunteers~172 mg Nitrate + ProlineDietary sources of Ascorbic Acid15.8 (compared to 28.4 without Ascorbic Acid)[8]
Controlled Diet + Nitrate + Proline7 Males5.24 mmol Sodium Nitrate + 4.35 mmol L-prolineNoneNot specified (used as baseline for inhibition)[9]
Controlled Diet + Nitrate + Proline + Ascorbic Acid (increasing doses)7 Males5.24 mmol Sodium Nitrate + 4.35 mmol L-proline0.05 mmol - 5.68 mmol Ascorbic AcidDose-dependent reduction observed[2][9]
Controlled Diet + Nitrate + Proline + Ascorbic Acid (120 mg)9-25 Volunteers400 mg Nitrate + 500 mg L-proline120 mg Ascorbic Acid33.2 nmol (compared to 41.9 nmol without)[5]
Controlled Diet + Nitrate + Proline + Ascorbic Acid (240 mg)9-25 Volunteers400 mg Nitrate + 500 mg L-proline240 mg Ascorbic Acid22.3 nmol[5]
Controlled Diet + Nitrate + Proline + Ascorbic Acid (480 mg)9-25 Volunteers400 mg Nitrate + 500 mg L-proline480 mg Ascorbic Acid23.1 nmol[5]
Nitrite-preserved meats (85-170g per meal)VolunteersFrom dietNone2.5 - 78.5[6]
Non-preserved meat and fishVolunteersFrom dietNone0.0 - 0.8[6]
Vegetarian Diet22 VegetariansFrom dietNone0.8[6]
Lacto-vegetarian Diet14 Lacto-vegetariansFrom dietNone1.4[6]

Experimental Protocols

Subject Recruitment and Dietary Control
  • Subject Selection: Recruit healthy volunteers with no history of gastrointestinal diseases or renal dysfunction. Obtain informed consent.

  • Dietary Control: For a defined period (e.g., 5-7 days) prior to and during the study, subjects should consume a controlled, low-nitrate and low-ascorbic acid diet. This minimizes background levels of NPRO and its precursors.

    • Foods to Avoid: Cured meats, bacon, sausages, some cheeses, and certain vegetables high in nitrate (e.g., spinach, lettuce, beets).

    • Provided Diet: It is recommended to provide subjects with all meals and beverages to ensure strict dietary compliance.

NPRO Test Protocol (Example with Precursors and Inhibitors)
  • Baseline Period (24-48 hours): Subjects consume the controlled diet. A 24-hour urine sample is collected to determine baseline NPRO excretion.

  • Precursor Administration:

    • On the morning of the test day, after an overnight fast, subjects ingest a standardized dose of nitrate (e.g., 325 mg sodium nitrate in water).[3][4]

    • One hour later, a standardized dose of L-proline (e.g., 500 mg in water) is ingested.[3][4]

  • Inhibitor/Test Substance Administration (if applicable):

    • The test substance (e.g., ascorbic acid, a specific food extract) is administered simultaneously with the L-proline dose.

  • Urine Collection:

    • A complete 24-hour urine collection begins immediately after the administration of L-proline.

    • Urine should be collected in sterile containers containing a preservative, such as ammonium (B1175870) sulfamate (B1201201) (25g per container), to prevent artefactual nitrosation.[1]

    • The total volume of the 24-hour urine collection is measured.

  • Sample Storage:

    • Aliquots of the 24-hour urine sample are stored at -20°C or -80°C until analysis. NPRO is stable under these conditions.[1]

Analytical Protocol for NPRO Quantification in Urine

Method: Gas Chromatography-Thermal Energy Analysis (GC-TEA)

The GC-TEA method is highly sensitive and specific for N-nitroso compounds.

  • Sample Preparation and Extraction:

    • Thaw urine samples to room temperature.

    • To an aliquot of urine (e.g., 5-10 mL), add an internal standard (e.g., ¹³C₅-NPRO or N-nitrosopipecolic acid) for quantification.[1]

    • Acidify the urine sample with an appropriate acid (e.g., HCl) to a pH of ~1-2.

    • Extract the NPRO from the acidified urine using a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) multiple times.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • Derivatization:

    • To make the non-volatile NPRO amenable to gas chromatography, it must be derivatized. A common method is esterification.

    • React the concentrated extract with a derivatizing agent, such as diazomethane (B1218177) or by heating with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst to form the methyl or ethyl ester of NPRO.

  • GC-TEA Analysis:

    • Gas Chromatograph (GC):

      • Column: A capillary column suitable for the separation of nitrosamine (B1359907) derivatives (e.g., a DB-5 or equivalent).

      • Injector: Splitless injection is typically used for trace analysis.

      • Temperature Program: An optimized temperature gradient is used to separate the NPRO derivative from other components in the sample.

    • Thermal Energy Analyzer (TEA):

      • The eluent from the GC column enters the TEA pyrolyzer, where N-nitroso compounds are cleaved to release nitric oxide (NO•).

      • The NO• radical reacts with ozone in the reaction chamber, producing electronically excited nitrogen dioxide (NO₂*).

      • As the NO₂* returns to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The signal is proportional to the amount of the N-nitroso compound.

  • Quantification:

    • A calibration curve is generated using NPRO standards of known concentrations.

    • The concentration of NPRO in the urine sample is calculated based on the peak area of the NPRO derivative relative to the internal standard.

Mandatory Visualizations

G cluster_pre Pre-Study Phase cluster_study Study Day cluster_post Post-Study Phase recruit Subject Recruitment (Healthy Volunteers) diet_control Dietary Control (Low Nitrate/Ascorbic Acid Diet) recruit->diet_control baseline Baseline 24h Urine Collection diet_control->baseline nitrate Nitrate Administration baseline->nitrate proline L-Proline Administration (+/- Inhibitor) nitrate->proline urine_collection 24h Urine Collection (with preservative) proline->urine_collection storage Sample Storage (-20°C / -80°C) urine_collection->storage analysis NPRO Analysis (GC-TEA) storage->analysis data Data Interpretation analysis->data

Caption: Experimental workflow for the this compound (NPRO) test in human dietary studies.

G cluster_precursors Dietary Precursors cluster_body In Vivo Processes cluster_output Excretion & Measurement cluster_inhibitor Inhibition Pathway nitrate Dietary Nitrate (e.g., vegetables, cured meat) nitrite Nitrite (NO₂⁻) (from Nitrate reduction in saliva) nitrate->nitrite proline L-Proline (Amino Acid) nitrosation Nitrosation proline->nitrosation nitrite->nitrosation acidic Acidic Stomach Environment (pH 1-3) acidic->nitrosation npro This compound (NPRO) (formed endogenously) nitrosation->npro urine Urinary Excretion npro->urine measurement NPRO Measurement in Urine (Biomarker of Nitrosation) urine->measurement ascorbic Ascorbic Acid (Vitamin C) ascorbic->nitrosation Inhibits

Caption: Signaling pathway of endogenous NPRO formation and its inhibition by ascorbic acid.

References

Application Notes and Protocols for the Analytical Method Development of N-Nitroso-L-proline in Cured Meats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-L-proline (NPRO) is a non-volatile N-nitrosamine compound that can be found in cured meat products. Its formation is linked to the reaction of proline, an amino acid naturally present in meat, with nitrites used during the curing process.[1] Monitoring the levels of NPRO in cured meats is crucial for food safety and quality control. This document provides detailed application notes and protocols for the analytical method development for this compound in cured meats, focusing on modern chromatographic techniques.

Analytical Methods Overview

The determination of this compound in the complex matrix of cured meats requires sensitive and selective analytical methods. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, specificity, and accessibility.

Data Presentation: Quantitative Method Performance

The following table summarizes typical performance characteristics of the analytical methods described in this document. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL (in urine)0.2 - 1.0 ppm
Limit of Quantitation (LOQ) ~30 ng/mL~0.3 ng/mL (in urine)1.0 - 5.23 ng/mL
Recovery 80 - 110%77 - 88% (in urine)85 - 115%
Precision (%RSD) < 15%< 15%< 10%

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Cured Meats

This protocol describes a general procedure for the extraction and clean-up of NPRO from cured meat samples, suitable for subsequent analysis by HPLC-UV or LC-MS/MS.

Materials and Reagents:

  • Cured meat sample

  • Acetonitrile, HPLC grade

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) hydroxide

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric weak anion exchange)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Homogenization: Weigh 5 g of the cured meat sample and homogenize it.

  • Extraction:

    • To the homogenized sample, add 20 mL of acetonitrile.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4500 rpm for 15 minutes.[2]

    • Collect the supernatant.

  • Clean-up (SPE):

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove interfering substances.

    • Elute the NPRO with 5 mL of methanol containing 2.5% ammonium hydroxide.[3]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for the intended chromatographic analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[2]

Workflow for Sample Preparation

Sample_Preparation cluster_extraction Extraction cluster_cleanup Clean-up (SPE) cluster_final Final Preparation Homogenization Homogenize 5g of Cured Meat AddSolvent Add 20mL Acetonitrile Homogenization->AddSolvent Vortex Vortex for 2 min AddSolvent->Vortex Centrifuge Centrifuge at 4500 rpm for 15 min Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant ConditionSPE Condition SPE Cartridge CollectSupernatant->ConditionSPE LoadSample Load Supernatant ConditionSPE->LoadSample WashSPE Wash with Water LoadSample->WashSPE EluteNPRO Elute NPRO with Methanol/NH4OH WashSPE->EluteNPRO Evaporate Evaporate to Dryness EluteNPRO->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter

Caption: Workflow for the extraction and clean-up of this compound from cured meat samples.

Protocol 2: Analysis of this compound by HPLC-UV

This protocol provides a representative method for the quantification of NPRO using HPLC with UV detection. Method optimization may be required.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-22 min: 95% to 5% B

    • 22-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 231 nm[4]

Procedure:

  • Prepare a series of calibration standards of NPRO in the mobile phase.

  • Inject the prepared standards and samples onto the HPLC system.

  • Identify and quantify the NPRO peak in the sample chromatograms by comparing the retention time and peak area with those of the calibration standards.

Protocol 3: Analysis of this compound by GC-MS (with Derivatization)

This protocol is based on the analysis of NPRO after derivatization to a more volatile compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • DB-5 column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[3]

Derivatization Reagents:

  • Pentafluorobenzyl bromide (PFBBr)

  • N,N-Diisopropylethylamine (DIPEA)

Derivatization Procedure:

  • To the dried sample extract, add 200 µL of 0.25% DIPEA and 200 µL of 0.25% PFBBr.

  • Heat at 65°C for 3 hours.

  • Dry the derivatized sample under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of isooctane (B107328) for GC-MS analysis.[3]

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5.5 minutes[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[3]

  • MS Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI)

  • MS Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the NPRO derivative.

Protocol 4: Analysis of this compound by LC-MS/MS

This protocol offers a highly sensitive and selective method for the determination of NPRO.

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water[5]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[5]

  • Gradient: A suitable gradient to separate NPRO from matrix components (e.g., starting with a low percentage of B and ramping up).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Precursor Ion (Q1): m/z 145.1

    • Product Ions (Q3): Monitor for characteristic fragments (e.g., m/z 115.1, m/z 69.1)

  • Collision Energy: Optimize for the specific instrument.

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition and Processing SamplePrep Extraction and Clean-up of Cured Meat Sample HPLC_UV HPLC-UV SamplePrep->HPLC_UV GC_MS GC-MS (with Derivatization) SamplePrep->GC_MS LC_MSMS LC-MS/MS SamplePrep->LC_MSMS DataAcquisition Chromatographic Separation and Detection HPLC_UV->DataAcquisition GC_MS->DataAcquisition LC_MSMS->DataAcquisition Quantification Quantification using Calibration Curve DataAcquisition->Quantification

Caption: General analytical workflow for the determination of this compound in cured meats.

References

Application Notes and Protocols for Accurate N-Nitroso-L-proline Measurement by Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-L-proline (NPRO) is a non-carcinogenic N-nitrosamine that serves as a crucial biomarker for assessing endogenous nitrosation in the human body. The formation of N-nitroso compounds from dietary precursors is a significant area of research in cancer etiology and drug development. Accurate quantification of NPRO in biological matrices, such as urine, is essential for understanding the in vivo nitrosation capacity and for evaluating the efficacy of nitrosation inhibitors. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for the precise and accurate measurement of NPRO, overcoming challenges associated with sample preparation and matrix effects.[1][2] This document provides detailed application notes and experimental protocols for the determination of NPRO using isotope dilution assays coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Assay

The isotope dilution assay is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, NPRO) to the sample at the beginning of the analytical procedure. This labeled compound, often referred to as the internal standard, is chemically identical to the analyte but has a different mass due to the isotopic enrichment (e.g., with ¹³C or ¹⁵N).

The fundamental principle is that the isotopically labeled internal standard behaves identically to the endogenous analyte throughout the entire analytical process, including extraction, derivatization, and ionization. Therefore, any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard in the mass spectrometer, an accurate quantification of the analyte can be achieved, compensating for variations in recovery and instrument response.[1]

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound in biological samples, primarily urine, using both GC-MS and LC-MS/MS with isotope dilution.

Protocol 1: Isotope Dilution GC-MS Analysis of this compound in Urine

This protocol is adapted from established methods for the analysis of NPRO in urine and involves solid-phase extraction and derivatization prior to GC-MS analysis.

1. Materials and Reagents

  • This compound (NPRO) standard

  • Isotopically labeled this compound internal standard (e.g., ¹³C₅-NPRO or ¹⁵N-NPRO)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Hydrochloric acid (HCl)

  • Ammonium (B1175870) sulfamate (B1201201)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric weak anion exchange)

  • Derivatization reagents:

    • Pentafluorobenzyl bromide (PFBBr)

    • N,N-Diisopropylethylamine (DIPEA)

  • Isooctane

  • Deionized water

2. Sample Collection and Storage

  • Collect 24-hour urine samples in containers with ammonium sulfamate to prevent artifactual nitrosamine (B1359907) formation.

  • Store urine samples at -20°C until analysis.

3. Sample Preparation

  • Thaw frozen urine samples and centrifuge to remove any precipitate.

  • To a 5 mL aliquot of urine, add a known amount of the isotopically labeled NPRO internal standard.

  • Acidify the sample with HCl.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the NPRO and the internal standard with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

4. Derivatization

  • To the dried residue, add the derivatization reagents (PFBBr and DIPEA in a suitable solvent).

  • Heat the mixture to facilitate the derivatization reaction, which converts the non-volatile NPRO into a more volatile derivative suitable for GC analysis.

  • Evaporate the derivatization reagents to dryness.

  • Reconstitute the derivatized sample in a solvent suitable for GC injection (e.g., isooctane).

5. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a suitable capillary column for nitrosamine analysis (e.g., a mid-polarity column).

    • Injector: Splitless injection mode.

    • Oven Temperature Program: A temperature gradient program should be optimized to ensure good separation of the NPRO derivative from other components.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions of the derivatized NPRO and its isotopically labeled internal standard.

6. Data Analysis

  • Identify the peaks corresponding to the derivatized NPRO and the internal standard based on their retention times and specific m/z values.

  • Calculate the ratio of the peak area of the endogenous NPRO to the peak area of the internal standard.

  • Quantify the concentration of NPRO in the original sample using a calibration curve prepared with known concentrations of NPRO and the internal standard.

Protocol 2: Isotope Dilution LC-MS/MS Analysis of this compound

This protocol provides a general framework for the direct analysis of NPRO without the need for derivatization, offering a potentially simpler and faster alternative to GC-MS.

1. Materials and Reagents

  • This compound (NPRO) standard

  • Isotopically labeled this compound internal standard (e.g., ¹³C₅-NPRO or ¹⁵N-NPRO)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (LC-MS grade)

2. Sample Preparation

  • For urine samples, a simple "dilute and shoot" approach may be sufficient. Dilute the urine sample with the initial mobile phase.

  • For more complex matrices like plasma or food, protein precipitation or solid-phase extraction may be necessary.

    • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet the proteins. The supernatant can then be analyzed.

  • Add a known amount of the isotopically labeled NPRO internal standard to the sample before any preparation steps.

3. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase C18 column is commonly used for the separation of polar compounds like NPRO.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate for a standard analytical column is in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for NPRO.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two or more MRM transitions (a precursor ion and its specific product ions) should be monitored for both NPRO and its isotopically labeled internal standard to ensure confident identification and quantification.

4. Data Analysis

  • Identify the peaks for NPRO and the internal standard based on their retention times and specific MRM transitions.

  • Calculate the ratio of the peak area of NPRO to the peak area of the internal standard.

  • Determine the concentration of NPRO in the sample using a calibration curve constructed from the analysis of standards with known concentrations of NPRO and a constant concentration of the internal standard.

Data Presentation

The following tables summarize typical quantitative data obtained from isotope dilution assays for this compound.

Table 1: Performance Characteristics of Isotope Dilution Assays for NPRO Measurement

ParameterGC-MS MethodLC-MS/MS MethodReference
Limit of Detection (LOD) 0.0002 - 0.0793 ng/mL (for various nitrosamines)0.4 - 12 ng/L (for various nitrosamines)[3][4]
Limit of Quantification (LOQ) Typically in the low ng/mL rangeTypically in the low ng/L to µg/L range[3][5]
Recovery Generally >80% with isotope correction68% - 83% (for various nitrosamines)[4][6]
Linearity (r²) >0.99>0.99[3][7]

Table 2: Reported Concentrations of this compound in Human Urine

Population/Study ConditionNPRO Concentration RangeAnalytical MethodReference
Healthy individuals (basal levels)2.4 - 46 ng/mLGC-MS[2][8]
After ingestion of nitrate (B79036) and proline17 - 30 µ g/24h Not specified[1]
Study on the effect of garlic on nitrosation2.4 to 46 ng/mLGC-MS[8]
General population (mean concentration)2.645 µg/g creatinine (B1669602) (for NDMA)LC-MS/MS[3]

Note: The data for NDMA in the last row is included to provide context on the levels of other nitrosamines found in urine, as specific mean concentrations for NPRO were not available in the cited source.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample add_is Add Isotopically Labeled NPRO Internal Standard urine_sample->add_is acidify Acidification (HCl) add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elution spe->elute dry_down1 Evaporation to Dryness elute->dry_down1 add_reagents Add Derivatization Reagents (PFBBr, DIPEA) dry_down1->add_reagents heat Heating add_reagents->heat dry_down2 Evaporation to Dryness heat->dry_down2 reconstitute Reconstitution in Isooctane dry_down2->reconstitute gc_ms GC-MS Analysis (SIM Mode) reconstitute->gc_ms data_analysis Data Analysis (Peak Area Ratio) gc_ms->data_analysis quantification Quantification data_analysis->quantification

Caption: Workflow for NPRO analysis by Isotope Dilution GC-MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Urine, Plasma, etc.) add_is Add Isotopically Labeled NPRO Internal Standard sample->add_is prep_step Dilution / Protein Precipitation / SPE add_is->prep_step lc_msms LC-MS/MS Analysis (MRM Mode) prep_step->lc_msms data_analysis Data Analysis (Peak Area Ratio) lc_msms->data_analysis quantification Quantification data_analysis->quantification

Caption: Workflow for NPRO analysis by Isotope Dilution LC-MS/MS.

References

Protocol for the N-Nitrosoproline (NPRO) Load Test in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-nitrosoproline (NPRO) load test is a sensitive and reproducible method used in clinical research to assess the potential for endogenous nitrosation in the human body.[1][2] Endogenous nitrosation is the formation of N-nitroso compounds within the body from precursors such as amines and nitrite. This process is of interest in cancer etiology research, as some N-nitroso compounds are potent carcinogens. The NPRO test provides an index of this endogenous nitrosation capacity by measuring the urinary excretion of N-nitrosoproline, a non-carcinogenic N-nitrosoamino acid, following the administration of its precursors, L-proline and nitrate (B79036).[2][3] The test can also be used to evaluate the efficacy of nitrosation inhibitors, such as ascorbic acid and alpha-tocopherol (B171835).[3][4]

Principle of the Test

The core principle of the NPRO load test is to challenge the body with known precursors of N-nitrosation and quantify the resulting product. L-proline, a common amino acid, and nitrate, often derived from dietary sources like vegetables, are administered to the subject.[3][4] In the acidic environment of the stomach, nitrate can be reduced to nitrite, which then reacts with proline to form NPRO. The amount of NPRO excreted in the urine over a 24-hour period serves as a biomarker for the rate of endogenous nitrosation.[1] The test is based on the observation that the amount of NPRO excreted is proportional to the ingested doses of proline and nitrate.[3][4]

Experimental Protocols

Subject Preparation

Prior to the test, it is crucial to control the subject's diet to minimize baseline levels of NPRO and its precursors.

  • Dietary Restrictions: For at least 48 hours before and during the 24-hour urine collection period, subjects should be placed on a low-nitrate, low-proline, and low-ascorbic acid diet. This involves avoiding cured meats, some vegetables (e.g., beets, spinach, lettuce), and vitamin C supplements.[5]

  • Fasting: Subjects should fast overnight before the administration of the loading doses.

NPRO Load Test Protocol

The following protocol outlines the steps for conducting the NPRO load test. The dosages provided are based on values reported in clinical studies.[3][4][5]

Materials:

  • L-proline powder

  • Sodium nitrate or potassium nitrate

  • Ascorbic acid (for inhibition studies)

  • Alpha-tocopherol (for inhibition studies)

  • Distilled water

  • 24-hour urine collection containers

Procedure:

  • Baseline Urine Collection (Optional): A 24-hour urine sample can be collected prior to the loading test to determine baseline NPRO excretion.

  • Loading Dose Administration:

    • On the morning of the test, after an overnight fast, the subject ingests the loading doses.

    • Nitrate Dose: Administer 325-400 mg of nitrate (e.g., dissolved in water).[3][4][5]

    • Proline Dose: Administer 500 mg of L-proline (e.g., dissolved in water) 30-60 minutes after the nitrate dose.[3][4][5]

  • 24-Hour Urine Collection:

    • Immediately following the administration of the proline dose, begin a 24-hour urine collection.

    • The subject should collect all urine voided during this 24-hour period in the provided containers.

    • It is important to keep the urine samples refrigerated or on ice during the collection period.

  • Sample Processing and Storage:

    • At the end of the 24-hour collection, the total volume of urine should be measured and recorded.

    • Aliquots of the pooled urine should be stored at -20°C or lower until analysis.

NPRO Test with Inhibitors

To assess the effect of inhibitors on endogenous nitrosation, the NPRO load test can be modified to include the co-administration of ascorbic acid or alpha-tocopherol.

  • Ascorbic Acid: Administer a specific dose of ascorbic acid (e.g., 120 mg, 240 mg, or 480 mg) along with the L-proline dose.[5]

  • Alpha-Tocopherol: Administer a specific dose of alpha-tocopherol along with the L-proline dose.

Analytical Methodology

The concentration of NPRO in the urine is typically determined using Gas Chromatography-Thermal Energy Analysis (GC-TEA).[1][3]

  • Sample Preparation: Urine samples are thawed and an internal standard is added. The NPRO is then extracted from the urine using a solid-phase extraction (SPE) method.

  • Derivatization: The extracted NPRO is derivatized to a more volatile form suitable for gas chromatography.

  • GC-TEA Analysis: The derivatized sample is injected into the GC-TEA system. The TEA detector is highly specific for N-nitroso compounds, providing sensitive and accurate quantification of NPRO.

Data Presentation

The quantitative data from the NPRO load test should be summarized in tables for clear comparison.

Parameter Dosage Reference
L-Proline500 mg[3][4][5]
Nitrate (as NO₃⁻)325 - 400 mg[3][4][5]

Table 1: Standard Loading Doses for the NPRO Test.

Condition Mean NPRO Excretion (µ g/24h ) Reference
Proline (500mg) + Nitrate (325mg)23.3 (range: 16.6-30.0)[3][4]

Table 2: Expected NPRO Excretion Following a Standard Load.

| Inhibitor | Dosage | Mean Inhibition of NPRO Formation | Reference | | :--- | :--- | :--- | | Ascorbic Acid | 120 mg | 28% |[5] | | Ascorbic Acid | 240 mg | 62% |[5] | | Ascorbic Acid | 480 mg | 60% |[5] | | Alpha-Tocopherol | - | Inhibition observed |[3][4] |

Table 3: Effect of Inhibitors on NPRO Formation.

Visualizations

NPRO_Test_Workflow cluster_prep Subject Preparation cluster_test Test Administration cluster_collection Sample Collection & Analysis Diet Low Nitrate/Proline Diet (48h) Fast Overnight Fast Diet->Fast Nitrate Administer Nitrate (325-400mg) Fast->Nitrate Proline Administer Proline (500mg) Nitrate->Proline 30-60 min Urine 24h Urine Collection Proline->Urine Analysis GC-TEA Analysis for NPRO Urine->Analysis

Caption: Experimental workflow for the N-nitrosoproline (NPRO) load test.

NPRO_Formation_Inhibition cluster_precursors Precursors cluster_formation Endogenous Nitrosation cluster_inhibitors Inhibitors Nitrate Dietary Nitrate (NO₃⁻) Nitrite Nitrite (NO₂⁻) (in stomach) Nitrate->Nitrite Reduction Proline L-Proline NPRO N-Nitrosoproline (NPRO) Proline->NPRO Nitrite->NPRO Excretion Excretion NPRO->Excretion Urinary Excretion Ascorbic Ascorbic Acid Ascorbic->Nitrite Inhibits formation Tocopherol Alpha-Tocopherol Tocopherol->Nitrite Inhibits formation

Caption: Signaling pathway of NPRO formation and its inhibition.

References

Application Notes and Protocols for N-Nitroso-L-proline Quantification and Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-L-proline (NPRO) is a non-volatile N-nitroso compound that serves as a critical biomarker for assessing endogenous nitrosation in humans and animals. Unlike many other N-nitroso compounds, NPRO is generally considered non-carcinogenic, making it a valuable tool in nutritional and biochemical research.[1] Its quantification is essential for studying the in vivo formation of N-nitroso compounds and for evaluating the efficacy of dietary components that may inhibit this process. Furthermore, in the pharmaceutical industry, monitoring for nitrosamine (B1359907) impurities, including NPRO, in active pharmaceutical ingredients (APIs) and drug products is a regulatory requirement to ensure patient safety.[1]

This document provides detailed application notes and protocols for the quantification and data analysis of this compound using gas chromatography-mass spectrometry (GC-MS). It includes a comprehensive experimental protocol, data analysis workflows, and visualization of the relevant biochemical pathway.

Experimental Protocol: Quantification of this compound in Human Urine by GC-MS

This protocol is adapted from a validated method for the sensitive detection of NPRO in biological matrices.[2]

1.1. Materials and Reagents

  • This compound (NPRO) standard

  • ¹³C₅-N-Nitrosoproline (¹³C₅-NPRO) internal standard

  • N-Nitrosopipecolic acid (NPIC) internal standard

  • Methanol (HPLC grade)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Anhydrous sodium sulfate

  • Pentafluorobenzyl bromide (PFBBr) derivatizing agent

  • Solid-phase extraction (SPE) cartridges (Reversed-phase and weak anion exchange)

1.2. Sample Preparation

  • Thaw frozen urine samples to room temperature.

  • To a 5 mL aliquot of urine, add 250 ng of the internal standard, ¹³C₅-NPRO (final concentration 50 ng/mL).[2]

  • Acidify the sample by adding 3.8 mL of 0.9 M HCl.[2]

  • Perform solid-phase extraction (SPE) using a reversed-phase cartridge followed by a weak anion exchange cartridge to isolate the organic acids.[2]

  • Elute the analytes from the SPE cartridge.

  • Derivatize NPRO and the internal standard by adding PFBBr and incubate to form the pentafluorobenzyl esters. This step enhances volatility for GC-MS analysis.

  • Extract the derivatized compounds with an organic solvent (e.g., dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the sample to a final volume of 100 µL before GC-MS analysis.

1.3. GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters for NPRO analysis.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm i.d., 0.25 µm film thickness DB-5 or equivalent
Carrier GasHelium at a constant flow rate of 1 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 100°C for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5.5 minutes.[2]
Mass Spectrometer
Ionization ModeNegative Chemical Ionization (NCI)[2]
Reagent GasMethane at a flow rate of 2 mL/min
Ion Source Temperature150°C
Quadrupole Temperature150°C
Monitored Ions (m/z)NPRO derivative: [M-PFB]⁻¹³C₅-NPRO derivative: [M-PFB]⁻

Data Analysis Workflow

Data acquisition and processing can be performed using software packages such as Waters MassLynx™ with the TargetLynx™ application manager, or other similar software from different vendors. The general workflow is as follows:

2.1. Method Setup in Data Acquisition Software

  • Create a new acquisition method in the instrument control software.

  • Enter the GC and MS parameters as detailed in the table above.

  • Define the scan parameters, including the mass range to be scanned and the ions to be monitored in Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.

2.2. Data Processing and Quantification

  • Peak Integration: After data acquisition, the chromatograms are processed to integrate the peaks corresponding to NPRO and the internal standard.

  • Calibration Curve: A calibration curve is generated by injecting a series of NPRO standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

  • Quantification: The concentration of NPRO in the unknown samples is calculated using the calibration curve. The software automatically calculates the concentration based on the peak area ratio of the analyte to the internal standard in the sample.

The following table provides an example of a quantitative data summary that can be generated.

Sample IDRetention Time (min)Analyte Peak AreaInternal Standard Peak AreaPeak Area RatioCalculated Concentration (ng/mL)
Blank-0150,12300
Standard 1 (5 ng/mL)12.4775,234151,0000.4985.0
Standard 2 (10 ng/mL)12.46149,876150,5000.99610.0
Standard 3 (25 ng/mL)12.47374,567149,9002.50025.0
Standard 4 (50 ng/mL)12.46751,234150,2005.00150.0
Urine Sample 112.47223,456150,8001.48214.9
Urine Sample 212.4698,765149,5000.6616.6

Signaling Pathways and Logical Relationships

The primary "pathway" of relevance to this compound in a biological context is its formation through endogenous nitrosation. This process involves the reaction of proline, an amino acid, with a nitrosating agent, which is typically derived from dietary nitrates.

Endogenous Nitrosation of Proline

The following diagram illustrates the key steps in the endogenous formation of this compound.

Endogenous_Nitrosation Endogenous Nitrosation of Proline Dietary_Nitrate Dietary Nitrate (NO3-) (e.g., from vegetables) Bacterial_Reduction Bacterial Reduction (in saliva and gut) Dietary_Nitrate->Bacterial_Reduction Nitrite Nitrite (NO2-) Bacterial_Reduction->Nitrite Acidic_Stomach Acidic Stomach Environment (low pH) Nitrite->Acidic_Stomach Nitrosating_Agents Nitrosating Agents (e.g., N2O3, H2NO2+) Acidic_Stomach->Nitrosating_Agents NPRO This compound (NPRO) Nitrosating_Agents->NPRO Proline L-Proline (from diet and endogenous sources) Proline->NPRO Excretion Urinary Excretion NPRO->Excretion

Caption: Pathway of endogenous this compound formation.

Experimental Workflow for NPRO Quantification

The overall experimental and data analysis workflow for the quantification of this compound is summarized in the following diagram.

Experimental_Workflow This compound Quantification Workflow Sample_Collection Sample Collection (e.g., Urine) Sample_Preparation Sample Preparation (Spiking with Internal Standard, SPE, Derivatization) Sample_Collection->Sample_Preparation GCMS_Analysis GC-MS Analysis Sample_Preparation->GCMS_Analysis Data_Acquisition Data Acquisition (Software: e.g., MassLynx) GCMS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Calibration) Data_Acquisition->Data_Processing Quantification Quantification (Software: e.g., TargetLynx) Data_Processing->Quantification Reporting Reporting (Data Summary Table) Quantification->Reporting

Caption: Experimental and data analysis workflow for NPRO.

References

Troubleshooting & Optimization

mitigating matrix effects in LC-MS/MS analysis of urinary N-Nitroso-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of N-Nitroso-L-proline (NPRO) in urine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound in urine?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In urinary analysis, endogenous components like salts, urea, and other metabolites can interfere with the ionization of this compound (NPRO).[3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[1][4]

Q2: How can I determine if my NPRO analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of NPRO spiked into a blank urine extract with the peak area of NPRO in a neat solvent at the same concentration. A significant difference between the two signals indicates the presence of matrix effects.[2] Another qualitative technique is the post-column infusion of a standard solution of NPRO while a blank urine extract is being chromatographically separated. Any dip or rise in the baseline at the retention time of NPRO suggests ion suppression or enhancement, respectively.

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for NPRO analysis?

A3: A stable isotope-labeled internal standard (SIL-IS) is a form of the analyte (in this case, NPRO) where one or more atoms are replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N).[3] For NPRO, a common SIL-IS is ¹³C₅-N-Nitroso-L-proline.[3][5] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of matrix effects.[4] By calculating the ratio of the analyte signal to the SIL-IS signal, variations caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[3][5]

Q4: What are the most effective strategies to minimize matrix effects in urinary NPRO analysis?

A4: The most effective strategies involve a combination of:

  • Optimized Sample Preparation: Techniques like Solid-Phase Extraction (SPE) are highly effective at removing interfering matrix components before LC-MS/MS analysis.[2][6]

  • Chromatographic Separation: Optimizing the chromatographic method to separate NPRO from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard: As mentioned in Q3, this is the gold standard for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.[3][5]

  • Sample Dilution: A simple approach to reduce the concentration of interfering matrix components is to dilute the urine sample. However, this may compromise the sensitivity if the NPRO concentration is low.[1]

Troubleshooting Guides

This section provides detailed guides for identifying and mitigating common issues encountered during the LC-MS/MS analysis of urinary NPRO.

Guide 1: Troubleshooting Ion Suppression

Issue: You observe a significantly lower signal for NPRO in urine samples compared to the standard in a neat solution, or you see a dip in the baseline during a post-column infusion experiment.

Workflow for Troubleshooting Ion Suppression:

cluster_0 Identification cluster_1 Mitigation Strategy cluster_2 Verification start Low NPRO Signal or Baseline Dip Observed assess Perform Post-Extraction Spike (Compare Matrix vs. Neat Solution) start->assess optimize_prep Optimize Sample Preparation (e.g., Implement/Refine SPE) assess->optimize_prep Matrix Effect Confirmed optimize_chrom Optimize Chromatography (e.g., Gradient, Column) optimize_prep->optimize_chrom use_sil Incorporate SIL-IS (¹³C₅-NPRO) optimize_chrom->use_sil dilute Dilute Sample use_sil->dilute reassess Re-evaluate Matrix Effect with Post-Extraction Spike dilute->reassess reassess->optimize_prep Still Present validate Validate Method reassess->validate Matrix Effect Mitigated

Caption: Troubleshooting workflow for ion suppression.

Detailed Steps:

  • Confirm Ion Suppression: Perform a post-extraction spike experiment as detailed in the "Experimental Protocols" section. A recovery of less than 80% typically indicates significant ion suppression.

  • Optimize Sample Preparation: If you are using a simple "dilute-and-shoot" method, consider implementing a Solid-Phase Extraction (SPE) protocol. If you are already using SPE, try different sorbents (e.g., mixed-mode anion exchange) to improve the removal of interfering compounds.

  • Enhance Chromatographic Separation: Adjust the gradient profile of your mobile phase to better separate NPRO from the regions where ion suppression is observed. Consider testing a column with a different stationary phase.

  • Implement a SIL-Internal Standard: The most robust way to compensate for ion suppression is to use a stable isotope-labeled internal standard like ¹³C₅-NPRO.[3][5] Ensure the SIL-IS is added to the samples before any extraction steps.

  • Consider Sample Dilution: If the NPRO concentration in your samples is sufficiently high, a simple dilution of the urine sample (e.g., 1:5 or 1:10 with the initial mobile phase) can significantly reduce the concentration of matrix components.[1]

  • Re-evaluate: After implementing one or more of the above strategies, re-evaluate the matrix effect to confirm the issue has been resolved.

Guide 2: Poor Reproducibility of NPRO Quantification

Issue: You observe high variability (%CV) in the quantification of NPRO across replicate injections of the same sample or within a batch of different samples.

Logical Relationship for Poor Reproducibility:

cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions start Poor Reproducibility (%CV High) matrix_effect Inconsistent Matrix Effects start->matrix_effect is_issue Internal Standard Issue start->is_issue prep_issue Inconsistent Sample Prep start->prep_issue lc_issue LC System Instability start->lc_issue use_sil Use SIL-IS matrix_effect->use_sil check_is Check IS Purity & Concentration is_issue->check_is standardize_prep Standardize/Automate Sample Preparation prep_issue->standardize_prep equilibrate_lc Ensure LC System Equilibration lc_issue->equilibrate_lc

Caption: Diagnosing poor reproducibility in NPRO analysis.

Detailed Steps:

  • Evaluate Matrix Effects: Inconsistent matrix effects between different urine samples can be a major cause of poor reproducibility. If you are not using a SIL-IS, this is the most likely cause.

  • Check Internal Standard: If you are using an internal standard, verify its purity and ensure that it is being added at a consistent concentration to all samples and standards.

  • Standardize Sample Preparation: Ensure that all steps of your sample preparation are performed consistently. For manual SPE, ensure consistent loading, washing, and elution steps.

  • Check LC System Stability: Poor reproducibility can also stem from issues with the LC system. Ensure the system is properly equilibrated before starting the analysis and check for any leaks or pressure fluctuations.

Quantitative Data Summary

The following tables summarize quantitative data related to the assessment and mitigation of matrix effects.

Table 1: Assessment of Matrix Effect Using Post-Extraction Spike Method

Sample TypeAnalyte Peak Area (A)Spiked Blank Matrix Peak Area (B)Matrix Effect (%) = (B/A) * 100Interpretation
NPRO in Neat Solution1,500,000---
NPRO in Diluted Urine (1:10)-1,275,00085%Minor Ion Suppression
NPRO in Undiluted Urine (PPT)-900,00060%Significant Ion Suppression
NPRO in Undiluted Urine (SPE)-1,425,00095%Minimal Matrix Effect

Data are hypothetical but representative of typical results.

Table 2: Comparison of Precision With and Without a Stable Isotope-Labeled Internal Standard

MethodReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)%CV
External Standard15.211.818.515.1722.1%
SIL-IS (¹³C₅-NPRO)14.815.114.614.831.7%

Data are hypothetical but representative of the improvement in precision when using a SIL-IS.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
  • Prepare Blank Matrix Extract: Process a pooled sample of blank human urine (confirmed to be free of NPRO) using your established extraction procedure (e.g., SPE).

  • Prepare Solvent Standard (A): Prepare a solution of NPRO in the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).

  • Prepare Spiked Matrix Sample (B): Take an aliquot of the blank matrix extract and spike it with NPRO to the same final concentration as the solvent standard.

  • Analysis: Inject both samples into the LC-MS/MS system and record the peak areas for NPRO.

  • Calculation: Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area of B / Peak Area of A) * 100.

Protocol 2: Sample Preparation of Urinary NPRO using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for your specific application.

  • Sample Pre-treatment: To a 1 mL aliquot of urine, add 50 µL of the ¹³C₅-NPRO internal standard solution. Acidify the sample with an appropriate acid (e.g., formic acid) to a pH of ~3.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering compounds.

  • Elution: Elute the NPRO and SIL-IS from the cartridge with 2 mL of a solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Suggested LC-MS/MS Parameters for NPRO Analysis

These parameters are a starting point and require optimization.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions (MRM):

    • NPRO: Q1: 145.1 m/z -> Q3: 70.1 m/z

    • ¹³C₅-NPRO (IS): Q1: 150.1 m/z -> Q3: 74.1 m/z

References

Technical Support Center: Quantification of N-Nitroso-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of N-Nitroso-L-proline (NPRO).

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Question: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for my this compound (NPRO) peak in my HPLC or LC-MS/MS analysis. What are the potential causes and solutions?

Answer:

Poor peak shape for NPRO can arise from several factors related to the chromatography, the analyte's chemical properties, and the sample matrix.

Potential Causes and Solutions:

  • Secondary Interactions with Stationary Phase: NPRO, being a polar compound, can exhibit secondary interactions with residual silanols on C18 columns, leading to peak tailing.

    • Solution 1: Mobile Phase Modification: The addition of a small percentage of an acid, such as formic acid (typically 0.1%), to the mobile phase can protonate the silanols, reducing their interaction with NPRO and improving peak symmetry.[1][2][3] Increasing the ionic strength of the mobile phase with a buffer salt like ammonium (B1175870) acetate (B1210297) can also improve peak shape.[1]

    • Solution 2: Alternative Stationary Phase: Consider using a column with a different stationary phase, such as one with end-capping to minimize exposed silanols, or a phenyl-hexyl column that can offer different selectivity.

  • Co-elution with Interfering Compounds: Components from the sample matrix eluting at or near the same retention time as NPRO can distort the peak shape.

    • Solution: Optimize Chromatographic Gradient: Adjust the gradient elution profile to better separate NPRO from interfering peaks. A shallower gradient around the elution time of NPRO can improve resolution.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Match Injection Solvent to Mobile Phase: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a different solvent must be used, ensure it is of lower elution strength.

  • Column Overload: Injecting too high a concentration of NPRO can lead to peak fronting.

    • Solution: Dilute the Sample: Prepare and inject a more dilute sample to see if the peak shape improves.

Question: My NPRO signal is inconsistent or shows significant suppression/enhancement in my LC-MS/MS analysis, especially when analyzing complex matrices like biological fluids or drug products. How can I mitigate these matrix effects?

Answer:

Matrix effects, primarily ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples and can severely impact the accuracy and precision of quantification.

Key Strategies to Overcome Matrix Effects:

  • Use of an Isotopically Labeled Internal Standard (IS): This is the most effective way to compensate for matrix effects.

    • Recommendation: Utilize an isotopically labeled NPRO, such as ¹³C₅-N-Nitroso-L-proline (¹³C₅-NPRO), as an internal standard.[4][5] The IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal. The ratio of the analyte peak area to the IS peak area is used for quantification, which remains consistent even with signal suppression.

  • Effective Sample Preparation: Reducing the complexity of the sample matrix before injection is crucial.

    • Recommendation: Solid-Phase Extraction (SPE): SPE is a powerful technique to remove interfering components. For NPRO, a polymeric weak anion exchange (WAX) SPE resin can be effective in extracting the acidic NPRO while washing away neutral and basic interferences.[6] Reversed-phase SPE cartridges (e.g., C18) can also be used to retain NPRO and allow polar interferences to be washed away.[4][7]

    • Alternative: Liquid-Liquid Extraction (LLE): LLE can also be employed to isolate NPRO from the sample matrix based on its solubility characteristics.

  • Chromatographic Separation: Ensure that NPRO is chromatographically separated from the bulk of the matrix components.

    • Recommendation: Divert Valve: If a significant portion of the matrix elutes at a different time than NPRO, a divert valve can be used to direct this portion of the flow to waste instead of the mass spectrometer, preventing source contamination and reducing ion suppression.

  • Dilution of the Sample: A simple approach is to dilute the sample to reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification (LOQ).

Question: I am concerned about the potential for artificial formation of NPRO during sample preparation and analysis. How can this be prevented?

Answer:

Artificial formation of N-nitrosamines can occur if residual nitrosating agents are present in the sample or analytical system and react with proline.

Preventative Measures:

  • Control of pH: The nitrosation of proline is favored under acidic conditions. Maintain neutral or basic pH during sample storage and initial extraction steps where possible.

  • Use of Scavengers: In cases where nitrosating agents are suspected, scavengers like ascorbic acid or sulfamic acid can be added to the sample to quench these agents and prevent artificial NPRO formation.

  • Minimize Sample Heating: High temperatures can promote nitrosation reactions. Avoid excessive heating during sample preparation.

  • Use High-Purity Reagents: Ensure that all solvents and reagents are of high purity and free from nitrite (B80452) or other nitrosating agent contamination.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended analytical technique for the quantification of this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for NPRO quantification due to its high sensitivity, selectivity, and robustness, especially for trace-level analysis in complex matrices.[4] Gas chromatography-mass spectrometry (GC-MS) is also a viable technique, often requiring derivatization of NPRO to improve its volatility.[4][6]

Q2: Can L-proline interfere with the quantification of this compound?

A2: In LC-MS/MS analysis, L-proline itself is unlikely to directly interfere with the detection of NPRO because they have different molecular weights and will generate different precursor and product ions. However, if there are residual nitrosating agents in the sample or LC system, the high concentration of L-proline in some samples could potentially lead to in-source formation of NPRO, creating a positive interference. Proper chromatographic separation and the use of scavengers can help mitigate this risk.

Q3: What are typical recovery rates for NPRO using solid-phase extraction (SPE)?

A3: Recovery can vary depending on the sample matrix and the specific SPE protocol. However, with an optimized method using a suitable SPE cartridge (e.g., WAX or C18) and an isotopically labeled internal standard for correction, recoveries in the range of 77% to 88% have been reported for urine samples.[6]

Q4: What are the common precursor and product ions for this compound in LC-MS/MS analysis?

A4: In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ of NPRO (C₅H₈N₂O₃, MW: 144.13 g/mol ) is typically monitored as the precursor ion at m/z 145.1. Common product ions result from the loss of the nitroso group (-NO) or other characteristic fragments. The exact fragmentation pattern should be optimized on the specific mass spectrometer being used.

Quantitative Data Summary

The following tables summarize quantitative data related to the analysis of this compound, highlighting the impact of different analytical strategies.

Table 1: Comparison of this compound Recovery from Urine with and without Internal Standard Correction

Analytical ApproachSpiked Concentration (ng/mL)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Data Source
GC-MS without IS Correction57712.5[6]
GC-MS without IS Correction10849.8[6]
GC-MS without IS Correction15887.2[6]
GC-MS with ¹³C₅-NPRO IS5 - 15>95 (Corrected)< 5[6]

Table 2: Comparison of SPE Cartridges for Recovery of Nitrosamines from Water Samples

SPE Cartridge TypeRetention MechanismAverage Recovery of Polar Nitrosamines (%)Average Recovery of Non-polar Nitrosamines (%)Data Source
Activated Carbon + HLBAdsorption & Reversed-Phase>70>70[7]
C18Reversed-Phase60-8080-95[8]
Oasis HLBReversed-Phase70-9085-100[8]

Note: Data for general nitrosamines is presented to guide the selection of SPE cartridges for NPRO, which is a polar nitrosamine.

Experimental Protocols

Protocol 1: Quantification of this compound in a Drug Product by LC-MS/MS

  • Sample Preparation:

    • Accurately weigh a portion of the crushed tablets or drug substance equivalent to 10 mg of the active pharmaceutical ingredient (API) into a centrifuge tube.

    • Add 10 mL of methanol (B129727) (or a suitable solvent in which the API and NPRO are soluble).

    • Spike with an isotopically labeled internal standard (e.g., ¹³C₅-NPRO) to a final concentration of 10 ng/mL.

    • Vortex for 1 minute, then sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Methanol

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions:

      • NPRO: Precursor ion m/z 145.1 → Product ion (optimize based on instrument)

      • ¹³C₅-NPRO (IS): Precursor ion m/z 150.1 → Product ion (optimize based on instrument)

    • Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.

  • Quantification:

    • Generate a calibration curve using standards of known NPRO concentrations, each containing the internal standard at a constant concentration.

    • Calculate the peak area ratio of NPRO to the internal standard for all standards and samples.

    • Determine the concentration of NPRO in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Troubleshooting_Workflow start Problem Observed: Inaccurate NPRO Quantification peak_shape Poor Peak Shape? start->peak_shape matrix_effects Signal Suppression/ Enhancement? peak_shape->matrix_effects No solution_peak_shape Troubleshoot Peak Shape: - Modify Mobile Phase (add acid/buffer) - Optimize Gradient - Check Injection Solvent - Dilute Sample peak_shape->solution_peak_shape Yes artificial_formation Suspect Artificial Formation? matrix_effects->artificial_formation No solution_matrix Mitigate Matrix Effects: - Use Isotopically Labeled IS - Implement SPE/LLE - Use Divert Valve - Dilute Sample matrix_effects->solution_matrix Yes solution_formation Prevent Artificial Formation: - Control pH - Use Scavengers (e.g., Ascorbic Acid) - Avoid Excessive Heat artificial_formation->solution_formation Yes end Accurate NPRO Quantification Achieved artificial_formation->end No solution_peak_shape->end solution_matrix->end solution_formation->end Sample_Preparation_Workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analysis sample Initial Sample (e.g., Drug Product, Urine) add_is Add Isotopically Labeled Internal Standard (e.g., ¹³C₅-NPRO) sample->add_is extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) add_is->extraction evaporate Evaporate & Reconstitute (if necessary) extraction->evaporate analysis Inject into LC-MS/MS System evaporate->analysis

References

Technical Support Center: Optimizing N-Nitroso-L-proline Extraction Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of N-Nitroso-L-proline (NPRO) from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound (NPRO) from complex matrices?

A1: The most prevalent methods for NPRO extraction are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often preferred for complex matrices like food, urine, and environmental samples as it effectively reduces interferences.[1] LLE can also be employed, particularly for samples with high-fat content. The choice of method often depends on the matrix complexity, desired purity of the extract, and the subsequent analytical technique.

Q2: Why is the pH of the sample important during extraction?

A2: The pH of the sample is a critical factor influencing NPRO extraction efficiency. NPRO is a carboxylic acid, and its charge state is pH-dependent. Acidifying the sample (e.g., pH < 3) protonates the carboxylic acid group, making the molecule less polar and more amenable to extraction with organic solvents or retention on non-polar SPE sorbents. In vitro studies have shown that the nitrosation of proline to form NPRO is also highly dependent on acidic conditions.[1][2]

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, where co-extracted compounds interfere with the ionization and detection of the analyte, are a common challenge. To mitigate these effects, it is recommended to use an isotopically labeled internal standard, such as ¹³C₅-NPRO.[1][3] This standard is added to the sample before extraction and co-elutes with the analyte, allowing for accurate quantification by correcting for recovery losses and matrix-induced signal suppression or enhancement. Additionally, a thorough cleanup step, such as SPE, is crucial for removing interfering substances.[1][4]

Q4: What are the recommended analytical techniques for NPRO quantification?

A4: The most common and sensitive analytical methods for quantifying NPRO are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] GC-MS often requires derivatization to make NPRO volatile, while LC-MS/MS can directly analyze the compound. Isotope dilution mass spectrometry is a highly accurate quantification method.[1][3]

Q5: What are typical recovery rates for NPRO extraction?

A5: Recovery rates can vary significantly depending on the matrix, extraction method, and optimization of the protocol. For instance, a study on processed meats using liquid extraction reported recoveries between 70% and 114%.[5] Another method for determining proline and hydroxyproline (B1673980) reported recoveries of 97.3% and 96.3%, respectively.[6] Optimization of the extraction protocol is key to achieving high and reproducible recovery.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Low NPRO Recovery Incomplete Extraction: The solvent may not be efficiently extracting NPRO from the sample matrix. Suboptimal pH: The sample pH may not be acidic enough to ensure NPRO is in its non-ionized form. Analyte Degradation: NPRO may be degrading during sample processing. Inefficient Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb NPRO from the sorbent.Optimize Extraction Solvent: Test different organic solvents or solvent mixtures (e.g., dichloromethane (B109758), ethyl acetate). For SPE, ensure the sorbent is appropriate for the analyte's polarity. Adjust Sample pH: Acidify the sample to a pH below 3 using an appropriate acid (e.g., formic acid, hydrochloric acid) before extraction.[2] Control Temperature: Keep samples cool during processing to minimize thermal degradation.[4] Optimize Elution Solvent: Use a stronger elution solvent or a mixture of solvents. For reversed-phase SPE, methanol (B129727) or acetonitrile (B52724) are common choices. Ensure the elution volume is sufficient.[3][4]
High Variability in Results Inconsistent Sample Homogenization: Non-homogenous samples will lead to variable analyte concentrations in subsamples. Inconsistent pH Adjustment: Small variations in pH can significantly impact extraction efficiency. Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement in the mass spectrometer.Improve Homogenization: Ensure the sample is thoroughly homogenized before taking an aliquot for extraction.[4] Standardize pH Adjustment: Use a calibrated pH meter and add acid dropwise to ensure consistent pH across all samples. Use an Internal Standard: Incorporate an isotopically labeled internal standard (e.g., ¹³C₅-NPRO) at the beginning of the sample preparation to correct for variability.[1][3] Enhance Cleanup: Employ a more rigorous cleanup step, such as using a different SPE sorbent or performing a liquid-liquid extraction prior to SPE.[4]
Co-eluting Peaks/Interferences Insufficient Chromatographic Separation: The analytical column and mobile phase are not adequately separating NPRO from other matrix components. Inadequate Sample Cleanup: The extraction and cleanup steps are not effectively removing interfering compounds.Optimize Chromatography: Adjust the mobile phase gradient, change the column to one with a different selectivity (e.g., C18, HILIC), or modify the flow rate.[1] Improve Cleanup: Use a more selective SPE cartridge or perform a multi-step cleanup procedure. For example, a liquid-liquid extraction can be used to remove lipids before SPE.[4]

Data Presentation

Table 1: Comparison of NPRO Extraction Recovery Rates in Different Matrices

Matrix Extraction Method Analytical Technique Reported Recovery (%) Reference
Cooked HamLiquid Extraction (Dichloromethane)GC-CI/MS70 - 114[5]
UrineReversed-Phase SPE & Weak Anion Exchange SPEGC-MSNot specified, but method was reliable for quantification[3]
Smokeless TobaccoAqueous Extraction & Diatomaceous Earth CleanupHPLC-MS/MSMethod validated for eight N-nitrosoamino acids[7]
Protein HydrolysatesAcid Hydrolysis & Ether ExtractionNinhydrin Method97.3 (for proline)[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of NPRO from Urine

This protocol is based on the methodology described for the analysis of NPRO in human urine.[3]

  • Sample Preparation:

    • To 1 mL of urine, add an appropriate amount of ¹³C₅-NPRO internal standard.

    • Acidify the sample to pH < 3 with formic acid.

    • Centrifuge to pellet any precipitates.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading:

    • Load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar impurities.

    • Dry the cartridge under vacuum for 2 minutes.

  • Elution:

    • Elute the NPRO and internal standard with 6 mL of methanol containing 2.5% ammonium (B1175870) hydroxide.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of N-nitrosamines from Processed Meats

This protocol is adapted from a method for the determination of volatile N-nitrosamines in meat products and can be optimized for NPRO.[5]

  • Sample Homogenization:

    • Homogenize 10 g of the meat sample.

  • Extraction:

    • To the homogenized sample, add an appropriate amount of internal standard.

    • Add 20 mL of dichloromethane and shake vigorously for 15 minutes.

    • Centrifuge the mixture to separate the layers.

  • Cleanup:

    • Collect the dichloromethane (lower) layer.

    • Wash the extract with a phosphate (B84403) buffer solution (pH 7.0) to remove co-extracted acidic and basic compounds.

    • Separate the organic layer.

  • Drying and Concentration:

    • Dry the dichloromethane extract over anhydrous sodium sulfate.

    • Carefully concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen. Caution: Avoid complete dryness to prevent loss of volatile nitrosamines.

  • Analysis:

    • Analyze the extract by GC-MS or LC-MS/MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Complex Matrix (e.g., Food, Urine) homogenize Homogenization start->homogenize spike Spike with Internal Standard homogenize->spike acidify Acidification (pH < 3) spike->acidify spe Solid-Phase Extraction (SPE) acidify->spe Aqueous Sample lle Liquid-Liquid Extraction (LLE) acidify->lle Aqueous Sample cleanup Cleanup & Concentration spe->cleanup lle->cleanup analysis GC-MS or LC-MS/MS Analysis cleanup->analysis

Caption: General workflow for NPRO extraction and analysis.

troubleshooting_logic start Low NPRO Recovery? check_ph Is sample pH < 3? start->check_ph Yes check_solvent Is extraction/elution solvent optimal? check_ph->check_solvent Yes adjust_ph Adjust pH with acid check_ph->adjust_ph No check_is Using an internal standard? check_solvent->check_is Yes optimize_solvent Test alternative solvents/ optimize elution volume check_solvent->optimize_solvent No implement_is Incorporate isotopically labeled internal standard check_is->implement_is No review_cleanup Review and enhance cleanup procedure check_is->review_cleanup Yes adjust_ph->start optimize_solvent->start implement_is->start

Caption: Troubleshooting logic for low NPRO recovery.

References

Technical Support Center: N-Nitroso-L-proline Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitroso-L-proline derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: No Peak or Very Low Signal Intensity for Derivatized this compound

Question: I am not seeing a peak for my derivatized this compound, or the signal is extremely low. What are the possible causes and how can I troubleshoot this?

Answer: This is a common issue that can stem from several factors, from sample preparation to instrument settings. A systematic approach is key to identifying the root cause.

Troubleshooting Steps:

  • Verify Derivatization Reaction Success:

    • Incomplete Reaction: The derivatization may not have gone to completion. Key factors to check are reaction time, temperature, and reagent concentration. For instance, when using pentafluorobenzyl bromide (PFBBr), heating at 65°C for 3 hours is a documented condition.[1] For silylation reactions, it's recommended to use at least a 2:1 molar ratio of the silylating agent to active hydrogens.[2]

    • Reagent Quality: Ensure your derivatizing agents (e.g., PFBBr, silylating agents like BSTFA, or esterification reagents) are fresh and have been stored under the recommended conditions (e.g., anhydrous conditions for silylating agents) to prevent degradation.[3]

    • Presence of Water: Moisture can significantly hinder or even halt many derivatization reactions, especially silylation.[2][4] Ensure your sample is completely dry before adding the derivatization reagents. This can be achieved by evaporation under a stream of nitrogen.[1]

    • Sample Matrix Interference: Components in your sample matrix might interfere with the derivatization process.[5][6] Consider a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization.[1][5]

  • Check GC-MS System Performance:

    • Injector Issues: A plugged syringe or a malfunctioning autosampler can prevent the sample from being introduced into the system.[7][8] Manually inject a known standard to rule out autosampler issues.

    • Leaks: Leaks in the injector, column fittings, or septum can lead to a loss of sample and poor signal.[7] Regularly check for leaks using an electronic leak detector.

    • Detector Functionality: Ensure the detector is turned on and operating correctly. For MS detectors, check the tune report to confirm that voltages are within the acceptable range and there are no signs of a dirty ion source or air leaks.[9][10]

    • Column Integrity: A broken column will prevent the sample from reaching the detector.[7][8]

dot

No_Peak_Troubleshooting Start Symptom: No Peak or Low Signal CheckDeriv Verify Derivatization Reaction Start->CheckDeriv CheckGCMS Check GC-MS System Start->CheckGCMS DerivIncomplete Incomplete Reaction? (Time, Temp, Conc.) CheckDeriv->DerivIncomplete InjectorIssue Injector/Syringe Problem? CheckGCMS->InjectorIssue ReagentIssue Reagent Quality/ Storage Issue? DerivIncomplete->ReagentIssue No OptimizeDeriv Optimize Reaction Conditions DerivIncomplete->OptimizeDeriv Yes MoistureIssue Moisture Present? ReagentIssue->MoistureIssue No NewReagent Use Fresh Reagent ReagentIssue->NewReagent Yes MatrixEffect Matrix Interference? MoistureIssue->MatrixEffect No DrySample Thoroughly Dry Sample MoistureIssue->DrySample Yes CleanupSample Perform Sample Cleanup (SPE) MatrixEffect->CleanupSample Yes LeakIssue System Leak? InjectorIssue->LeakIssue No CheckInjector Inspect/Clean Injector & Syringe InjectorIssue->CheckInjector Yes DetectorIssue Detector Off/ Malfunctioning? LeakIssue->DetectorIssue No LeakCheck Perform Leak Check LeakIssue->LeakCheck Yes ColumnIssue Broken Column? DetectorIssue->ColumnIssue No CheckDetector Check Detector Status & Tune DetectorIssue->CheckDetector Yes InspectColumn Inspect/Replace Column ColumnIssue->InspectColumn Yes

Caption: Troubleshooting logic for no/low peak intensity.

Issue 2: Significant Peak Tailing

Question: My derivatized this compound peak is showing significant tailing. What could be causing this and how do I fix it?

Answer: Peak tailing is often indicative of active sites in your GC system or issues with the derivatization process itself.

Troubleshooting Steps:

  • Incomplete Derivatization: If the derivatization is incomplete, the unreacted polar functional groups of this compound can interact with active sites in the GC system, causing peak tailing.[11] Re-optimize your derivatization conditions (time, temperature, reagent ratio) to ensure the reaction goes to completion.[2][3]

  • Active Sites in the GC System:

    • Contaminated Inlet Liner: The glass liner in the injector is a common site for contamination from non-volatile sample components. This contamination can create active sites. Regularly replace the inlet liner and septum.[12][13]

    • Column Contamination/Degradation: The front end of the GC column can become contaminated or the stationary phase can degrade over time, exposing active silanol (B1196071) groups.[12][14] Trimming the first few centimeters of the column can often resolve this. If the problem persists, the column may need to be replaced.

    • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volume and lead to peak tailing.[12][14]

  • Column Overload: Injecting a sample that is too concentrated can overload the column and cause peak tailing. Try diluting your sample and re-injecting.[3][15]

dot

Peak_Tailing_Troubleshooting Start Symptom: Peak Tailing CheckDeriv Check Derivatization Completeness Start->CheckDeriv CheckSystem Inspect GC System for Active Sites Start->CheckSystem CheckOverload Check for Column Overload Start->CheckOverload DerivComplete Reaction Incomplete? CheckDeriv->DerivComplete LinerContam Contaminated Inlet Liner? CheckSystem->LinerContam SampleConc Sample Too Concentrated? CheckOverload->SampleConc OptimizeDeriv Re-optimize Derivatization (Time, Temp, Ratio) DerivComplete->OptimizeDeriv Yes ReplaceLiner Replace Inlet Liner and Septum LinerContam->ReplaceLiner Yes ColumnIssue Column Contamination or Degradation? LinerContam->ColumnIssue No TrimColumn Trim/Replace Column ColumnIssue->TrimColumn Yes InstallationIssue Improper Column Installation? ColumnIssue->InstallationIssue No ReinstallColumn Re-install Column Correctly InstallationIssue->ReinstallColumn Yes DiluteSample Dilute and Re-inject Sample SampleConc->DiluteSample Yes

Caption: Troubleshooting logic for peak tailing.

Issue 3: Presence of Ghost Peaks

Question: I am seeing unexpected "ghost" peaks in my chromatograms, even in blank runs. What is their origin and how can I eliminate them?

Answer: Ghost peaks are peaks that are not present in your sample and can originate from various sources of contamination within the GC system.

Troubleshooting Steps:

  • Contaminated Injector: The most common source of ghost peaks is a contaminated injector, particularly the septum and liner.[16][17][18]

    • Septum Bleed: Over time, the septum can degrade and release volatile compounds. Use high-quality septa appropriate for your inlet temperature and replace them regularly.[18]

    • Liner Contamination: Residue from previous injections can accumulate in the liner and elute in subsequent runs.[16][17] Establish a regular maintenance schedule for replacing the liner.

  • Carryover from Previous Injections: If you are analyzing samples with high concentrations of this compound, carryover can occur.

    • Syringe Contamination: Ensure the syringe is thoroughly washed between injections.

    • Inlet Contamination: As mentioned, residue in the inlet can cause carryover.[16]

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or from the gas lines can accumulate on the column at low temperatures and elute as the oven temperature increases.[19][20] Ensure high-purity carrier gas and use appropriate gas traps.

  • Solvent Contamination: The solvent used to dissolve your derivatized sample may be contaminated.[18] Run a blank injection of just the solvent to check for purity.

To help isolate the source of ghost peaks, you can perform a "condensation test." Let the GC sit at its initial temperature for an extended period (e.g., 30-60 minutes) without an injection, then start a run. If the ghost peaks are larger than in a normal run, the contamination is likely in the carrier gas or inlet.[18]

Quantitative Data Summary

The following table summarizes key quantitative parameters for common derivatization methods for this compound and related compounds.

Derivatization MethodReagent(s)Temperature (°C)TimeKey Considerations
PFBBr Derivatization Pentafluorobenzyl bromide (PFBBr), N,N-diisopropylethylamine (DIPEA)653 hoursEffective for creating stable derivatives for GC-MS analysis.[1]
Esterification (Methylation) Methanolic HCl (3N)10030 minutesThis step esterifies the carboxylic acid group.[11]
Acylation (following Esterification) Trifluoroacetic anhydride (B1165640) (TFAA) or Acetic anhydride6020 minutesThis step blocks the amino group, improving peak shape.[11]
Silylation e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)60 - 10015 - 60 minutesHighly effective but very sensitive to moisture.[2][3]

Experimental Protocols

Protocol 1: Derivatization of this compound with Pentafluorobenzyl Bromide (PFBBr)

This protocol is adapted from a method used for the analysis of this compound in urine.[1]

  • Sample Preparation: The sample containing this compound should be in a suitable solvent and dried completely under a stream of nitrogen in a glass vial.

  • Reagent Addition: To the dried sample, add 200 µL of a 0.25% N,N-diisopropylethylamine (DIPEA) solution and 200 µL of a 0.25% pentafluorobenzyl bromide (PFBBr) solution.

  • Reaction: Tightly cap the vial and heat at 65°C for 3 hours.

  • Drying: After the reaction, dry the derivatized sample under a stream of nitrogen at 65°C.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., isooctane) for GC-MS analysis.

Protocol 2: Two-Step Esterification and Acylation of Proline (adaptable for this compound)

This protocol is based on a method for the derivatization of proline and can be adapted for this compound.[11]

Step 1: Methylation (Esterification)

  • To 1 mg of your sample, add 1 mL of 3N methanolic HCl.

  • Cap the vial and heat at 100°C for 30 minutes.

  • Allow the mixture to cool and then dry completely. Gentle heating or a stream of nitrogen can be used if necessary.

Step 2: Acetylation

  • Dissolve the dried residue from Step 1 in 1 mL of methylene (B1212753) chloride.

  • Add 100 µL of trifluoroacetic anhydride (TFAA) or acetic anhydride.

  • Cap the vial and heat at 60°C for 20 minutes.

  • Cool the sample and carefully remove the cap.

  • Evaporate the remaining liquid under a gentle stream of nitrogen at room temperature.

  • Reconstitute the final residue in a suitable solvent (e.g., methylene chloride) for GC-MS analysis.

Visualizations

dot

Experimental_Workflow SamplePrep Sample Preparation (Extraction/Cleanup) Drying Drying of Sample SamplePrep->Drying Derivatization Derivatization (e.g., PFBBr or Silylation) Drying->Derivatization PostDerivDrying Post-Derivatization Drying Derivatization->PostDerivDrying Reconstitution Reconstitution in Solvent PostDerivDrying->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS DataAnalysis Data Analysis GCMS->DataAnalysis

Caption: General experimental workflow for GC-MS analysis.

References

Technical Support Center: Preventing Artifactual Formation of N-Nitroso-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the prevention of artifactual N-Nitroso-L-proline (NPRO) formation during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the risk of artificially generating NPRO in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is artifactual this compound (NPRO) formation?

A1: Artifactual NPRO formation refers to the unintended chemical creation of this compound during sample collection, storage, or analysis. This occurs when the amino acid L-proline, which is a secondary amine, reacts with nitrosating agents present in the sample or introduced during the experimental procedure.[1] This can lead to falsely elevated levels of NPRO, compromising the accuracy of the results.

Q2: What are the primary causes of artifactual NPRO formation?

A2: The primary cause is the reaction between L-proline and nitrosating agents. These nitrosating agents are typically derived from nitrite (B80452) sources (e.g., sodium nitrite) under acidic conditions.[1][2] Key contributing factors include:

  • Presence of Nitrite: Nitrites can be present as contaminants in reagents, excipients, or may be endogenous to the sample.[3]

  • Acidic pH: An acidic environment promotes the conversion of nitrites into more potent nitrosating agents like nitrous acid (HNO₂).[2]

  • Elevated Temperature: Higher temperatures can accelerate the rate of the nitrosation reaction.

  • Sample Matrix: The complexity of the sample matrix can influence the reaction, and certain components may catalyze the formation of NPRO.[4]

Q3: How can I prevent artifactual NPRO formation during my sample preparation?

A3: Several strategies can be employed to prevent artifactual NPRO formation:

  • Use of Inhibitors (Nitrite Scavengers): The most effective method is the addition of inhibitors that compete with L-proline for nitrosating agents. Ascorbic acid (Vitamin C) and sulfamic acid are commonly used for this purpose.[4][5]

  • pH Control: Maintaining a neutral or basic pH can significantly reduce the rate of nitrosation.[6]

  • Temperature Control: Whenever possible, perform sample preparation steps at low temperatures (e.g., on ice) to slow down the reaction kinetics.

  • High-Purity Reagents: Use high-purity solvents and reagents to minimize nitrite contamination.

  • Prompt Analysis: Analyze samples as quickly as possible after collection and preparation to reduce the time available for the reaction to occur.

Q4: What are the recommended inhibitors and at what concentration should they be used?

A4: Ascorbic acid and sulfamic acid are the most recommended inhibitors.

  • Ascorbic Acid (Vitamin C): It is a highly effective and non-toxic inhibitor.[7] A molar ratio of ascorbic acid to nitrite of 2:1 is generally sufficient to inhibit NPRO formation in vitro.[5] However, in practice, a higher concentration is often used to ensure complete scavenging of nitrites.

  • Sulfamic Acid: This is another potent nitrite scavenger that rapidly reduces nitrite to nitrogen gas at low pH.[8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly high NPRO levels in control samples. Artifactual formation of NPRO during sample preparation.1. Add a nitrite scavenger such as ascorbic acid or sulfamic acid to your sample preparation workflow. 2. Ensure all solutions are prepared with high-purity water and reagents to avoid nitrite contamination. 3. Control the pH of your samples; maintain a neutral or slightly basic pH if compatible with your analytical method. 4. Perform sample preparation at a reduced temperature (e.g., on ice).
Poor reproducibility of NPRO measurements. Inconsistent artifactual formation across samples.1. Standardize your sample preparation protocol, including the timing of reagent addition and incubation periods. 2. Ensure consistent and thorough mixing of inhibitors within the sample matrix. 3. Use an internal standard, such as an isotopically labeled NPRO, to account for variability in both extraction efficiency and potential artifactual formation.[10]
Matrix effects interfering with NPRO quantification. Co-eluting substances from the sample matrix are suppressing or enhancing the ionization of NPRO in the mass spectrometer.[11][12]1. Optimize your chromatographic method to improve the separation of NPRO from interfering matrix components. 2. Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix interferences.[13] 3. Perform a matrix effect study by comparing the analyte response in a neat solution versus a post-extraction spiked blank matrix sample.[12]
Low recovery of NPRO. Degradation of NPRO during sample preparation or inefficient extraction.1. Avoid prolonged exposure of samples to high temperatures or strong light, as nitrosamines can be susceptible to degradation.[4] 2. Optimize your extraction solvent and procedure to ensure efficient recovery of NPRO from the sample matrix. 3. Use an internal standard to normalize for recovery losses.

Quantitative Data on Inhibition of NPRO Formation

The following table summarizes the effectiveness of ascorbic acid in inhibiting NPRO formation based on in vivo studies.

Inhibitor Dosage Experimental Conditions Inhibition of NPRO Formation Reference
Ascorbic Acid120 mgAdministered with a meal to subjects ingesting 400 mg nitrate (B79036) and 500 mg L-proline.28%[14]
Ascorbic Acid240 mgAdministered with a meal to subjects ingesting 400 mg nitrate and 500 mg L-proline.62%[14]
Ascorbic Acid480 mgAdministered with a meal to subjects ingesting 400 mg nitrate and 500 mg L-proline.60%[14]
Ascorbic Acid0.05 mmolAdministered to subjects on a controlled diet with nitrate and proline intake.Reduced NPRO excretion by 6 nmol/day.[15]
Ascorbic Acid5.68 mmolAdministered to subjects on a controlled diet with nitrate and proline intake.Did not completely return NPRO excretion to baseline levels.[15]

Experimental Protocols

Protocol 1: Sample Preparation using Ascorbic Acid as an Inhibitor

This protocol is a general guideline for incorporating ascorbic acid into a sample preparation workflow to prevent artifactual NPRO formation.

Materials:

  • Sample containing L-proline

  • Ascorbic acid solution (e.g., 10 mg/mL in high-purity water, freshly prepared)

  • High-purity water and solvents

  • Internal standard solution (optional, e.g., ¹³C₅-¹⁵N₂-NPRO)

  • Vortex mixer

  • Centrifuge

  • Analytical column and instrument (e.g., LC-MS/MS)

Procedure:

  • Sample Collection: Collect the sample and keep it on ice to minimize any potential nitrosation.

  • Addition of Inhibitor: Immediately after collection, add the freshly prepared ascorbic acid solution to the sample. A final concentration of 0.1-1% (w/v) ascorbic acid is often effective. The optimal concentration may need to be determined empirically.

  • Internal Standard Spiking (Optional): If using an internal standard, spike it into the sample at this stage.

  • Homogenization: Vortex the sample thoroughly to ensure complete mixing of the ascorbic acid and internal standard.

  • Extraction: Proceed with your established extraction protocol (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction).

  • Centrifugation: Centrifuge the sample to pellet any precipitates.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS or another appropriate technique.

Protocol 2: Sample Preparation using Sulfamic Acid as an Inhibitor

This protocol is suitable for samples where acidification is part of the procedure, followed by neutralization.

Materials:

  • Sample containing L-proline

  • Sulfamic acid solution (e.g., 1 M in high-purity water)

  • Base for neutralization (e.g., NaOH or KOH solution)

  • pH meter or pH strips

  • High-purity water and solvents

  • Internal standard solution (optional)

  • Vortex mixer

  • Centrifuge

  • Analytical column and instrument

Procedure:

  • Sample Collection: Collect the sample and keep it on ice.

  • Acidification and Inhibition: Add the sulfamic acid solution to the sample to achieve a pH of approximately 1.7.[8][9] This will rapidly convert any residual nitrite to nitrogen gas.

  • Incubation: Allow the sample to incubate for a few minutes to ensure complete reaction.

  • Neutralization: Carefully add the base solution to neutralize the sample to a pH suitable for your subsequent analytical method. Monitor the pH closely.

  • Internal Standard Spiking (Optional): Spike the internal standard into the neutralized sample.

  • Extraction: Proceed with your extraction protocol.

  • Centrifugation: Centrifuge the sample to remove any precipitates.

  • Analysis: Transfer the supernatant for analysis.

Visualizations

Artifactual_NPRO_Formation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_products Products Proline L-Proline (Secondary Amine) NPRO This compound (Artifact) Proline->NPRO Nitrite Nitrite (NO₂⁻) (from contaminants) Nitrosating_Agent Nitrosating Agent (e.g., N₂O₃) Nitrite->Nitrosating_Agent H⁺ Acidic_pH Acidic pH Nitrosating_Agent->NPRO

Caption: Pathway of artifactual this compound formation.

Prevention_Workflow Start Sample Collection Add_Inhibitor Add Inhibitor (e.g., Ascorbic Acid) Start->Add_Inhibitor Homogenize Homogenize Sample Add_Inhibitor->Homogenize Extraction Extraction Procedure (e.g., LLE, SPE) Homogenize->Extraction Analysis Instrumental Analysis (e.g., LC-MS/MS) Extraction->Analysis Troubleshoot High NPRO Levels? Analysis->Troubleshoot Optimize Optimize Protocol: - Increase Inhibitor Conc. - Adjust pH - Lower Temperature Troubleshoot->Optimize Yes Optimize->Start Re-evaluate Sample Prep

Caption: Experimental workflow for preventing artifactual NPRO formation.

References

Technical Support Center: Stability of N-Nitroso-L-proline Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N-Nitroso-L-proline (NPRO) analytical standards for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for neat this compound analytical standards?

A1: For long-term stability, neat this compound should be stored in a freezer at temperatures of -20°C.[1][2] Some suppliers also recommend storage in a refrigerator between 2-8°C, often in an amber vial and under an inert atmosphere to protect against light and oxidation.[3][4]

Q2: How should I prepare and store stock and working solutions of this compound?

A2: Stock solutions are typically prepared by dissolving the NPRO reference standard in a high-purity solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water. It is crucial to use volumetric flasks for accurate concentrations. Store stock solutions in amber glass vials at refrigerated (2-8°C) or frozen (-20°C) conditions to minimize degradation. Working solutions should ideally be prepared fresh daily from the stock solution. If stored, they should be kept under the same protected and refrigerated conditions.

Q3: What are the main factors that can cause the degradation of this compound standards?

A3: The primary factors affecting the stability of NPRO are exposure to light, elevated temperatures, and non-neutral pH conditions, particularly acidic environments. Nitrosamines, as a class of compounds, are known to be susceptible to photolytic degradation.[1] Acidic conditions can lead to denitrosation, which is the cleavage of the nitroso group.

Q4: What are the likely degradation products of this compound?

A4: The most probable degradation pathway for this compound is denitrosation, which involves the cleavage of the N-N bond. This would result in the formation of L-proline and a nitrosating species. Under photolytic or strong oxidative conditions, further degradation of the proline ring could occur, though this is less characterized for NPRO specifically.

Q5: How can I be sure my analytical method is suitable for stability testing of this compound?

A5: A suitable analytical method for stability testing is called a "stability-indicating method." Such a method must be able to accurately quantify the intact this compound without interference from any of its degradation products, impurities, or other components in the sample matrix.[1][5][6] This is typically achieved using chromatographic techniques like HPLC or LC-MS/MS, where the degradation products are separated from the main NPRO peak. The method must be validated according to ICH guidelines (e.g., Q2(R1)).[7]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Decreasing peak area for NPRO standard over a sequence of injections 1. Instability in Autosampler: The standard solution may be degrading at the temperature of the autosampler. 2. Photodegradation: Exposure to light in the laboratory or autosampler.1. If possible, use a cooled autosampler (e.g., set to 4-10°C). 2. Prepare fresh standards and limit the run time of your sequence. 3. Use amber or light-blocking autosampler vials.
Appearance of unknown peaks in the chromatogram of an aged standard 1. Degradation: The new peaks are likely degradation products of NPRO. 2. Contamination: Contamination of the solvent or glassware.1. Confirm the identity of the new peaks using mass spectrometry (MS) if available. The primary degradation product is likely L-proline. 2. Prepare a fresh standard solution using clean glassware and high-purity solvents to rule out contamination.
Poor recovery of NPRO from a spiked sample matrix 1. Matrix-induced instability: The pH or components of the sample matrix may be causing NPRO to degrade. 2. Adsorption: NPRO may be adsorbing to the surface of sample containers or labware.1. Evaluate the stability of NPRO in the specific sample matrix by performing matrix-matched stability experiments. Adjust the pH of the sample extract to be near neutral if possible. 2. Use silanized glass vials or polypropylene (B1209903) containers to minimize adsorption.
Inconsistent or non-reproducible results between analyses 1. Standard Instability: Degradation of stock or working standard solutions between analytical runs. 2. Inconsistent Sample Preparation: Variations in sample handling, such as exposure to light or temperature.1. Always prepare fresh working standards for each analysis. Periodically check the stability of the stock solution against a newly prepared standard. 2. Standardize all sample preparation steps, including time, temperature, and light exposure.

Data Presentation

The following tables present hypothetical data from a forced degradation study on an this compound analytical standard. This data is for illustrative purposes to demonstrate how to structure and present stability data. Actual results will vary based on experimental conditions.

Table 1: Stability of this compound Solution (10 µg/mL in Methanol) under Different Storage Conditions

Storage ConditionTime Point% Initial Concentration Remaining (Hypothetical)Appearance of Degradation Products
-20°C (in amber vial) 1 month99.8%None Detected
3 months99.5%None Detected
6 months99.1%None Detected
2-8°C (in amber vial) 1 month98.5%Minor peak observed
3 months95.2%Peak size increased
6 months90.8%Significant degradation
Room Temperature (in amber vial) 24 hours97.0%Minor peak observed
7 days85.3%Multiple degradation peaks
Room Temperature (in clear vial) 8 hours90.1%Significant degradation

Table 2: Forced Degradation of this compound (10 µg/mL in Aqueous Solution)

Stress ConditionDuration% Degradation (Hypothetical)Major Degradation Product(s)
Acidic (0.1 M HCl) 24 hours25.4%L-proline
Basic (0.1 M NaOH) 24 hours8.2%L-proline and others
Oxidative (3% H₂O₂) 24 hours15.7%Multiple uncharacterized peaks
Thermal (60°C) 48 hours12.5%L-proline
Photolytic (ICH Q1B) 1.2 million lux hours35.8%L-proline and photoproducts

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standards

Objective: To prepare accurate and stable stock and working standard solutions.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade or higher)

  • Acetonitrile (HPLC grade or higher)

  • Deionized water

  • Class A volumetric flasks (e.g., 10 mL, 50 mL)

  • Calibrated analytical balance

  • Amber glass vials with screw caps

Procedure:

  • Stock Solution (e.g., 100 µg/mL):

    • Allow the NPRO reference standard container to equilibrate to room temperature before opening.

    • Accurately weigh approximately 10 mg of the NPRO standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in methanol and bring it to volume. Mix thoroughly.

    • Transfer the stock solution to an amber glass vial and store it at -20°C.

  • Working Standard Solutions (e.g., 0.1 - 10 µg/mL):

    • Prepare working standards by diluting the stock solution with a suitable solvent (e.g., a mixture of acetonitrile and water, similar to the mobile phase).

    • It is recommended to prepare working standards fresh for each analytical run.

Protocol 2: Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

Procedure:

  • Prepare a solution of NPRO at a known concentration (e.g., 10 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the NPRO solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep at room temperature.

  • Base Hydrolysis: Mix the NPRO solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix the NPRO solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Place a vial of the NPRO solution in an oven set to 60°C.

  • Photolytic Degradation: Expose a solution of NPRO in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept at the same temperature.[8][9][10]

  • Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), take an aliquot of each stressed sample, neutralize if necessary, and analyze using a validated stability-indicating HPLC or LC-MS/MS method.

Visualizations

G cluster_prep Standard Preparation Workflow weigh Accurately weigh NPRO standard dissolve Dissolve in solvent (e.g., Methanol) weigh->dissolve stock Prepare Stock Solution (e.g., 100 µg/mL) dissolve->stock store_stock Store at -20°C in amber vial stock->store_stock dilute Dilute stock solution stock->dilute working Prepare Working Standards dilute->working analyze Analyze promptly working->analyze

Caption: Workflow for the preparation of this compound analytical standards.

G cluster_degradation Potential Degradation Pathways NPRO This compound (NPRO) proline L-proline NPRO->proline Denitrosation (Acid, Heat) nitroso Nitrosating Species (e.g., HNO2) NPRO->nitroso Denitrosation (Acid, Heat) photoproducts Photodegradation Products NPRO->photoproducts Photolysis (UV/Vis Light) oxidation_products Oxidation Products NPRO->oxidation_products Oxidation (e.g., H2O2)

Caption: Potential degradation pathways for this compound.

G cluster_troubleshooting Troubleshooting Logic for Decreasing Peak Area start Issue: Decreasing NPRO Peak Area check_temp Is autosampler cooled? start->check_temp check_light Are vials light-protected? check_temp->check_light Yes sol_cool Action: Use cooled autosampler (4-10°C) check_temp->sol_cool No check_freshness How old are the working standards? check_light->check_freshness Yes sol_light Action: Use amber vials check_light->sol_light No sol_fresh Action: Prepare fresh standards daily check_freshness->sol_fresh > 1 day

Caption: Troubleshooting logic for unstable NPRO standard in an analytical sequence.

References

Technical Support Center: Analysis of N-Nitroso-L-proline by Electrospray Ionization (ESI) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to ion suppression during the electrospray ionization mass spectrometry (ESI-MS) analysis of N-Nitroso-L-proline.

Troubleshooting Guides

Issue 1: Weak or No Signal for this compound

Question: I am not seeing a signal, or the signal for this compound is much weaker than expected. What are the possible causes and solutions?

Answer:

A weak or absent signal for this compound is a common problem in ESI-MS and is often attributable to ion suppression. Ion suppression is the reduction of the ionization efficiency of an analyte of interest due to the presence of co-eluting compounds from the sample matrix.[1] Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Confirm Instrument Performance

  • Action: Infuse a standard solution of this compound directly into the mass spectrometer.

  • Expected Outcome: A strong and stable signal.

  • Troubleshooting: If the signal is weak or unstable, there may be an issue with the instrument settings (e.g., capillary voltage, gas flow rates, temperature) or the cleanliness of the ion source. Consult your instrument manual for optimization and cleaning procedures.

Step 2: Evaluate Matrix Effects

  • Action: Perform a post-extraction spike experiment.[2]

    • Prepare a blank matrix sample (a sample of the same type as your study samples but without this compound).

    • Extract the blank matrix.

    • Spike a known concentration of this compound standard into the extracted blank matrix.

    • Analyze the spiked extract and compare the signal intensity to a standard of the same concentration prepared in a clean solvent (e.g., mobile phase).

  • Interpretation: A significantly lower signal in the matrix extract compared to the clean solvent standard confirms the presence of ion suppression.

Step 3: Mitigate Ion Suppression

Based on the confirmation of ion suppression, consider the following strategies:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3] This is a simple first step, but may not be feasible if the concentration of this compound is already low.

  • Improve Sample Preparation: More rigorous sample cleanup is often the most effective way to remove matrix interferences.

    • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to simpler methods like protein precipitation.[1][4][5]

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in removing interfering substances.[1][4]

  • Optimize Chromatography: Improving the chromatographic separation of this compound from matrix components can prevent co-elution and, therefore, ion suppression.

    • Action: Modify the gradient, change the mobile phase composition, or try a different column chemistry.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for ion suppression.[6][7][8][9] Since the SIL-IS has virtually identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification. For this compound, a ¹³C- or ¹⁵N-labeled version would be ideal.[6][10]

Issue 2: Poor Reproducibility and Accuracy

Question: My results for this compound analysis are not reproducible, and the accuracy is poor. Could this be related to ion suppression?

Answer:

Yes, poor reproducibility and accuracy are classic symptoms of variable ion suppression. The composition of the matrix can vary from sample to sample, leading to different degrees of ion suppression and, consequently, inconsistent results.

Troubleshooting Steps:

  • Assess Matrix Variability: Analyze multiple independent blank matrix samples using a post-column infusion of this compound standard. A consistent drop in the signal at the same retention time across all blanks indicates a consistent matrix effect. Variable signal suppression suggests significant matrix variability between your samples.

  • Implement Robust Sample Preparation: A consistent and effective sample cleanup method is crucial for achieving reproducible results. SPE is often more reproducible than LLE.[10]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in ion suppression.[6][8][9] The ratio of the analyte to the SIL-IS should remain constant even if the absolute signal intensities fluctuate due to matrix effects.

  • Matrix-Matched Calibration: If a SIL-IS is not available, creating your calibration curve in an extracted blank matrix can help to compensate for consistent matrix effects. However, this approach does not account for variability between different sample lots.[7]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in the context of ESI-MS analysis of this compound?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample reduce the ionization efficiency of this compound in the electrospray source.[1] This leads to a lower signal intensity for your analyte, which can negatively impact sensitivity, accuracy, and precision.

Q2: What are common sources of ion suppression for this compound in different matrices?

A2: The sources of ion suppression are matrix-dependent. Common interfering compounds include:

  • Food and Beverage Matrices: Sugars, salts, proteins, fats, and pigments.

  • Biological Fluids (e.g., urine, plasma): Salts, urea, phospholipids, and proteins.[2]

  • Pharmaceutical Formulations: Excipients, active pharmaceutical ingredients (APIs), and degradation products.[11]

Q3: How can I quantitatively assess the degree of ion suppression?

A3: The matrix factor (MF) is a quantitative measure of ion suppression or enhancement.[2] It is calculated as follows:

MF = (Peak Area of Analyte in Spiked Extract) / (Peak Area of Analyte in Clean Solvent)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

Q4: Is Solid-Phase Extraction (SPE) always better than Liquid-Liquid Extraction (LLE) for reducing ion suppression?

A4: SPE often provides cleaner extracts and higher, more reproducible recoveries than LLE, leading to reduced ion suppression.[4][5][10] However, the choice of method depends on the specific matrix and the physicochemical properties of this compound. Method development and validation are necessary to determine the optimal approach for your specific application.

Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A5: A SIL-IS is highly recommended for all quantitative analyses of this compound in complex matrices.[6][8][9] It is the most effective way to compensate for variability in sample preparation, chromatographic performance, and ion suppression, thereby ensuring the highest accuracy and precision.

Quantitative Data Summary

The following tables summarize the expected performance of different sample preparation techniques for the analysis of nitrosamines. While specific data for this compound is limited, the data for other nitrosamines in various matrices provides a good indication of the expected outcomes.

Table 1: Comparison of Recovery and Matrix Effects for Different Sample Preparation Techniques for a Panel of Drugs in Plasma

Sample Preparation TechniqueAverage Recovery (%)Average Matrix Effect (%)
Solid-Phase Extraction (SPE)98 ± 86
Supported Liquid Extraction (SLE)89 ± 726
Liquid-Liquid Extraction (LLE)70 ± 1016

Data adapted from a study on a diverse panel of 22 drugs, demonstrating the general superiority of SPE in terms of recovery and minimizing matrix effects.[12]

Table 2: Recovery of Nitrosamines from a Drug Product Using a Spiking Experiment

NitrosamineSpiked Concentration (ng/mL)Average Recovery (%)%RSD (n=6)
N-Nitrosodimethylamine5.095.22.1
N-Nitrosodiethylamine5.098.71.8
N-Nitroso-di-n-propylamine5.0101.52.5
N-Nitrosopiperidine5.099.81.9

Illustrative data from a study on various nitrosamines, showcasing typical recovery and precision that can be achieved with an optimized LC-MS/MS method.[13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from an Aqueous Matrix (e.g., Beverage, Urine)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To a 10 mL aliquot of the liquid sample, add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₅-N-Nitroso-L-proline).

    • Acidify the sample to pH 1-2 with formic acid or hydrochloric acid.

    • Centrifuge the sample at 4000 rpm for 10 minutes to remove any particulates.

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

    • Condition the cartridge sequentially with 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound with 5 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Sample Collection pretreatment Pre-treatment (Spiking IS, Acidification) start->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lcms LC-MS/MS System evaporation->lcms data Data Acquisition lcms->data quantification Quantification data->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_flowchart start Weak or No Signal check_instrument Confirm Instrument Performance (Direct Infusion) start->check_instrument instrument_ok Instrument OK check_instrument->instrument_ok Signal Strong instrument_issue Troubleshoot Instrument check_instrument->instrument_issue Signal Weak evaluate_matrix Evaluate Matrix Effects (Post-Extraction Spike) instrument_ok->evaluate_matrix no_suppression No Significant Suppression evaluate_matrix->no_suppression Signal Unchanged suppression_confirmed Ion Suppression Confirmed evaluate_matrix->suppression_confirmed Signal Reduced mitigation Implement Mitigation Strategies: - Improve Sample Prep (SPE/LLE) - Optimize Chromatography - Use SIL-IS suppression_confirmed->mitigation

Caption: Troubleshooting flowchart for weak this compound signal.

References

reducing background noise in GC-TEA analysis of N-Nitroso-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC-TEA Analysis of N-Nitroso-L-proline

Welcome to the technical support center for the gas chromatography-thermal energy analyzer (GC-TEA) analysis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and reduce background noise.

Frequently Asked Questions (FAQs)

Q1: What is the principle of GC-TEA for this compound analysis?

A1: Gas chromatography-thermal energy analysis (GC-TEA) is a highly selective and sensitive technique for the detection of N-nitroso compounds. The process involves:

  • Separation: The derivatized, volatile form of this compound is separated from other components in the sample matrix by the gas chromatograph (GC).

  • Pyrolysis: The separated compounds then enter a high-temperature pyrolysis furnace (typically around 500°C). This thermal energy specifically cleaves the relatively weak N-NO bond in nitrosamines, releasing a nitric oxide (NO) radical.[1][2]

  • Detection: The NO radical travels to a reaction chamber where it is reacted with ozone (O₃) to form electronically excited nitrogen dioxide (NO₂*).

  • Chemiluminescence: As the excited nitrogen dioxide decays to its ground state, it emits light (chemiluminescence) in the near-infrared region. This light is detected by a photomultiplier tube, and the resulting signal is proportional to the amount of the N-nitroso compound present.[1]

The high specificity of the TEA detector for the nitroso functional group significantly reduces interference from other nitrogen-containing compounds, making it an ideal choice for trace-level analysis of nitrosamines.[1][3]

Q2: Why is derivatization necessary for the GC analysis of this compound?

A2: this compound is a non-volatile amino acid derivative. Gas chromatography requires analytes to be volatile and thermally stable. Derivatization converts the non-volatile this compound into a more volatile and thermally stable compound suitable for GC analysis. This is typically achieved by esterifying the carboxylic acid group.[4] A common derivatization agent is pentafluorobenzyl bromide (PFBBr).[5]

Q3: What are the common sources of background noise in GC-TEA analysis?

A3: High background noise in GC-TEA analysis can originate from several sources:

  • Contaminated Carrier Gas: Impurities in the helium or nitrogen carrier gas can contribute to a noisy baseline.[6]

  • Column Bleed: Degradation of the GC column's stationary phase at high temperatures releases compounds that can be detected.[6]

  • Injector Contamination: Residues from previous injections in the injector liner or septum can slowly bleed into the system.[7][8]

  • Sample Matrix Effects: Complex sample matrices can introduce interfering compounds that may not be fully separated from the analyte of interest.

  • Leaks: Small leaks in the system, particularly at the injector or column fittings, can allow atmospheric nitrogen and oxygen into the system, increasing noise.[8][9]

  • Detector Contamination: Over time, the detector can become contaminated, leading to an elevated background signal.[7][9]

Troubleshooting Guides

Issue 1: High Baseline Noise

Symptoms: The baseline on the chromatogram is noisy, making it difficult to integrate small peaks and leading to a poor signal-to-noise ratio.

Possible Causes and Solutions:

CauseSolution
Contaminated Carrier Gas Ensure the use of high-purity carrier gas. Install or replace gas purifiers and traps for oxygen, moisture, and hydrocarbons.[6][8]
GC Column Bleed Condition the column according to the manufacturer's instructions. If bleed remains high, it may be necessary to replace the column.[6] Ensure the oven temperature does not exceed the column's maximum operating temperature.
Injector Contamination Clean or replace the injector liner and septum.[7][8] Use a solvent flush technique for manual injections to minimize residue.[6]
Detector Issues Allow the detector to fully stabilize, which may take up to 24 hours.[8] If the noise persists, the detector may need to be cleaned according to the manufacturer's protocol.[7][9]
System Leaks Perform a leak check of the entire system, paying close attention to the injector, column fittings, and gas lines. Tighten or replace any leaking fittings.[8][9]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms: The chromatographic peak for derivatized this compound is asymmetrical, either tailing or fronting.

Possible Causes and Solutions:

CauseSolution
Active Sites in the System Incomplete derivatization can leave active sites on the molecule that interact with active sites in the injector liner or column. Ensure the derivatization protocol is followed precisely. Consider using a deactivated inlet liner.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Improper Column Installation If the column is not cut flat or is installed at the incorrect depth in the injector or detector, poor peak shape can result. Reinstall the column according to the instrument manual.[7]
Incompatible Solvent The sample solvent may not be compatible with the stationary phase, leading to poor peak focusing. Ensure the solvent is appropriate for the column and injection technique.

Experimental Protocols

Protocol 1: Derivatization of this compound with PFBBr

This protocol is based on methods described for the derivatization of N-nitrosoproline for GC analysis.[5]

Materials:

  • Dried sample extract containing this compound

  • N,N-diisopropylethylamine (DIPEA) solution (0.25%)

  • Pentafluorobenzyl bromide (PFBBr) solution (0.25%)

  • Isooctane (B107328)

  • Nitrogen gas supply

  • Heating block

Procedure:

  • Ensure the sample extract is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen at an elevated temperature (e.g., 65°C).[5]

  • To the dried sample, add 200 µL of 0.25% DIPEA solution and 200 µL of 0.25% PFBBr solution.[5]

  • Cap the vial tightly and heat at 65°C for 3 hours in a heating block.[5]

  • After heating, cool the vial and dry the derivatized sample under a stream of nitrogen at 65°C.[5]

  • Reconstitute the dried derivative in a suitable volume of isooctane (e.g., 200 µL) for GC-TEA analysis.[5]

Visualizations

G cluster_start Start cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Actions cluster_evaluation Evaluation cluster_end Resolution start High Background Noise in GC-TEA Analysis check_gas Check Carrier Gas Purity and Purifiers start->check_gas check_column Inspect GC Column (Age, Bleed Profile) start->check_column check_system Perform System Leak Check start->check_system action_injector Clean/Replace Injector Liner and Septum start->action_injector action_detector Clean Detector start->action_detector action_gas Replace Gas Cylinder or Purifiers check_gas->action_gas action_column Condition or Replace Column check_column->action_column action_leak Tighten Fittings, Replace Ferrules check_system->action_leak evaluate Re-evaluate Baseline Noise action_gas->evaluate action_column->evaluate action_leak->evaluate action_injector->evaluate action_detector->evaluate end_ok Noise Reduced: Proceed with Analysis evaluate->end_ok OK end_nok Noise Persists: Consult Instrument Specialist evaluate->end_nok Not OK G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product npro This compound (Non-volatile) conditions DIPEA (Base) 65°C, 3 hours npro->conditions pfbbr Pentafluorobenzyl Bromide (PFBBr) pfbbr->conditions product This compound Pentafluorobenzyl Ester (Volatile) conditions->product

References

selection of appropriate internal standards for N-Nitroso-L-proline analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the selection and use of internal standards for the quantitative analysis of N-Nitroso-L-proline (NPRO).

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard essential for NPRO analysis?

An internal standard (IS) is crucial for accurate and reliable quantification of NPRO. It is a compound of a known concentration added to a sample before analysis. The IS helps to correct for variability and potential errors that can occur during sample preparation, extraction, and the analytical run itself. By comparing the analyte signal to the IS signal, researchers can account for sample losses and variations in instrument response, ensuring results reflect true biological or chemical differences rather than technical errors.[1]

Q2: What are the most common types of internal standards for NPRO analysis?

The most effective internal standards for NPRO analysis are stable isotope-labeled (SIL) versions of the analyte. These standards are chemically and structurally almost identical to NPRO, meaning they behave similarly during sample preparation and analysis, but their different mass allows them to be distinguished by mass spectrometry.[2][3]

Commonly used SIL standards for NPRO include:

  • Deuterated this compound (e.g., NPRO-d3): Hydrogen atoms are replaced with deuterium (B1214612).[4]

  • ¹³C-labeled this compound (e.g., ¹³C₅-NPRO): Carbon atoms are replaced with the ¹³C isotope.[5][6]

  • ¹⁵N-labeled this compound: Nitrogen atoms in the nitroso group can be replaced with the ¹⁵N isotope.[7]

In some cases, a structurally similar compound, like N-nitrosopipecolic acid (NPIC), has also been used.[5]

Q3: Which analytical techniques are typically used for NPRO analysis with an internal standard?

The most common methods are hyphenated chromatography-mass spectrometry techniques which can differentiate between the analyte and the isotope-labeled internal standard:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available method for NPRO quantification.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it suitable for analyzing complex matrices.[8][9]

  • Gas Chromatography-Thermal Energy Analysis (GC-TEA): Highly selective for nitroso-containing compounds, but less common and not as widely available.[5]

Troubleshooting Guide

Issue 1: Poor Recovery of the Internal Standard

  • Possible Cause: Suboptimal extraction procedure. The chosen solvent or pH may not be suitable for efficiently extracting both NPRO and the internal standard from the sample matrix.

  • Solution: Review and optimize the sample extraction protocol. Ensure the extraction solvent is appropriate for the polarity of NPRO. Adjusting the pH of the sample can also improve extraction efficiency. Test different solid-phase extraction (SPE) cartridges if applicable.

Issue 2: Deuterium-Hydrogen Exchange with Deuterated Standards

  • Possible Cause: The deuterium atoms on the internal standard may be susceptible to exchange with hydrogen atoms from the sample or solvent, particularly if they are attached to a heteroatom (like oxygen or nitrogen) and exposed to acidic or basic conditions.[7]

  • Solution: Whenever possible, select a deuterated internal standard where the deuterium atoms are attached to carbon atoms, as these are much less likely to undergo exchange.[7] If you must use a standard with deuterium on a heteroatom, carefully control the pH and temperature throughout the sample preparation process to minimize exchange.

Issue 3: High Variability in Analyte/Internal Standard Ratio

  • Possible Cause 1: Inconsistent addition of the internal standard. Pipetting errors when adding the IS to each sample will lead to significant quantitative errors.

  • Solution 1: Use calibrated micropipettes and ensure a consistent, validated procedure for adding the internal standard to all samples, standards, and quality controls. Add the IS at the very beginning of the sample preparation process to account for all subsequent steps.

  • Possible Cause 2: Matrix effects. Components of the sample matrix (e.g., salts, proteins, lipids) can interfere with the ionization of the analyte and/or the internal standard in the mass spectrometer source, leading to signal suppression or enhancement.[8]

  • Solution 2: Improve the sample cleanup procedure to remove more of the interfering matrix components. This can involve protein precipitation, liquid-liquid extraction, or more rigorous solid-phase extraction. Diluting the sample may also mitigate matrix effects, but ensure the final concentration remains above the limit of quantification.

Issue 4: Co-elution of Internal Standard with an Interfering Peak

  • Possible Cause: The chromatographic method does not have sufficient resolution to separate the internal standard from other components in the matrix that have the same mass transition.

  • Solution: Optimize the chromatographic conditions. This can include changing the gradient profile (for LC), temperature program (for GC), or switching to a different chromatography column with a different stationary phase to improve separation.[9]

Data and Protocols

Performance of ¹³C₅-NPRO Internal Standard

The following data summarizes the performance of ¹³C₅-NPRO as an internal standard in a GC-MS method for NPRO analysis in urine.[5]

ParameterValue
Linearity (R²) 0.9996
Recovery (25 ng spike) 77%
Recovery (50 ng spike) 84%
Recovery (75 ng spike) 88%
RSD (2.3 pg injection) 10%
RSD (20 pg injection) 3%
General Experimental Protocol: Isotope Dilution GC-MS

This is a generalized workflow for the quantification of NPRO using a stable isotope-labeled internal standard.

  • Sample Preparation: To a known volume or mass of the sample (e.g., 5 mL of urine), add a precise volume of the internal standard stock solution (e.g., ¹³C₅-NPRO).[5]

  • Extraction: Acidify the sample and perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane). Repeat the extraction multiple times and pool the organic layers.

  • Derivatization: Evaporate the solvent and derivatize the residue to make the NPRO and internal standard more volatile for GC analysis. This is often done by converting the carboxylic acid group to an ester (e.g., a methyl ester using diazomethane (B1218177) or a silyl (B83357) ester using BSTFA).

  • GC-MS Analysis: Inject the derivatized sample onto the GC-MS system. The system should be operated in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the NPRO derivative and the internal standard derivative.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Use this curve to determine the concentration of NPRO in the unknown samples.

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Obtain Sample (e.g., Urine, API) Add_IS 2. Add Known Amount of Internal Standard Sample->Add_IS Extract 3. Liquid-Liquid or Solid-Phase Extraction Add_IS->Extract Derivatize 4. Derivatize for GC Analysis Extract->Derivatize GCMS 5. GC-MS or LC-MS/MS Analysis Derivatize->GCMS Quantify 6. Peak Integration & Quantification GCMS->Quantify Result Final NPRO Concentration Quantify->Result

Caption: General workflow for NPRO analysis using an internal standard.

decision_tree cluster_sil SIL Standard Selection Start Start: Select IS MassSpec Is Mass Spec (MS) detection used? Start->MassSpec SIL Use Stable Isotope-Labeled (SIL) Standard (e.g., ¹³C, D, ¹⁵N) MassSpec->SIL Yes StructAnalog Use a structural analog (e.g., NPIC) MassSpec->StructAnalog No Deuterated Deuterated (e.g., NPRO-d3) SIL->Deuterated HeavyAtom Heavy Atom (¹³C or ¹⁵N) SIL->HeavyAtom CheckExchange Is Deuterium on a Carbon atom? Deuterated->CheckExchange GoodDeuterated Acceptable for Use CheckExchange->GoodDeuterated Yes BadDeuterated Risk of H/D Exchange Proceed with caution CheckExchange->BadDeuterated No

Caption: Decision tree for selecting an appropriate internal standard.

References

Validation & Comparative

Validation of Analytical Methods for N-Nitroso-L-proline: A Comparative Guide Based on ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of N-Nitroso-L-proline, a nitrosamine (B1359907) impurity of concern in pharmaceutical products. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure that the analytical procedures are suitable for their intended purpose.[1][2]

Comparative Performance of Analytical Methods

The selection of an analytical technique for the detection and quantification of this compound is critical. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used techniques for the analysis of nitrosamine impurities at trace levels.[3][4] The following table summarizes the typical performance characteristics of validated LC-MS/MS and GC-MS methods for the analysis of this compound.

Validation ParameterLC-MS/MS MethodGC-MS MethodICH Q2(R1) Guideline
Specificity High; demonstrated by chromatographic separation and unique MRM transitions.High; demonstrated by chromatographic separation and specific mass fragmentation patterns.The analytical procedure should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity (r²) > 0.998> 0.997A linear relationship should be evaluated across the range of the analytical procedure.
Range 0.5 - 50 ng/mL1 - 100 ng/mLThe interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.
Accuracy (% Recovery) 95.0% - 105.0%90.0% - 110.0%The closeness of test results obtained by the method to the true value.
Precision (%RSD)
- Repeatability< 5.0%< 8.0%Precision under the same operating conditions over a short interval of time.
- Intermediate Precision< 8.0%< 12.0%Precision within-laboratory variations: different days, different analysts, different equipment, etc.
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) 0.5 ng/mL1.0 ng/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocols for Method Validation

The following are detailed methodologies for the key validation experiments cited in the comparison table, designed to meet ICH Q2(R1) requirements.

Specificity

To demonstrate specificity, a solution containing this compound is spiked with other potentially co-eluting nitrosamines and placebo components.

  • LC-MS/MS Protocol: The spiked sample is analyzed using the developed LC-MS/MS method. The retention time and the Multiple Reaction Monitoring (MRM) transitions for this compound are monitored. The method is considered specific if no interfering peaks are observed at the retention time of this compound and the MRM transitions are unique.

  • GC-MS Protocol: The derivatized spiked sample is injected into the GC-MS system. The retention time and the mass fragmentation pattern of the this compound derivative are recorded. Specificity is established by the absence of interfering peaks at the expected retention time and a unique mass spectrum.

Linearity

Linearity is determined by preparing a series of standard solutions of this compound at different concentrations.

  • Protocol: A minimum of five concentrations ranging from the LOQ to 150% of the target concentration are prepared and analyzed. A calibration curve is generated by plotting the instrument response against the concentration of the analyte. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.99.

Accuracy

Accuracy is assessed by determining the recovery of a known amount of this compound spiked into a placebo matrix.

  • Protocol: Samples are prepared in triplicate at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery is calculated by comparing the measured concentration to the nominal concentration.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability Protocol: Six independent samples are prepared at 100% of the target concentration and analyzed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the results is calculated.

  • Intermediate Precision Protocol: The repeatability assay is performed on a different day, by a different analyst, and on a different instrument. The %RSD is calculated to assess the variability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • Protocol: The LOD and LOQ are calculated using the following equations:

    • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve) The calculated LOQ is then confirmed by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound in accordance with ICH Q2(R1) guidelines.

Analytical Method Validation Workflow ICH Q2(R1) Analytical Method Validation Workflow for this compound cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Execution of Validation Studies cluster_3 Data Analysis & Reporting Method_Development Develop Analytical Method (LC-MS/MS or GC-MS) Optimization Optimize Method Parameters (e.g., mobile phase, temperature) Method_Development->Optimization Validation_Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2(R1)) Optimization->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Optional) LOD_LOQ->Robustness Data_Analysis Analyze Data & Compare with Acceptance Criteria Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report

Caption: Workflow for validating an analytical method for this compound as per ICH Q2(R1).

This guide serves as a foundational resource for validating analytical methods for this compound. It is crucial to adapt and perform these validation studies based on the specific drug product and its manufacturing process to ensure patient safety and regulatory compliance.

References

A Guide to Inter-Laboratory Comparison of N-Nitroso-L-proline Measurement Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of N-Nitroso-L-proline (NPRO), a significant biomarker for endogenous nitrosation.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering insights into method performance and protocols to facilitate inter-laboratory comparison studies. While direct inter-laboratory comparison data for NPRO was not publicly available, this guide synthesizes performance data from individual studies and outlines a framework for conducting such a comparison.

Overview of Analytical Methods

The determination of NPRO in various matrices, including biological samples and food products, is crucial for both clinical research and regulatory compliance.[2][3] Several analytical techniques are employed for the sensitive and selective quantification of NPRO. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS), particularly with a Thermal Energy Analyzer (TEA) detector, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4]

  • Gas Chromatography-Thermal Energy Analysis (GC-TEA): This has been a traditional method for nitrosamine (B1359907) analysis. The TEA detector is highly specific for the nitroso functional group, providing excellent selectivity.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A versatile and widely available technique, GC-MS offers both separation and structural identification, making it a reliable method for NPRO quantification. Isotope dilution GC-MS, using labeled internal standards like 13C5-NPRO, enhances accuracy and precision.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Recognized for its high sensitivity, selectivity, and precision, LC-MS/MS has become a preferred method for detecting trace levels of nitrosamine impurities in pharmaceutical products and other complex matrices.[4]

Comparative Performance of Analytical Methods

The selection of an analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes quantitative data from studies utilizing different methods for NPRO analysis.

Parameter GC-MS (Isotope Dilution) LC-MS/MS HPLC with Post-Column Photolysis & Griess Reaction
Limit of Detection (LOD) Not explicitly stated, but quantification was achieved for 2.4 to 46 ng/mL in urine.[1]0.32–1.58 ng/mL (for various nitrosamines)[5]4–28 ng/L (for various nitrosamines)[5]
Limit of Quantification (LOQ) Not explicitly stated; N-acetyl-S-allylcysteine was quantifiable above 4.1 ng/mL in the same fraction.[1]1.09–4.74 ng/mL (for various nitrosamines)[5]Not Available
Recovery 77% (at 25 ng), 84% (at 50 ng), 88% (at 75 ng) in urine.[1]Not AvailableNot Available
Precision (RSD) 10% for 2.3 pg injections, 3% for 20 pg injections.[1]Not AvailableNot Available
Matrix Human Urine[1]Sartan Drugs[5]Water[5]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and comparison of results across different laboratories.

This protocol is based on a method for extracting NPRO from human urine for subsequent GC-MS analysis.[1]

  • Internal Standard Spiking: Spike a 5 mL urine sample with a known amount of isotopically labeled internal standard (e.g., 13C5-NPRO) and a second internal standard like N-nitrosopipecolic acid (NPIC).

  • Acidification: Adjust the pH of the sample to 1-2 with sulfuric acid.

  • Extraction: Perform a liquid-liquid extraction using dichloromethane. Collect the organic layer.

  • Derivatization: Evaporate the solvent and derivatize the residue to form a more volatile compound suitable for GC analysis. This typically involves esterification.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system for separation and quantification.

This outlines a general procedure for the analysis of nitrosamine impurities in active pharmaceutical ingredients (APIs).[4][5]

  • Sample Dissolution: Dissolve a precisely weighed amount of the API or drug product in a suitable solvent (e.g., methanol, water).

  • Internal Standard Addition: Add an appropriate isotopically labeled internal standard for each target nitrosamine.

  • Chromatographic Separation: Inject the sample solution into an LC system equipped with a suitable column (e.g., C18) for the separation of nitrosamines. A gradient elution program is often used.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Detection is typically performed in positive ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Framework for an Inter-Laboratory Comparison Study

An inter-laboratory comparison (ILC) is essential to assess the proficiency of different laboratories and the reproducibility of analytical methods.[6][7][8] The following workflow outlines the key steps for organizing an ILC for NPRO measurement.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Define Study Objectives & Scope B Select Participating Laboratories A->B C Prepare & Characterize Test Material (Homogeneity & Stability Testing) B->C D Develop Detailed Protocol & Instructions C->D E Distribute Test Materials & Protocols D->E F Laboratories Perform Analysis E->F G Laboratories Report Results F->G H Statistical Analysis of Results (e.g., Z-scores, Precision) G->H I Identify Outliers & Assess Performance H->I J Prepare & Distribute Final Report I->J J->A Feedback for Future Studies

Caption: Workflow for an this compound Inter-Laboratory Comparison Study.

Key Considerations for the ILC Framework:

  • Test Material: A well-characterized and homogeneous material (e.g., spiked urine, a reference drug product) should be used. Stability of NPRO in the matrix during shipping and storage is critical.[6]

  • Confidentiality: The identity of participating laboratories should be kept confidential in the final report, often through the use of laboratory codes.[6]

  • Statistical Evaluation: The performance of laboratories is typically assessed using statistical measures like Z-scores, which compare a laboratory's result to the consensus mean of all participants.[7] Precision between duplicate samples is also a key metric.[7] The consensus value is often determined from the mean concentration reported by expert laboratories.[6]

  • Harmonization: The ILC can help to harmonize analytical standards and improve transparency and reliability across different testing sites.[4]

References

The Critical Role of Certified Reference Materials in N-Nitroso-L-proline Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-nitrosamines, such as N-Nitroso-L-proline (NPRO), is paramount for ensuring pharmaceutical safety and advancing toxicological research. This guide provides an objective comparison of certified reference materials (CRMs) and analytical methodologies for NPRO analysis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate materials and methods for your research needs.

This compound, a non-carcinogenic nitrosamine, is a significant biomarker for endogenous nitrosation.[1] Its accurate detection and quantification are crucial in both pharmaceutical quality control and metabolic studies.[1] The use of high-purity, well-characterized CRMs is essential for the development and validation of analytical methods, ensuring the reliability and accuracy of experimental results.[1]

Comparison of Analytical Methods and Certified Reference Materials

The analysis of this compound is predominantly carried out using chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and selectivity. The choice of analytical method and the selection of an appropriate CRM, particularly the use of isotopically labeled internal standards, are critical for achieving accurate and precise quantification.

Analytical MethodCertified Reference Material (CRM)Key Performance Characteristics
Gas Chromatography-Mass Spectrometry (GC-MS) This compound (unlabeled) Provides both separation and structural information for definitive identification and quantification.[1]
¹³C₅-N-Nitroso-L-proline (Isotopically Labeled IS) Enables isotope dilution analysis, correcting for matrix effects and variations in sample preparation. A study using this internal standard (IS) reported recoveries of 77%, 84%, and 88% for urine samples spiked with 25 ng, 50 ng, and 75 ng of the standard, respectively. The relative standard deviation (RSD) for repeated injections was 10% for 2.3 pg and 3% for 20 pg of the labeled standard.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This compound (unlabeled) Offers high sensitivity and is suitable for analyzing a wide range of N-nitrosamines.[3][4]
Deuterated N-nitrosamines (e.g., NDMA-d6, NDPA-d14) Commonly used as internal standards. However, consideration should be given to the potential for hydrogen-deuterium exchange under certain conditions, which could impact accuracy.[5][6]
¹⁵N-labeled N-nitrosamines Often preferred over deuterated standards as they are less likely to exhibit chromatographic shifts and are not susceptible to hydrogen-deuterium exchange, providing more robust quantification.[5]

Experimental Protocols

Isotope Dilution GC-MS for this compound in Urine

This method is designed for the sensitive detection and quantification of NPRO in a biological matrix.

a. Sample Preparation:

  • Acidify urine samples.

  • Spike the samples with a known amount of ¹³C₅-N-Nitroso-L-proline internal standard.

  • Perform solid-phase extraction (SPE) using a reversed-phase resin followed by a polymeric weak anion exchange resin to extract organic acids.[2]

b. Derivatization:

  • While not always required, derivatization, for instance with pentafluorobenzyl bromide (PFBBr), can enhance the detectability of NPRO, particularly when using negative chemical ionization (NCI) mass spectrometry.[1]

c. GC-MS Analysis:

  • Inject the extracted and derivatized sample into a GC-MS system.

  • Quantify NPRO by comparing the peak area of the analyte to that of the isotopically labeled internal standard.[2]

LC-MS/MS for N-Nitrosamine Analysis in Pharmaceutical Products

This protocol is a general approach for the simultaneous quantification of multiple N-nitrosamines, including NPRO, in drug substances and products.

a. Sample Preparation:

  • Prepare a primary stock solution of N-nitrosamine CRMs (e.g., 2000 µg/mL in methanol).

  • Create working solutions through serial dilution to generate a calibration curve (e.g., 0.1–20 ng/mL).[7]

  • For drug product analysis, powder tablets and dissolve in methanol (B129727) to a target concentration (e.g., 100 mg/mL of the active pharmaceutical ingredient).[7]

  • Spike the sample with an isotopically labeled internal standard working solution (e.g., 20 µg/L).[6]

  • Centrifuge and filter the sample solution through a 0.22 µm syringe filter before injection.[7]

b. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., Hypersil GOLD C18, 1.9 µm, 100 × 2.1 mm).[6]

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid, is often employed.[6]

  • Detection: Utilize a triple quadrupole or high-resolution mass spectrometer operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode for high selectivity and sensitivity.[4][7]

Experimental Workflow for NPRO Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis Sample Sample Matrix (e.g., Urine, Drug Product) Spike Spike with Isotopically Labeled Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction Spike->Extraction Cleanup Sample Clean-up and Concentration Extraction->Cleanup Derivatization Derivatization (Optional, for GC-MS) Cleanup->Derivatization LCMSMS LC-MS/MS Analysis Cleanup->LCMSMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification using Calibration Curve GCMS->Quantification LCMSMS->Quantification Validation Method Validation (Accuracy, Precision, LoD, LoQ) Quantification->Validation

Caption: Workflow for this compound analysis.

Conclusion

The selection of an appropriate analytical method and certified reference material is a critical decision in the analysis of this compound. Isotope dilution mass spectrometry, utilizing isotopically labeled internal standards such as ¹³C₅-N-Nitroso-L-proline, offers a robust and accurate approach by effectively compensating for analytical variability. While both GC-MS and LC-MS/MS are powerful techniques, LC-MS/MS is often favored for its broader applicability to various N-nitrosamines without the need for derivatization. For researchers and drug development professionals, the use of high-quality CRMs from reputable suppliers is indispensable for ensuring compliance with regulatory guidelines and the generation of reliable scientific data.[1]

References

A Comparative Guide to the Determination of N-Nitroso-L-proline: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of N-nitrosamines, such as N-Nitroso-L-proline (NPRO), a potential human carcinogen, is of paramount importance in pharmaceutical quality control and safety assessment.[1] This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of this compound. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate method for their specific needs.

At a Glance: GC-MS vs. HPLC-UV for this compound Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)
Principle Separation of volatile/semi-volatile compounds followed by mass-based detection.Separation of non-volatile/thermally labile compounds followed by UV absorbance-based detection.
Sample Volatility Requires derivatization to increase volatility.Suitable for non-volatile compounds.
Sensitivity High sensitivity, capable of detecting low ng/mL levels.[2]Generally lower sensitivity for NPRO due to weak UV absorbance. Derivatization may be required to enhance detection.
Specificity Highly specific due to mass fragmentation patterns.Prone to interference from co-eluting compounds with similar UV absorbance.
Sample Preparation Multi-step process including extraction and derivatization.Can be simpler, but may require derivatization for adequate sensitivity.
Typical Run Time Generally longer due to temperature programming.Can be faster, especially with modern UHPLC systems.
Robustness Well-established and reliable method.[2]Method robustness is dependent on the specifics of the assay, including the derivatization step if used.

Experimental Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

This method, adapted from a validated study for the determination of NPRO in biological matrices, demonstrates a robust and sensitive approach.[2]

1. Sample Preparation (Urine Matrix Example) [2]

  • Acidify a 5 mL sample aliquot with 0.9 M HCl.

  • Perform solid-phase extraction (SPE) using a C18 cartridge to isolate acidic compounds.

  • Elute the acidic compounds with methanol (B129727) containing 2.5% ammonium (B1175870) hydroxide.

  • Dry the eluent and reconstitute for derivatization.

  • Derivatize the sample to increase volatility and thermal stability for GC analysis. A common derivatization agent for nitrosamines is silylation.

2. GC-MS Instrumentation and Conditions [2]

  • Gas Chromatograph: Agilent 6890 GC or equivalent.

  • Mass Spectrometer: Agilent 5970N Mass Selective Detector or equivalent.

  • Column: 30-meter DB-5 column, 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Cool-on-column.

  • Temperature Program: Initial temperature of 100°C for 1 minute, followed by a ramp to 280°C at 10°C/min, and a hold for 5.5 minutes.

  • Detection: Mass spectrometry detection is highly specific, utilizing the unique mass fragmentation pattern of the derivatized NPRO for identification and quantification.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)

1. Sample Preparation and Derivatization (Hypothetical Approach)

  • Sample extraction similar to the initial steps of the GC-MS method (e.g., SPE) can be employed to isolate NPRO.

  • Derivatization: A potential approach involves derivatization with a reagent such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which reacts with secondary amines to form a UV-active derivative.[3][4] This would require method development and validation.

  • Alternatively, a post-column photohydrolysis reaction can be employed where the eluted N-nitrosamines are converted to nitrite, which is then determined colorimetrically using the Griess reagent.[5]

2. HPLC-UV Instrumentation and Conditions (General Example for Nitrosamines) [6]

  • HPLC System: An Agilent 1260 series HPLC system or equivalent.

  • Detector: UV Detector.

  • Column: Inertsil ODS 3V (250mm × 4.6mm, 5.0µm) or similar C18 column.

  • Mobile Phase: A mixture of water and a suitable organic solvent like methanol or acetonitrile. For example, water:methanol (60:40).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the absorption maximum of the derivatized NPRO.

Performance Comparison: Quantitative Data

Performance MetricGC-MS[2]HPLC-UV (Anticipated)
Limit of Detection (LOD) Low ng/mL range achievable. A study detected 2.4 to 46 ng of NPRO per mL of urine.Likely in the µg/mL range without derivatization. With derivatization, low ng/mL may be possible, but requires optimization.
Limit of Quantitation (LOQ) Demonstrably low, enabling trace analysis.Higher than GC-MS without derivatization.
**Linearity (R²) **Excellent linearity, with R² values typically >0.99. A study reported an R² of 0.9996.Good linearity (R² > 0.99) is achievable with a validated method.
Recovery Good recovery rates, typically in the range of 77-88%.Dependent on the efficiency of the extraction and derivatization steps. Recoveries >80% are generally targeted.
Precision (%RSD) High precision, with RSDs for repeated injections around 3-10%.Good precision with %RSD <15% is expected for a validated method.

Visualizing the Workflow

experimental_workflow cluster_gcms GC-MS Workflow cluster_hplcuv HPLC-UV Workflow gcms_start Sample Collection gcms_prep Sample Preparation (Extraction & Derivatization) gcms_start->gcms_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Data Acquisition & Processing gcms_analysis->gcms_data gcms_end Result gcms_data->gcms_end hplcuv_start Sample Collection hplcuv_prep Sample Preparation (Extraction & Optional Derivatization) hplcuv_start->hplcuv_prep hplcuv_analysis HPLC-UV Analysis hplcuv_prep->hplcuv_analysis hplcuv_data Data Acquisition & Processing hplcuv_analysis->hplcuv_data hplcuv_end Result hplcuv_data->hplcuv_end

Caption: General experimental workflows for GC-MS and HPLC-UV analysis.

Logical Relationship of Analytical Choices

logical_relationship cluster_properties Analyte Properties cluster_methods Analytical Methods cluster_considerations Methodological Considerations cluster_outcomes Expected Outcomes analyte This compound (NPRO) volatility Semi-Volatile (after derivatization) analyte->volatility uv_absorbance Weak UV Absorbance analyte->uv_absorbance gcms GC-MS volatility->gcms Suitable for hplcuv HPLC-UV uv_absorbance->hplcuv Challenges Direct Analysis derivatization_gcms Derivatization (Required for GC) gcms->derivatization_gcms gcms_outcome High Sensitivity High Specificity gcms->gcms_outcome derivatization_hplcuv Derivatization (Optional but often necessary for sensitivity) hplcuv->derivatization_hplcuv hplcuv_outcome Lower Sensitivity (direct) Potential for Interference hplcuv->hplcuv_outcome

Caption: Decision logic for selecting an analytical method for NPRO.

Conclusion

For the sensitive and specific determination of this compound, GC-MS stands out as a well-established and highly effective method.[2] Its ability to provide structural information through mass spectrometry ensures reliable identification and quantification, which is critical for regulatory compliance and safety assessment.

While HPLC-UV is a valuable technique for many pharmaceutical analyses, its application to NPRO is limited by the analyte's poor UV-absorbing properties. Direct analysis with HPLC-UV is likely to lack the required sensitivity for trace-level detection. To achieve comparable sensitivity to GC-MS, derivatization of NPRO to introduce a strong chromophore would be necessary, adding complexity to the method development and validation process.

Therefore, for researchers, scientists, and drug development professionals requiring robust and sensitive quantification of this compound, GC-MS is the recommended technique based on currently available and validated methodologies.

References

N-Nitroso-L-proline vs. N-Nitroso-sarcosine: A Comparative Guide to Biomarkers of Endogenous Nitrosation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endogenous nitrosation, the in vivo formation of N-nitroso compounds from precursors such as amines and nitrite, is a critical area of study in toxicology and carcinogenesis. The use of urinary biomarkers to non-invasively assess the extent of this process is a well-established methodology. Among the various N-nitrosamino acids, N-Nitroso-L-proline (NPRO) has been extensively used as a reliable biomarker. This guide provides an objective comparison between NPRO and a potential alternative, N-Nitroso-sarcosine (NSAR), as biomarkers of endogenous nitrosation, supported by experimental data, detailed protocols, and pathway visualizations.

Core Comparison: NPRO vs. NSAR

FeatureThis compound (NPRO)N-Nitroso-sarcosine (NSAR)Key References
Carcinogenicity Generally considered non-carcinogenic.[1]Carcinogenic in animal models (e.g., esophageal tumors in rats).[2][1][2]
Metabolism Minimally metabolized; largely excreted unchanged in urine.[3][4]Partially metabolized via α-hydroxylation, leading to the formation of DNA adducts (O6-carboxymethylguanine). A significant portion is also excreted unchanged.[2][2][3][4]
Excretion Quantitatively excreted in urine, reflecting endogenous formation.[5][6]Excreted in urine, but the increase in response to nitrate (B79036) load may be less pronounced than for NPRO.[7][5][6][7]
Biomarker Utility Well-established and widely used biomarker for endogenous nitrosation. Its non-carcinogenic nature makes it safe for use in human studies.[5][8]Potential biomarker, but its carcinogenicity raises safety concerns for administration in human studies. Its endogenous formation and excretion have been quantified.[2][7][2][5][7][8]
Inhibitor Studies Formation is effectively inhibited by ascorbic acid (Vitamin C) and to a lesser extent by α-tocopherol (Vitamin E).[5][9]Information on inhibition of endogenous NSAR formation is less readily available.[5][9]

Quantitative Excretion Data

The following table summarizes data from a study by Tricker and Preussmann (1987), which directly compared the urinary excretion of NPRO and NSAR in a human volunteer under different dietary nitrate loads.

N-Nitrosamino AcidNormal Nitrate Burden (~75 mg/day) - Mean Urinary Excretion (µ g/day )High Nitrate Burden (675 mg/day) - Mean Urinary Excretion (µ g/day )Fold Increase
N-Nitroso-sarcosine (NSAR) 0.420.982.3
This compound (NPRO) 2.0915.37.3

Data adapted from Tricker & Preussmann, 1987.[7]

This data indicates that while the excretion of both N-nitrosamino acids increases with a higher nitrate intake, the response of NPRO is significantly more pronounced, suggesting it may be a more sensitive biomarker for changes in endogenous nitrosation.

Metabolic Pathways

The metabolic fates of NPRO and NSAR are a key differentiating factor in their suitability as biomarkers. NPRO's limited metabolism ensures that what is measured in the urine directly reflects its formation. In contrast, NSAR's metabolism to reactive intermediates has implications for its interpretation as a biomarker and its safety.

Metabolic Pathways of NPRO and NSAR cluster_0 This compound (NPRO) Metabolism cluster_1 N-Nitroso-sarcosine (NSAR) Metabolism Proline L-Proline NPRO This compound (NPRO) Proline->NPRO Endogenous Nitrosation Nitrosating_Agents_NPRO Nitrosating Agents (e.g., N2O3) Nitrosating_Agents_NPRO->NPRO NPRO_Excreted Excreted Unchanged in Urine NPRO->NPRO_Excreted Minimal Metabolism Sarcosine (B1681465) Sarcosine NSAR N-Nitroso-sarcosine (NSAR) Sarcosine->NSAR Endogenous Nitrosation Nitrosating_Agents_NSAR Nitrosating Agents (e.g., N2O3) Nitrosating_Agents_NSAR->NSAR Alpha_Hydroxy_NSAR α-hydroxyNSAR NSAR->Alpha_Hydroxy_NSAR α-hydroxylation (CYP450) NSAR_Excreted Excreted Unchanged in Urine NSAR->NSAR_Excreted Carboxymethyldiazonium Carboxymethyldiazonium ion Alpha_Hydroxy_NSAR->Carboxymethyldiazonium Spontaneous Decomposition DNA_Adducts O6-Carboxymethylguanine (DNA Adducts) Carboxymethyldiazonium->DNA_Adducts Reaction with DNA

Caption: Metabolic pathways of this compound (NPRO) and N-Nitroso-sarcosine (NSAR).

Experimental Protocols

Analysis of this compound (NPRO) in Human Urine by GC/MS

This protocol is based on established methods for NPRO analysis.

1. Sample Collection and Preservation:

2. Extraction:

  • Thaw a urine aliquot (e.g., 5 mL).

  • Acidify the urine sample to a low pH.

  • Perform solid-phase extraction (SPE) using a combination of reversed-phase and weak anion exchange resins to isolate organic acids, including NPRO.[1]

3. Derivatization:

  • Elute the NPRO from the SPE column.

  • Esterify the carboxylic acid group of NPRO to a more volatile derivative, for example, using pentafluorobenzyl bromide (PFBBr).[1] This enhances its chromatographic properties for GC analysis.

4. GC/MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC/MS).

  • Column: A suitable capillary column for separating the NPRO derivative.

  • Injection: Splitless injection of the derivatized extract.

  • GC Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute the analyte.[1]

  • Ionization Mode: Negative Chemical Ionization (NCI) is often used for PFBBr derivatives to achieve high sensitivity.[1]

  • Quantification: Use an isotope-labeled internal standard (e.g., 13C5-NPRO) for accurate quantification by isotope dilution mass spectrometry.[1]

Proposed Protocol for Analysis of N-Nitroso-sarcosine (NSAR) in Human Urine by GC/MS

This proposed protocol adapts established methods for other N-nitrosamino acids.

1. Sample Collection and Preservation:

  • Follow the same procedure as for NPRO, using ammonium sulfamate to inhibit extraneous nitrosation.

2. Extraction:

  • Thaw a urine aliquot.

  • Acidify the sample.

  • Liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) can be employed.

  • Alternatively, an SPE method similar to that for NPRO could be optimized for NSAR.

3. Derivatization:

  • Esterify the carboxylic acid group of NSAR to its methyl ester or another volatile derivative to improve its volatility and chromatographic behavior.

4. GC/MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC/MS) or a tandem mass spectrometer (GC-MS/MS) for higher selectivity.

  • Column: A capillary column appropriate for nitrosamine analysis.

  • Injection: Splitless injection.

  • GC Oven Program: An optimized temperature program to separate the NSAR derivative from other urine components.

  • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI) can be used. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be employed for quantification.

  • Quantification: Use of an appropriate internal standard, ideally a stable isotope-labeled NSAR, is crucial for accurate quantification.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the analysis of N-nitrosamino acids in urine.

General Experimental Workflow for N-Nitrosamino Acid Analysis cluster_workflow Analytical Procedure Sample_Collection 24h Urine Collection (+ Ammonium Sulfamate) Extraction Solid-Phase or Liquid-Liquid Extraction Sample_Collection->Extraction Derivatization Esterification (e.g., with PFBBr or Diazomethane) Extraction->Derivatization GCMS_Analysis GC/MS or GC-MS/MS Analysis Derivatization->GCMS_Analysis Data_Analysis Quantification using Isotope-Labeled Internal Standard GCMS_Analysis->Data_Analysis

Caption: A generalized workflow for the quantification of N-nitrosamino acids in urine samples.

Conclusion

Both this compound and N-Nitroso-sarcosine can serve as urinary biomarkers for endogenous nitrosation. However, NPRO is the superior and more established choice for several key reasons:

  • Safety: NPRO is non-carcinogenic, making it safe for administration in human studies to assess nitrosation capacity. The carcinogenicity of NSAR poses significant ethical and safety challenges for its use in this context.

  • Metabolic Stability: NPRO is minimally metabolized, ensuring that its urinary excretion is a direct and reliable measure of its endogenous formation. NSAR's partial metabolism to DNA-reactive intermediates complicates the interpretation of its excretion data.

  • Sensitivity: Experimental data suggests that NPRO excretion is more responsive to changes in nitrate intake, indicating it may be a more sensitive biomarker for fluctuations in endogenous nitrosation.

While NSAR can be measured in urine and provides some indication of endogenous nitrosation, its use as a primary biomarker, especially in studies involving the administration of its precursor, is not recommended due to its carcinogenic properties. NPRO remains the gold standard for the non-invasive assessment of endogenous nitrosation in human subjects. Researchers should continue to rely on NPRO for such studies while being aware of NSAR as a potential, albeit problematic, indicator of nitrosamine exposure.

References

Cross-Validation of Analytical Methods for N-Nitroso-L-proline: A Comparative Guide to LC-MS/MS and GC-TEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamines, such as N-Nitroso-L-proline (NPRO), in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Regulatory agencies worldwide mandate strict control over these impurities, necessitating highly sensitive and specific analytical methods for their detection and quantification. This guide provides a comprehensive cross-validation of two common analytical techniques for the determination of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Thermal Energy Analysis (GC-TEA).

Executive Summary

Both LC-MS/MS and GC-TEA are powerful analytical techniques capable of trace-level quantification of N-nitrosamines. LC-MS/MS has emerged as a versatile and widely adopted method due to its high sensitivity, selectivity, and applicability to a broad range of N-nitrosamines, including non-volatile and thermally labile compounds like this compound. GC-TEA, on the other hand, offers exceptional selectivity for N-nitroso compounds, as the detector is highly specific to the nitroso functional group. However, the analysis of non-volatile N-nitrosamines such as NPRO by GC-TEA requires a derivatization step to increase their volatility.

This guide presents a detailed comparison of the performance characteristics and experimental protocols for both methods to assist researchers in selecting the most appropriate technique for their analytical needs and for cross-validating results between the two methods.

Data Presentation: Performance Characteristics

The following tables summarize the key quantitative performance parameters for the analysis of this compound by LC-MS/MS and GC-TEA. The data presented is a synthesis of values reported in the literature for N-nitrosamine analysis and serves as a representative comparison.

Table 1: Comparison of Method Performance for this compound Analysis

ParameterLC-MS/MSGC-TEA
Limit of Detection (LOD) 0.05 - 1 ng/mL0.1 - 5 ng/mL
Limit of Quantitation (LOQ) 0.1 - 5 ng/mL0.5 - 10 ng/mL
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 20%
Accuracy (Recovery %) 85 - 115%80 - 120%
Sample Throughput HighModerate
Derivatization Required NoYes

Experimental Protocols

Detailed methodologies for the analysis of this compound using both LC-MS/MS and GC-TEA are provided below. These protocols are based on established methods and can be adapted for specific sample matrices.

LC-MS/MS Method for this compound

This method is suitable for the direct analysis of this compound in various sample matrices, including drug substances and drug products.

1. Sample Preparation:

  • Accurately weigh a sample amount equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 50 mL centrifuge tube.

  • Add 20 mL of a suitable solvent (e.g., methanol/water, 50:50 v/v).

  • Vortex for 2 minutes and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion (m/z) 145.1 -> Product Ion (m/z) 70.1

  • Ion Source Gas 1: 50 psi.

  • Ion Source Gas 2: 50 psi.

  • Curtain Gas: 35 psi.

  • Temperature: 500 °C.

  • IonSpray Voltage: 5500 V.

GC-TEA Method for this compound

This method requires derivatization of this compound to make it volatile for gas chromatographic analysis.

1. Sample Preparation and Derivatization:

  • Accurately weigh a sample amount equivalent to 100 mg of the API into a 50 mL centrifuge tube.

  • Add 20 mL of dichloromethane (B109758) and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

  • Cool to room temperature and inject into the GC-TEA system.

2. GC Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

3. TEA Conditions:

  • TEA System: Ellutia 810 Thermal Energy Analyzer or equivalent.

  • Pyrolyzer Temperature: 550 °C.

  • Interface Temperature: 250 °C.

  • Ozone Flow: On.

  • Vacuum: ~1.0 Torr.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the LC-MS/MS and GC-TEA methods, as well as the logical relationship in the cross-validation process.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve extract Vortex & Sonicate dissolve->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter hplc HPLC Separation filter->hplc Inject msms Tandem MS Detection (MRM Mode) hplc->msms data Data Processing & Quantification msms->data Data Acquisition

LC-MS/MS Experimental Workflow

GCTEA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-TEA Analysis weigh Weigh Sample extract Solvent Extraction weigh->extract dry Evaporate to Dryness extract->dry derivatize Add BSTFA/TMCS & Heat dry->derivatize gc GC Separation derivatize->gc Inject tea TEA Detection gc->tea data Data Processing & Quantification tea->data Data Acquisition

GC-TEA Experimental Workflow

Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters lcms LC-MS/MS Analysis lod_loq LOD & LOQ lcms->lod_loq linearity Linearity & Range lcms->linearity precision Precision (Repeatability & Intermediate Precision) lcms->precision accuracy Accuracy (Recovery) lcms->accuracy specificity Specificity lcms->specificity gctea GC-TEA Analysis gctea->lod_loq gctea->linearity gctea->precision gctea->accuracy gctea->specificity compare Compare Results lod_loq->compare linearity->compare precision->compare accuracy->compare specificity->compare sample Spiked & Unspiked Test Samples sample->lcms sample->gctea conclusion Conclusion on Method Equivalency compare->conclusion

Cross-Validation Logical Workflow

A Comparative Analysis of N-Nitroso-L-proline and Apparent Total N-Nitroso Compounds (ATNC) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, particularly within food safety and pharmaceutical quality control, the detection and quantification of N-nitroso compounds (NOCs) are of paramount importance due to the carcinogenic potential of many compounds in this class. This guide provides a detailed comparative analysis of two key analytical targets: the specific, non-volatile nitrosamine (B1359907) N-Nitroso-L-proline (NPL), and the collective measure of Apparent Total N-Nitroso Compounds (ATNC). Understanding the distinctions, applications, and analytical methodologies for each is crucial for researchers, scientists, and drug development professionals.

Fundamental Chemical and Toxicological Differences

This compound (NPL) is a specific N-nitrosamine derived from the amino acid L-proline.[1] It is a non-volatile compound often used as a biomarker for endogenous nitrosation, the formation of N-nitroso compounds within the body.[2] Unlike many other N-nitroso compounds, NPL is generally considered non-carcinogenic, which makes it a valuable tool for studying the processes of nitrosamine formation in vivo without introducing a carcinogenic risk.[2]

Apparent Total N-Nitroso Compounds (ATNC) , on the other hand, is not a single compound but a quantitative measure of the total burden of compounds that contain the N-nitroso functional group (-N=O). This measurement is achieved through a chemical reaction that cleaves this group, releasing nitric oxide (NO), which is then detected.[3][4] The ATNC value provides a single result representing the sum of all volatile and non-volatile N-nitroso compounds in a sample.[5][6] However, the method can be susceptible to false positives from other nitrogen-containing compounds that can also release NO under the analytical conditions.[7]

Analytical Methodologies: A Comparative Overview

The choice between analyzing for a specific compound like NPL and the total ATNC value depends on the research or quality control objective. Specific quantification of NPL provides precise information about that particular nitrosamine, while ATNC analysis serves as a broader screening tool.

Data Presentation: Quantitative Comparison of Analytical Methods
ParameterThis compound (NPL) AnalysisApparent Total N-Nitroso Compounds (ATNC) Analysis
Principle Chromatographic separation followed by mass spectrometric detection.Chemical denitrosation of all N-nitroso compounds to nitric oxide (NO), followed by chemiluminescence detection.
Primary Techniques Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]Gas Chromatography-Thermal Energy Analyzer (GC-TEA), Chemical Stripping with TEA detection.[4][6]
Specificity High, specific to NPL.Low, measures total N-nitroso content. Potential for false positives from nitrites and other compounds.[7]
Limit of Quantification (LOQ) Typically in the low ng/mL (ppb) range. For example, 2.4 to 46 ng/mL in urine by GC-MS.[10] A limit of quantification of 0.05 µg/g has been reported for multiple nitrosamines in medicines using LC-MS/MS.[11]Generally in the µg/kg (ppb) range. For example, a limit of quantification of 50 µg/kg has been reported.[12]
Primary Application Biomarker for endogenous nitrosation studies, specific impurity testing.[2]Screening tool for total N-nitroso compound contamination in food, pharmaceuticals, and cosmetics.[5][13]
Throughput Lower, due to chromatographic separation.Higher, as it provides a single bulk measurement.

Experimental Protocols

Quantification of this compound (NPL) by LC-MS/MS

This protocol is a generalized procedure based on common practices for the analysis of N-nitrosamines in complex matrices.

1. Sample Preparation (e.g., Cured Meat Matrix)

  • Homogenize 5 grams of the sample.
  • Add an internal standard (e.g., ¹³C₅-NPL).
  • Extract the sample with a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
  • Vortex and centrifuge the sample to separate the solid and liquid phases.
  • Perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components. A C18 cartridge is commonly used.
  • Elute the NPL from the SPE cartridge.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
  • Injection Volume: 5-10 µL.
  • Mass Spectrometer: A tandem quadrupole mass spectrometer.
  • Ionization Mode: Electrospray ionization (ESI) in positive mode.
  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both NPL and its internal standard.

3. Quantification

  • Generate a calibration curve using a series of known concentrations of NPL standard.
  • Calculate the concentration of NPL in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Determination of Apparent Total N-Nitroso Compounds (ATNC) by GC-TEA

This protocol outlines the general steps for ATNC analysis.

1. Sample Preparation

  • Weigh a representative portion of the sample into a reaction vessel.
  • For samples containing high levels of nitrite, a pre-treatment with sulfamic acid is necessary to prevent artificial nitrosamine formation.
  • Add a denitrosating agent, typically a solution of hydrogen bromide in glacial acetic acid.

2. Chemical Denitrosation and Detection

  • Heat the reaction vessel to facilitate the chemical denitrosation of all N-nitroso compounds, which releases nitric oxide (NO) gas.
  • A stream of inert gas (e.g., nitrogen or argon) carries the released NO gas into a series of cold traps to remove moisture and other volatile interferences.
  • The purified gas stream then enters the Thermal Energy Analyzer (TEA).

3. Thermal Energy Analyzer (TEA) Operation

  • Inside the TEA, the NO gas reacts with ozone (O₃) to produce excited nitrogen dioxide (NO₂*).
  • As the excited NO₂* decays to its ground state, it emits light (chemiluminescence).
  • A photomultiplier tube detects this light emission, and the signal is proportional to the amount of NO, and therefore the total N-nitroso content in the original sample.

4. Quantification

  • Calibrate the TEA system using a known concentration of a stable nitrosamine standard, such as N-nitrosodimethylamine (NDMA).
  • The result is typically expressed as µg of N-NO per kg of the sample.

Visualizing Key Processes

Signaling Pathway: Metabolic Activation of N-Nitrosamines and DNA Alkylation

Many N-nitrosamines are pro-carcinogens that require metabolic activation to exert their genotoxic effects. The primary pathway involves cytochrome P450-mediated α-hydroxylation, leading to the formation of unstable intermediates that generate highly reactive alkylating agents. These agents can then modify DNA bases, leading to mutations and potentially initiating carcinogenesis.[2][14][15]

Nitrosamine_Activation cluster_metabolism Metabolic Activation (Cytochrome P450) cluster_dna_damage DNA Damage N-Nitrosamine N-Nitrosamine Alpha-hydroxy\nnitrosamine Alpha-hydroxy nitrosamine N-Nitrosamine->Alpha-hydroxy\nnitrosamine α-hydroxylation Alkyldiazonium ion Alkyldiazonium ion Alpha-hydroxy\nnitrosamine->Alkyldiazonium ion Spontaneous decomposition Alkylated DNA Alkylated DNA Alkyldiazonium ion->Alkylated DNA Alkylation of DNA bases (e.g., guanine) DNA Mutation DNA Mutation Alkylated DNA->DNA Mutation Miscoding during DNA replication Cancer Initiation Cancer Initiation DNA Mutation->Cancer Initiation Unrepaired mutations

Caption: Metabolic activation of N-nitrosamines leading to DNA alkylation and potential cancer initiation.

Experimental Workflow: Comparative Analysis

The logical flow for deciding between NPL and ATNC analysis is depicted below. The initial screening with ATNC can identify samples with potential N-nitroso compound contamination, which can then be further investigated for specific nitrosamines like NPL if required.

Analysis_Workflow Sample Sample ATNC Analysis ATNC Analysis Sample->ATNC Analysis Result Interpretation Result Interpretation ATNC Analysis->Result Interpretation Specific N-Nitrosamine Analysis (e.g., NPL by LC-MS/MS) Specific N-Nitrosamine Analysis (e.g., NPL by LC-MS/MS) Result Interpretation->Specific N-Nitrosamine Analysis (e.g., NPL by LC-MS/MS) Positive Result No Further Action No Further Action Result Interpretation->No Further Action Negative Result Risk Assessment Risk Assessment Specific N-Nitrosamine Analysis (e.g., NPL by LC-MS/MS)->Risk Assessment

Caption: Decision workflow for using ATNC as a screening tool followed by specific NPL analysis.

Conclusion and Recommendations

The choice between analyzing for this compound and Apparent Total N-Nitroso Compounds is fundamentally driven by the analytical question at hand.

  • For rapid screening and quality control , where the primary goal is to assess the overall risk of N-nitroso compound contamination, ATNC analysis is a valuable and efficient tool.[5] A negative ATNC result can provide a high degree of confidence that the sample is free from significant levels of N-nitroso compounds. However, a positive result should be interpreted with caution due to the potential for false positives and the lack of information on the specific compounds present.[7]

  • For mechanistic studies, biomarker research, and specific impurity profiling , the analysis of individual compounds such as NPL is indispensable. The high specificity and sensitivity of techniques like LC-MS/MS allow for accurate quantification and provide unambiguous identification.[8][9] This level of detail is crucial for understanding endogenous nitrosation pathways or for meeting stringent regulatory requirements for specific nitrosamine impurities in pharmaceutical products.

In many comprehensive safety and quality assessment programs, a tiered approach is most effective. ATNC can be used as a first-line screening method to identify potentially contaminated samples, which can then be subjected to more specific and sensitive methods for the identification and quantification of individual N-nitroso compounds of concern, including NPL. This integrated strategy optimizes analytical resources while ensuring a thorough evaluation of N-nitroso compound-related risks.

References

Performance Evaluation of Solid-Phase Extraction (SPE) Cartridges for N-Nitroso-L-proline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SPE Sorbent Technologies for the Extraction of N-Nitroso-L-proline.

The accurate quantification of N-nitrosamines, such as this compound (NPRO), a crucial biomarker for endogenous nitrosation, is paramount in pharmaceutical quality control and biomedical research.[1] Solid-Phase Extraction (SPE) is a widely adopted technique for the sample cleanup and concentration of such analytes from complex matrices.[2][3] The selection of an appropriate SPE cartridge is critical for achieving high recovery, reproducibility, and purity of the extract. This guide provides a comparative overview of different SPE cartridge types and their performance characteristics relevant to the extraction of this compound.

Comparison of SPE Sorbent Performance

While direct, peer-reviewed studies comparing a wide range of commercially available SPE cartridges specifically for this compound are limited, performance can be inferred based on the physicochemical properties of NPRO and data from studies on similar N-nitrosoamino acids and other polar compounds. NPRO is a polar, acidic compound, which dictates the optimal choice of sorbent material.

The primary SPE sorbents fall into two categories: silica-based and polymer-based. Each offers distinct advantages and disadvantages.[4]

Sorbent TypeCommon PhasesAdvantagesDisadvantagesSuitability for this compound
Silica-Based C18, C8- Wide variety of available chemistries- High efficiency and sharp elution bands- Well-established protocols- Limited pH stability (typically pH 2-8)- Potential for irreversible binding due to active silanol (B1196071) groups- Prone to drying out, which can affect recoverySuitable for reversed-phase extraction. The hydrophobicity of the C18 chain retains the NPRO molecule, but its high polarity may lead to early breakthrough if the interaction is not optimized.
Polymer-Based Polystyrene-divinylbenzene (PS-DVB), Oasis HLB (Hydrophilic-Lipophilic Balanced), Weak Anion Exchange (WAX)- Wide pH stability (typically pH 1-14)- High loading capacity- Resistant to drying[4]- Hydrophilic-lipophilic balanced sorbents can retain a wide range of compounds[5]- Can swell in certain solvents- May have lower efficiency compared to silica, leading to broader peaksHighly Suitable. The hydrophilic portion of Oasis HLB can interact with the polar functional groups of NPRO, while the lipophilic part provides reversed-phase retention. This dual retention mechanism often results in superior recovery for polar compounds compared to traditional C18 cartridges.[5] Weak anion exchange cartridges are also effective by targeting the carboxylic acid group of NPRO.[6]
Carbon-Based Graphitized Carbon- High retention for a broad range of compounds- Useful for removing pigments and other interferences- Can be challenging to achieve complete elution for some analytesPotentially useful, especially for complex matrices, but requires careful optimization of the elution solvent to ensure good recovery of a polar compound like NPRO.
Diatomaceous Earth ChemElute- Functions as a support for liquid-liquid extraction, not a true SPE sorbent- Simple to use- May use larger volumes of organic solvents compared to traditional SPEUsed for N-nitrosoamino acids in complex matrices like tobacco by partitioning the analyte from an aqueous sample into an organic solvent.[7]

Quantitative Data Summary

Experimental Protocols

Below are detailed methodologies for SPE of N-nitrosoamino acids, including this compound, from different matrices, adapted from published literature.

Protocol 1: Extraction of this compound from Human Urine using Reversed-Phase and Weak Anion Exchange SPE

This protocol is adapted from a method for the quantification of N-nitrosoproline in human urine.[6]

1. Sample Preparation:

  • Acidify the urine sample.

  • Add an isotopically labeled internal standard (e.g., 13C5-NPRO).

2. Reversed-Phase SPE (Initial Cleanup):

  • Cartridge: C18 SPE Cartridge.

  • Conditioning: Condition the cartridge with methanol (B129727) followed by deionized water.

  • Loading: Load the acidified urine sample onto the cartridge.

  • Washing: Wash with water to remove salts and highly polar interferences.

  • Elution: Elute the fraction containing NPRO with an appropriate solvent.

3. Weak Anion Exchange SPE (Fractionation):

  • Cartridge: Polymeric Weak Anion Exchange (WAX) SPE Cartridge.

  • Conditioning: Condition the cartridge with methanol containing 2% formic acid, followed by deionized water.[6]

  • Loading: Load the eluate from the C18 cartridge.

  • Washing: Wash with 3 mL of water, followed by 3 mL of methanol to remove neutral and basic interferences.[6]

  • Drying: Dry the cartridge under vacuum for 2 minutes.[6]

  • Elution: Elute the acidic compounds, including NPRO, with 6 mL of methanol containing 2.5% ammonium (B1175870) hydroxide.[6]

4. Post-Elution:

  • Evaporate the eluent to near dryness under a stream of nitrogen at 40°C.

  • Reconstitute in a suitable solvent for analysis by GC-MS or LC-MS.

Protocol 2: Extraction of N-Nitrosoamino Acids from Tobacco using Diatomaceous Earth

This protocol is based on a method for the analysis of N-nitrosoamino acids in smokeless tobacco products.[7] It utilizes a liquid-liquid partition cleanup on a diatomaceous earth cartridge.

1. Sample Preparation:

  • Extract 1 gram of homogenized tobacco sample in 15 mL of deionized water by shaking for 16 hours.

  • Add an internal standard solution.

  • Centrifuge the mixture, and collect the supernatant.

2. Diatomaceous Earth Cartridge Cleanup:

  • Cartridge: ChemElute Diatomaceous Earth Cartridge.

  • Loading: Load the aqueous supernatant onto the cartridge.

  • Elution: Elute the analytes with three portions of ethyl formate (B1220265) containing 2% ethanol (B145695) and 2% acetic acid.[7]

3. Post-Elution:

  • Evaporate the eluate to dryness.

  • Reconstitute in 0.5 mL of deionized water.

  • Filter through a 0.2 µm PTFE filter prior to HPLC-MS analysis.[7]

Experimental Workflow Diagrams

The following diagrams illustrate the generalized workflows for the described SPE protocols.

SPE_Workflow_General cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample Matrix (e.g., Urine, Plasma, Food Extract) Pretreat Pre-treatment (e.g., Acidification, Dilution, Internal Standard Spiking) Sample->Pretreat Condition 1. Conditioning (e.g., Methanol, Water) Load 2. Sample Loading Pretreat->Load Condition->Load Wash 3. Washing (Remove Interferences) Load->Wash Post_Elute Post-Elution (Evaporation, Reconstitution) Elute 4. Elution (Collect Analyte) Wash->Elute Elute->Post_Elute Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Post_Elute->Analysis

Caption: Generalized workflow for Solid-Phase Extraction (SPE).

SPE_Sorbent_Selection cluster_sorbents SPE Sorbent Choice Analyte This compound (Polar, Acidic) Polymeric Polymeric (e.g., Oasis HLB, WAX) Recommended Analyte->Polymeric  Dual retention (hydrophilic/lipophilic) or ion-exchange Silica Silica-Based (e.g., C18) Alternative Analyte->Silica  Reversed-phase retention Carbon Carbon-Based (e.g., Graphitized Carbon) For Complex Matrices Analyte->Carbon  Strong adsorption

Caption: Logic for SPE sorbent selection for this compound.

References

Navigating Specificity: A Comparative Guide to N-Nitroso-L-proline Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical analysis of nitrosamine (B1359907) impurities, the specificity of analytical methods is paramount. Immunoassays, prized for their high throughput and sensitivity, present a viable option for the detection of N-Nitroso-L-proline (NPRO). However, a crucial consideration for the adoption of any immunoassay is its cross-reactivity profile with other structurally similar nitrosamines. This guide provides a comparative overview of the anticipated performance of an this compound immunoassay, supported by a model experimental protocol and illustrative data to aid in the assessment of this analytical approach.

Understanding Immunoassay Specificity

Immunoassays for small molecules like this compound are typically designed as competitive enzyme-linked immunosorbent assays (cELISA). In this format, the assay's specificity is determined by the binding affinity of the primary antibody to the target analyte (NPRO) versus other non-target molecules. High cross-reactivity with other nitrosamines can lead to an overestimation of NPRO concentration, necessitating a thorough evaluation of the assay's performance.

Comparative Analysis of Cross-Reactivity

The cross-reactivity of an immunoassay is typically expressed as a percentage, calculated using the concentration of the target analyte that causes 50% inhibition of the signal (IC50) relative to the IC50 of the cross-reacting compound. The formula is as follows:

Cross-reactivity (%) = (IC50 of this compound / IC50 of other nitrosamine) x 100

Due to the limited availability of public data on specific this compound immunoassay kits, the following table presents a hypothetical, yet plausible, cross-reactivity profile. This data is intended to serve as an illustrative example of how such a comparison would be structured.

Nitrosamine CompoundChemical StructureExpected Cross-Reactivity (%)
This compound (NPRO) (Reference) 100
N-Nitrosodimethylamine (NDMA)< 0.1
N-Nitrosodiethylamine (NDEA)< 0.1
N-Nitrosopyrrolidine (NPYR)5 - 15
N-Nitrosopiperidine (NPIP)1 - 5
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)< 1

Note: The cross-reactivity values presented in this table are illustrative and intended for demonstrative purposes. Actual performance may vary between different immunoassay kits and experimental conditions.

Experimental Protocol: Competitive ELISA for this compound

The following is a representative protocol for determining the cross-reactivity of an this compound immunoassay.

1. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate, pH 9.6): Dissolve 1.59 g of Na2CO3 and 2.93 g of NaHCO3 in 1 L of distilled water.

  • Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • NPRO Standard Solutions: Prepare a serial dilution of this compound in the assay buffer (e.g., from 1000 ng/mL to 0.1 ng/mL).

  • Cross-reactivity Standard Solutions: Prepare serial dilutions of other nitrosamines in the assay buffer.

  • NPRO-Enzyme Conjugate: this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), diluted according to the manufacturer's instructions.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid (H2SO4).

2. Assay Procedure:

  • Coating: Add 100 µL of anti-NPRO antibody, diluted in coating buffer, to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Add 50 µL of either the NPRO standard solutions or the cross-reactivity standard solutions to the appropriate wells.

    • Add 50 µL of the NPRO-enzyme conjugate to all wells.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Incubation: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the NPRO concentration.

  • Determine the IC50 value for NPRO and each of the tested nitrosamines.

  • Calculate the percent cross-reactivity for each nitrosamine using the formula mentioned previously.

Visualizing the Process and Principles

To further clarify the experimental workflow and the underlying mechanism of the competitive immunoassay, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Coat Plate with Anti-NPRO Antibody p2 Wash Plate p1->p2 p3 Block Plate p2->p3 p4 Prepare Standards & Conjugate p3->p4 a1 Add Standards/Samples & NPRO-Enzyme Conjugate p4->a1 a2 Incubate (Competitive Binding) a1->a2 a3 Wash Plate a2->a3 a4 Add TMB Substrate a3->a4 a5 Incubate (Color Development) a4->a5 a6 Add Stop Solution a5->a6 d1 Read Absorbance at 450 nm a6->d1 d2 Generate Standard Curve d1->d2 d3 Calculate IC50 & Cross-Reactivity d2->d3

Caption: Workflow for Competitive ELISA.

Competitive_Immunoassay_Principle cluster_high_npro High NPRO Concentration cluster_low_npro Low NPRO Concentration Ab1 Antibody NPRO1 NPRO Ab1->NPRO1 Binds NPRO_Conj1 NPRO-Enzyme Ab2 Antibody NPRO_Conj2 NPRO-Enzyme Ab2->NPRO_Conj2 Binds NPRO2 NPRO High NPRO Concentration High NPRO Concentration Low NPRO Concentration Low NPRO Concentration

Caption: Principle of Competitive Immunoassay.

Conclusion

The selection of an appropriate analytical method for this compound detection requires a careful balance of sensitivity, throughput, and specificity. While immunoassays offer significant advantages in the first two areas, a thorough understanding of their cross-reactivity profile is essential for accurate quantification. The information and model data presented in this guide are intended to equip researchers and drug development professionals with a framework for evaluating the suitability of this compound immunoassays for their specific applications. It is strongly recommended to obtain and review the specific cross-reactivity data from the manufacturer of any commercial immunoassay kit under consideration.

Safety Operating Guide

Safe Disposal of N-Nitroso-L-proline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of N-Nitroso-L-proline, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.

Immediate Safety and Hazard Information

This compound is a nitrosoamino acid that requires careful handling due to its potential health risks. While the International Agency for Research on Cancer (IARC) classifies it in Group 3 ("not classifiable as to its carcinogenicity to humans"), many N-nitroso compounds are considered potential carcinogens.[1][2] The compound has an LD50 of 203 mg/kg in mice (intraperitoneal route) and may cause irritation.[1][2][3] Upon heating to decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[2]

Hazard Data Summary Value / Information Source
Chemical Name This compound[1]
CAS Number 7519-36-0[3][4]
Molecular Formula C5H8N2O3[4]
Acute Toxicity (LD50) 203 ± 22 mg/kg (mouse, intraperitoneal)[2][3]
Carcinogenicity IARC Group 3: Not classifiable[1][2]
Primary Hazards Suspected carcinogen, potential irritant, emits toxic fumes upon decomposition.[1][2]
Storage Temperature -20°C[3]

Personal Protective Equipment (PPE) and Handling

To ensure safety, all handling and disposal procedures must be conducted while wearing appropriate PPE.

  • Hand Protection : Handle with chemical-impermeable gloves that have been inspected prior to use.[4][5]

  • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.[4][5]

  • Skin and Body Protection : Wear fire/flame resistant and impervious clothing.[4][5]

  • Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator. Work should be conducted in a well-ventilated area or under a chemical fume hood.[5][6]

Step-by-Step Disposal and Decontamination Procedures

The primary and preferred method for the disposal of this compound and related waste is through high-temperature incineration by a licensed hazardous waste disposal company.[4][7] Chemical degradation may be used for lab-scale decontamination of residues and spills, but the final waste must still be disposed of professionally.[7][8]

G cluster_prep Preparation & Assessment cluster_decision Disposal Route Decision cluster_routes Disposal & Decontamination cluster_final Final Disposal A Identify this compound Waste (Expired material, contaminated labware, spill residue) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Is it bulk material or contaminated containers? B->C D Primary Disposal Route: Package waste in a sealed, labeled container. Arrange for pickup by a licensed hazardous waste contractor. C->D Bulk Material E Lab-Scale Decontamination: For spills or residual contamination, proceed with chemical degradation. C->E Residual Contamination H Final Disposal via High-Temperature Incineration (with afterburner and scrubber) D->H F Follow Chemical Degradation Protocol (see Section 4). E->F G Collect treated residue into a sealed, labeled hazardous waste container. F->G G->H

Caption: Workflow for the safe disposal of this compound.

  • Evacuate and Isolate : Immediately evacuate and isolate the spill area. Keep unnecessary personnel away.[6]

  • Ventilate : Ensure adequate ventilation.[4]

  • Containment : Prevent the spill from entering drains, water courses, or soil.[4][5]

  • Cleanup :

    • Avoid generating dust.[4]

    • Use absorbents to soak up the material.[6]

    • Carefully sweep or vacuum the spillage and collect it in a suitable, closed, and clearly labeled container for disposal.[4][5]

    • Wash the spill site thoroughly to remove any residual contamination.[4]

Experimental Protocol: Lab-Scale Chemical Degradation

For small-scale decontamination of laboratory equipment or residues, a chemical reduction method can be employed. This procedure rapidly degrades nitrosamines to their corresponding, less harmful amines.[8]

Note: This procedure is for decontamination purposes only. The resulting waste must still be collected and disposed of as hazardous waste through a licensed contractor.[7]

Materials:

  • Aluminum-Nickel (Al-Ni) alloy powder

  • Aqueous alkali solution (e.g., 2M Sodium Hydroxide)

  • Appropriate reaction vessel

Methodology:

  • Preparation : In a chemical fume hood, place the contaminated material or nitrosamine (B1359907) residue into a suitable reaction vessel.

  • Reagent Addition : Add the aqueous alkali solution to the vessel.

  • Reduction : While stirring, slowly and carefully add the Aluminum-Nickel alloy powder to the solution. The reaction is exothermic and may generate hydrogen gas; ensure proper ventilation and avoid ignition sources.

  • Reaction Time : Allow the reaction to proceed until the degradation is complete. The required time may vary depending on the concentration and volume of the nitrosamine.

  • Neutralization and Disposal : Once the reaction is complete, neutralize the resulting solution with care. The final mixture, containing the corresponding amines and other byproducts, should be collected in a labeled hazardous waste container.[8]

  • Final Disposal : Offer the collected waste to a licensed hazardous material disposal company for final destruction via high-temperature incineration.[4][7]

By adhering to these procedures, laboratory professionals can manage and dispose of this compound safely, ensuring compliance with health and environmental regulations and fostering a secure research environment.

References

Safeguarding Your Research: A Guide to Handling N-Nitroso-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for N-Nitroso-L-proline

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is paramount to ensure personal safety and the integrity of your research. N-nitroso compounds are a class of chemicals that are often carcinogenic, and as such, require stringent safety precautions.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following equipment should be worn at all times in the laboratory when this compound is in use.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]Protects against splashes, dust, and vapors that can cause serious eye irritation.
Hand Protection Chemical impermeable gloves (e.g., Butyl rubber or SilverShield®). Gloves must be inspected prior to use.[1]Prevents skin contact, a primary route of exposure. Double-gloving is recommended.
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat or a disposable, one-piece protective suit with close fittings at the ankles and wrists.[1][3]Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if symptoms of irritation are experienced.[2] For certain procedures, a NIOSH-approved N-95 respirator may be necessary.[3]Protects against inhalation of harmful dusts and aerosols.

Quantitative Safety Data

While specific occupational exposure limits for this compound have not been established, the available toxicity data underscores the need for cautious handling.[2]

MetricValueSpeciesRoute
LD50 (Lethal Dose, 50%) 203 mg/kgMouseIntraperitoneal

The International Agency for Research on Cancer (IARC) has classified this compound as Group 3: Not classifiable as to its carcinogenicity to humans. However, it is important to note that many nitroso compounds are considered carcinogens.[4]

Experimental Protocol: Safe Handling Workflow

This step-by-step guide outlines the essential procedures for safely handling this compound, from preparation to disposal.

Preparation and Designated Area
  • All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5]

  • Ensure the work area is well-ventilated.[2]

  • Before beginning, ensure all necessary PPE is donned correctly.

  • Verify the location and functionality of the nearest emergency safety shower and eyewash station.

Handling and Use
  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent ignition.[2]

  • Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[2]

  • Do not eat, drink, or smoke in the designated work area.

Accidental Release Measures
  • In the event of a spill, evacuate personnel to a safe area.[1]

  • Remove all sources of ignition.[1]

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]

  • Use absorbent paper to collect any liquid spill material.[3] For solid spills, carefully sweep or vacuum the material and place it in a suitable, closed container for disposal.[1]

  • Clean the spill area thoroughly to remove any residual contamination.[1]

First Aid Procedures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]

  • Eye Contact: Rinse with pure water for at least 15 minutes and seek medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1][2]

Disposal Plan
  • All this compound waste must be treated as hazardous.

  • Collect waste in a suitable, closed, and properly labeled container.[1]

  • Dispose of the waste through a licensed hazardous material disposal company.[1]

  • Ensure compliance with all federal and local regulations regarding hazardous waste disposal.[1]

Visualizing Safe Handling and Emergency Procedures

To further clarify the procedural flow, the following diagrams illustrate the safe handling workflow and the decision-making process during an emergency.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal Prep Don PPE Area Work in Designated Area (Fume Hood) Prep->Area Emergency Locate Emergency Equipment Area->Emergency Handle Avoid Dust/Aerosols Emergency->Handle Store Keep Container Closed Handle->Store Collect Collect in Labeled Container Dispose Licensed Hazardous Waste Disposal Collect->Dispose EmergencyProcedure cluster_response Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup (if safe) Spill Spill or Exposure Occurs Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Spill->FirstAid Notify Notify Supervisor Evacuate->Notify FirstAid->Notify AssessSeverity Assess Severity Notify->AssessSeverity DonPPE Don Appropriate PPE AssessSeverity->DonPPE Contain Contain and Clean Spill DonPPE->Contain DisposeWaste Dispose of as Hazardous Waste Contain->DisposeWaste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nitroso-L-proline
Reactant of Route 2
N-Nitroso-L-proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.